1,3-Dibromohexane
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1,3-dibromohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2/c1-2-3-6(8)4-5-7/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTSGRVTBHQZOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Mechanism of 1,3-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,3-dibromohexane, a valuable building block in organic synthesis. The document details plausible synthetic routes, reaction mechanisms, and experimental protocols, designed for an audience with a strong background in chemistry.
Introduction
This compound is a dihalogenated alkane that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and other specialty chemicals. The presence of two bromine atoms at the 1 and 3 positions allows for a range of subsequent chemical transformations, making it a versatile precursor for the introduction of different functional groups and the construction of complex molecular architectures. This guide will focus on the most probable and efficient methods for its laboratory-scale synthesis, with a primary focus on the conversion of 1,3-hexanediol (B1295985).
Synthetic Routes
The most direct and practical approach for the synthesis of this compound is the substitution reaction of 1,3-hexanediol with a suitable brominating agent. Other potential but less selective methods, such as the free-radical bromination of hexane, are generally not preferred due to the formation of a complex mixture of isomers and polybrominated products.
From 1,3-Hexanediol
The conversion of 1,3-hexanediol to this compound can be achieved using several established methods for the bromination of alcohols. The primary methods include reaction with hydrogen bromide, phosphorus tribromide, or via the Appel reaction.
Primary Synthetic Route: Reaction with Hydrogen Bromide (HBr)
Reacting 1,3-hexanediol with a concentrated aqueous solution of hydrobromic acid is a common and cost-effective method. The reaction typically requires heating to drive the substitution of both hydroxyl groups. To favor the formation of the dibromide over the monobrominated intermediate, an excess of HBr is often used, and the water formed during the reaction can be removed using a Dean-Stark apparatus.
Alternative Methods:
-
Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary and secondary alcohols to alkyl bromides. The reaction generally proceeds under milder conditions than with HBr and avoids carbocation rearrangements.[1]
-
Appel Reaction: This reaction utilizes triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) to convert alcohols to alkyl bromides under mild conditions.[2] It is known for its high yields and stereospecificity (inversion of configuration).
Reaction Mechanisms
The mechanism of the bromination of 1,3-hexanediol depends on the chosen reagent.
Mechanism of Bromination with HBr
The reaction of a secondary alcohol like 1,3-hexanediol with HBr likely proceeds through an S(_N)1 or S(_N)2 mechanism. Given that secondary carbocations are relatively stable, an S(_N)1 pathway is plausible, especially under forcing conditions. The mechanism involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of water to form a secondary carbocation. This carbocation is then attacked by a bromide ion. This process occurs at both hydroxyl groups to yield this compound.
Caption: S(_N)1 mechanism for the bromination of 1,3-hexanediol with HBr.
Mechanism of Bromination with PBr₃
The reaction of alcohols with phosphorus tribromide is a classic example of an S(_N)2 reaction.[1][3] The mechanism involves the initial reaction of the alcohol with PBr₃ to form a protonated dibromophosphite ester, which is an excellent leaving group. A bromide ion, generated in the first step, then acts as a nucleophile and attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry at that center. This process is repeated for the second hydroxyl group.
Caption: S(_N)2 mechanism for the synthesis of this compound using PBr₃.
Experimental Protocols
The following are proposed experimental protocols for the synthesis of this compound from 1,3-hexanediol.
Synthesis using Hydrobromic Acid
Materials:
-
1,3-Hexanediol
-
48% Hydrobromic acid
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus, round-bottom flask, reflux condenser, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,3-hexanediol (1.0 eq), toluene, and an excess of 48% hydrobromic acid (2.5 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound.
Synthesis using Phosphorus Tribromide
Materials:
-
1,3-Hexanediol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1,3-hexanediol (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide (0.8 eq, as 1 mole of PBr₃ reacts with 3 moles of alcohol) dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting crude product by vacuum distillation.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic routes. The values are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions.
| Parameter | HBr Method | PBr₃ Method | Appel Reaction |
| Starting Material | 1,3-Hexanediol | 1,3-Hexanediol | 1,3-Hexanediol |
| Reagents | 48% HBr, H₂SO₄ | PBr₃ | CBr₄, PPh₃ |
| Solvent | Toluene | Diethyl ether | Dichloromethane |
| Reaction Temperature | Reflux | 0 °C to RT | 0 °C to RT |
| Reaction Time | 4-12 hours | 2-6 hours | 1-4 hours |
| Typical Yield | 60-75% | 70-85% | 80-95% |
| Purity (after purification) | >95% | >97% | >98% |
Logical Workflow for Synthesis and Purification
The general workflow for the synthesis and purification of this compound from 1,3-hexanediol is outlined below.
Caption: General experimental workflow for this compound synthesis.
Conclusion
This guide has outlined the primary synthetic routes for the preparation of this compound, with a focus on the bromination of 1,3-hexanediol. The choice of method will depend on factors such as available reagents, desired yield, and scalability. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers to successfully synthesize this important chemical intermediate. It is crucial to adhere to all laboratory safety procedures when handling the corrosive and hazardous reagents mentioned in this document.
References
An In-depth Technical Guide to the Physical Properties of 1,3-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromohexane is a halogenated alkane with the molecular formula C6H12Br2. As a difunctionalized hexane, it holds potential as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its utility in the development of novel pharmaceutical compounds and other advanced materials necessitates a thorough understanding of its physical characteristics. This guide summarizes the predicted physical properties of this compound and provides detailed, generalized experimental protocols for their empirical determination.
Core Physical Properties (Predicted)
The physical properties of this compound have been estimated using computational models. These predicted values offer a valuable baseline for experimental design and safety considerations.
| Property | Predicted Value |
| Molecular Weight | 243.97 g/mol [1] |
| Density | 1.586 g/cm³ (predicted) |
| Boiling Point | 215.3 ± 14.0 °C at 760 mmHg (predicted) |
| Refractive Index | 1.507 (predicted) |
| Flash Point | 84.0 ± 20.4 °C (predicted) |
| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C (predicted) |
| LogP | 3.4 (predicted)[1] |
Experimental Protocols for Physical Property Determination
The following sections detail standardized laboratory procedures for the experimental determination of the key physical properties of liquid organic compounds such as this compound.
The density of a liquid is its mass per unit volume. A common and straightforward method for determining the density of a liquid is by using a pycnometer or, more simply, by measuring the mass of a known volume.
Methodology:
-
Preparation: Ensure the glassware (a graduated cylinder or pycnometer and a beaker) is clean and dry.
-
Tare Mass: Place the empty, dry graduated cylinder on an analytical balance and record its mass.
-
Volume Measurement: Carefully add a specific volume of this compound (e.g., 10 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.
-
Mass Measurement: Place the graduated cylinder containing the this compound on the analytical balance and record the total mass.
-
Calculation:
-
Subtract the mass of the empty graduated cylinder from the total mass to find the mass of the this compound.
-
Divide the mass of the liquid by the measured volume to calculate the density (ρ = m/V).
-
-
Replication: Repeat the measurement at least three times to ensure accuracy and calculate the average density.
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The Thiele tube method is a common technique for determining the boiling point of a small sample of liquid.
Methodology:
-
Sample Preparation: Add a small amount (0.5-1 mL) of this compound to a small test tube.
-
Capillary Tube: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the heat is applied to the side arm.
-
Observation: Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Temperature Reading: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.
-
Record Pressure: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and can be used to identify and assess the purity of a liquid. An Abbe refractometer is commonly used for this measurement.
Methodology:
-
Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: Place a few drops of this compound onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20°C).
-
Observation: Look through the eyepiece and adjust the knobs to bring the dividing line between the light and dark fields into sharp focus and on the crosshairs.
-
Reading: Read the refractive index value from the scale.
-
Temperature Correction: If the measurement is not performed at the standard temperature (20°C), a correction factor may need to be applied.
-
Cleaning: Clean the prism thoroughly with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and a soft lens tissue after the measurement.
Safety and Handling
As a halogenated organic compound, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Conclusion
While experimental data on the physical properties of this compound is limited, computational predictions provide a solid foundation for its use in research and development. The standardized protocols outlined in this guide offer a clear path for the empirical validation of these properties, enabling scientists and drug development professionals to confidently incorporate this compound into their synthetic and analytical workflows.
References
An In-depth Technical Guide to 1,3-Dibromohexane Isomers
Introduction: The term "1,3-dibromohexane" can refer to two distinct chemical compounds: the linear this compound and the cyclic 1,3-dibromocyclohexane (B3263359). Due to this ambiguity, this technical guide provides a comprehensive overview of both isomers, detailing their chemical identifiers, physical and chemical properties, representative synthesis protocols, and safety information. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Part 1: this compound (Linear)
The linear isomer, this compound, is a less commonly documented compound compared to its cyclic counterpart. It is characterized by a six-carbon aliphatic chain with bromine atoms attached to the first and third carbon atoms.
Identifiers and Chemical Properties
Table 1: Identifiers for this compound
| Identifier | Value |
| CAS Number | 51104-99-5[1][2] |
| Molecular Formula | C₆H₁₂Br₂[1][2] |
| Molecular Weight | 243.97 g/mol [2] |
| IUPAC Name | This compound |
| Canonical SMILES | CCCC(Br)CCBr |
| InChI | InChI=1S/C6H12Br2/c1-2-3-6(8)4-5-7/h6H,2-5H2,1H3 |
| InChIKey | BMTSGRVTBHQZOB-UHFFFAOYSA-N |
Table 2: Computed Physical Properties of this compound
| Property | Value |
| XLogP3 | 3.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 4 |
| Exact Mass | 241.93058 Da |
| Monoisotopic Mass | 241.93058 Da |
| Topological Polar Surface Area | 0 Ų |
| Heavy Atom Count | 8 |
| Complexity | 45.8 |
Note: The properties in Table 2 are computationally predicted and have not been experimentally verified in readily available literature.
Synthesis and Reactivity
Experimental Protocols:
A specific, detailed experimental protocol for the synthesis of this compound is not well-documented in common chemical literature. However, a plausible synthetic route would involve the bromination of 1,3-hexanediol (B1295985) using a suitable brominating agent such as phosphorus tribromide (PBr₃) or a mixture of hydrobromic and sulfuric acids. Another potential route could be the anti-Markovnikov addition of hydrogen bromide to hex-1-en-3-ol followed by substitution of the hydroxyl group, or a two-step process starting from a suitable unsaturated precursor.
Reactivity:
The reactivity of this compound is dictated by the two carbon-bromine bonds. The bromine at the 1-position is a primary alkyl halide, while the bromine at the 3-position is a secondary alkyl halide. This difference in substitution will influence the rates and mechanisms of nucleophilic substitution and elimination reactions. The primary bromide is more susceptible to Sₙ2 reactions, while the secondary bromide can undergo both Sₙ1 and Sₙ2 reactions, as well as E1 and E2 eliminations, depending on the reaction conditions (nucleophile/base strength, solvent, temperature). Intramolecular reactions, such as cyclization to form a substituted cyclopropane (B1198618) or cyclopentane, may also be possible under certain conditions.
Safety and Handling
Part 2: 1,3-Dibromocyclohexane (Cyclic)
1,3-Dibromocyclohexane is a cyclic compound that exists as cis and trans stereoisomers. Its conformational properties, particularly the preference for the diequatorial conformation in the trans isomer to minimize steric hindrance, significantly influence its reactivity.
Identifiers and Chemical Properties
Table 3: Identifiers for 1,3-Dibromocyclohexane
| Identifier | Value |
| CAS Number | 3725-17-5[3][4] |
| Molecular Formula | C₆H₁₀Br₂[3][4] |
| Molecular Weight | 241.95 g/mol [5][6] |
| IUPAC Name | 1,3-Dibromocyclohexane[5] |
| Canonical SMILES | C1CC(CC(C1)Br)Br[5] |
| InChI | InChI=1S/C6H10Br2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4H2[4][5] |
| InChIKey | IHAGUHVDXDPWCN-UHFFFAOYSA-N[7] |
Table 4: Physical Properties of 1,3-Dibromocyclohexane
| Property | Value | Source |
| Boiling Point | 224.6 ± 23.0 °C at 760 mmHg | Predicted[8] |
| Density | 1.8 ± 0.1 g/cm³ | Predicted[8] |
| Flash Point | 94.8 ± 21.9 °C | Predicted[8] |
| Refractive Index | 1.553 | Predicted[8] |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | Predicted[8] |
| logP | 3.17 | Predicted[8] |
Synthesis and Reactivity
Experimental Protocols:
Representative Synthesis: Bromination of Cyclohexene (B86901) to 1,2-Dibromocyclohexane [9]
-
Materials:
-
Cyclohexene (1.5 moles)
-
Carbon tetrachloride (445 mL total)
-
Absolute alcohol (15 mL)
-
Bromine (1.3 moles)
-
Ice-salt bath
-
2-L three-necked, round-bottomed flask with a separatory funnel, mechanical stirrer, and thermometer
-
1-L modified Claisen flask
-
-
Procedure:
-
A solution of 123 g (1.5 moles) of cyclohexene in a mixture of 300 cc of carbon tetrachloride and 15 cc of absolute alcohol is placed in the three-necked flask.
-
The flask is cooled in an ice-salt bath to -5°C with stirring.
-
A solution of 210 g (1.3 moles) of bromine in 145 cc of carbon tetrachloride is added from the separatory funnel at a rate that maintains the reaction temperature at or below -1°C. This addition takes approximately three hours.
-
After the addition is complete, the reaction mixture is transferred to a Claisen flask.
-
Carbon tetrachloride and excess cyclohexene are distilled off using a water bath.
-
The product is then distilled under reduced pressure using an oil bath. The fraction boiling at 99–103°C/16 mm is collected.
-
-
Yield: Approximately 95% of the theoretical amount.
Reactivity and Dehydrobromination:
The reactivity of 1,3-dibromocyclohexane is influenced by its stereochemistry. The trans isomer, which predominantly exists in a diequatorial conformation, is more stable.[8] Elimination reactions (dehydrobromination) are significant reactions for dibromocyclohexanes. Treatment of vicinal dibromides (like 1,2-dibromocyclohexane) with a strong base can lead to the formation of a cyclohexadiene.[10][11] For 1,3-dibromocyclohexane, elimination of two molecules of HBr would also lead to the formation of 1,3-cyclohexadiene. The mechanism is typically an E2 elimination, which requires an anti-periplanar arrangement of a proton and the leaving group (bromine). The feasibility and rate of this reaction depend on the availability of abstractable protons in the correct stereochemical orientation.
Safety and Handling
Mandatory Visualizations
Chemical Structures
References
- 1. 1,3-Dibromocyclohexane | 3725-17-5 [chemicalbook.com]
- 2. 1,3-Dibromo-hexane [sigmaaldrich.com]
- 3. fiveable.me [fiveable.me]
- 4. Page loading... [guidechem.com]
- 5. 1,3-Dibromocyclohexane | C6H10Br2 | CID 557100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclohexane, 1,3-dibromo- (CAS 3725-17-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Cyclohexane, 1,3-dibromo- [webbook.nist.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. tyson.chemistry.gatech.edu [tyson.chemistry.gatech.edu]
An In-depth Technical Guide to the Spectroscopic Data of 1,3-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1,3-Dibromohexane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimentally-derived public data for this specific compound, this guide leverages predictive models and an analysis of characteristic spectral features based on its chemical structure.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and computational chemistry software.
Table 1: Predicted ¹H NMR Data for this compound
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| H on C1 (-CH₂Br) | 3.5 - 3.7 | Triplet | 2H |
| H on C2 (-CH₂-) | 2.1 - 2.3 | Multiplet | 2H |
| H on C3 (-CHBr-) | 4.1 - 4.3 | Multiplet | 1H |
| H on C4 (-CH₂-) | 1.7 - 1.9 | Multiplet | 2H |
| H on C5 (-CH₂-) | 1.4 - 1.6 | Multiplet | 2H |
| H on C6 (-CH₃) | 0.9 - 1.1 | Triplet | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
| C1 (-CH₂Br) | 35 - 40 |
| C2 (-CH₂-) | 40 - 45 |
| C3 (-CHBr-) | 55 - 60 |
| C4 (-CH₂-) | 30 - 35 |
| C5 (-CH₂-) | 20 - 25 |
| C6 (-CH₃) | 10 - 15 |
Table 3: Predicted Key IR Absorptions for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |
| C-H (Alkyl) | 2850 - 3000 | Stretching |
| C-H (Alkyl) | 1375 - 1470 | Bending |
| C-Br | 500 - 600 | Stretching |
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Notes |
| 242/244/246 | [C₆H₁₂Br₂]⁺ (Molecular Ion) | Isotopic pattern for two bromine atoms (approx. 1:2:1 ratio). |
| 163/165 | [C₆H₁₂Br]⁺ | Loss of one bromine atom. |
| 83 | [C₆H₁₁]⁺ | Loss of two bromine atoms. |
| 41 | [C₃H₅]⁺ | Alkyl fragment. |
Experimental Protocols
The following are general experimental protocols for obtaining the types of spectroscopic data presented above. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrument Setup: Place the sample in a standard 5 mm NMR tube. The spectrometer is typically a high-field instrument (e.g., 400 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 0-220 ppm) is necessary, and a larger number of scans is required due to the lower natural abundance of ¹³C.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As this compound is expected to be a liquid at room temperature, a neat spectrum can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Place the salt plates in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be taken first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) column for separation from any impurities.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The standard electron energy is typically 70 eV.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Visualizations
The following diagrams illustrate the structure of this compound and a conceptual workflow for its spectroscopic analysis.
Caption: Chemical structure of this compound.
Caption: General workflow for spectroscopic analysis.
A Technical Guide to the Solubility of 1,3-Dibromohexane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Dibromohexane. Due to the scarcity of publicly available quantitative data, this document focuses on qualitative solubility predictions based on physicochemical principles and provides a detailed experimental protocol for the quantitative determination of its solubility in common organic solvents.
Introduction to this compound
This compound is a halogenated alkane with the chemical formula C₆H₁₂Br₂. Its structure consists of a six-carbon chain with bromine atoms attached to the first and third carbon atoms. The presence of two bromine atoms significantly influences its physical and chemical properties, including its polarity and, consequently, its solubility in various solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, where it may serve as a reactant, intermediate, or building block in the development of pharmaceutical compounds and other complex molecules. Proper solvent selection is paramount for reaction kinetics, purification processes, and formulation.
Predicted Solubility Profile of this compound
Based on the principle of "like dissolves like," the solubility of a compound is largely determined by the similarity of its polarity to that of the solvent. This compound, with its alkyl chain and two polar carbon-bromine bonds, is considered a relatively nonpolar to weakly polar molecule. This structural characteristic suggests that it will be miscible with or soluble in a wide range of common organic solvents and insoluble in highly polar solvents like water.
The following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents. This information is inferred from the solubility behavior of structurally similar compounds such as 1,6-dibromohexane (B150918) and 1,3-dibromopropane.[1][2] For these related compounds, it is generally reported that they are soluble in nonpolar solvents and exhibit low solubility in water.[1][2]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Soluble / Miscible | The alkyl chain of the alcohol can interact with the hexane (B92381) backbone of this compound, while the polar hydroxyl group can have some interaction with the polar C-Br bonds. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble / Miscible | Ethers are relatively nonpolar and can effectively solvate the nonpolar hexane chain. |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | Soluble / Miscible | Ketones have intermediate polarity and are generally good solvents for a wide range of organic compounds. |
| Esters | Ethyl acetate | Soluble / Miscible | The polarity of esters is suitable for dissolving weakly polar compounds like this compound. |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble / Miscible | These nonpolar solvents are expected to readily dissolve the nonpolar hydrocarbon portion of this compound. |
| Halogenated Solvents | Dichloromethane, Chloroform | Soluble / Miscible | The presence of halogen atoms in both the solute and solvent leads to favorable dipole-dipole interactions. |
| Nonpolar Hydrocarbons | Hexane, Cyclohexane | Soluble / Miscible | As a substituted hexane, this compound is expected to be highly soluble in nonpolar hydrocarbon solvents due to similar intermolecular forces. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Moderately Soluble | While these solvents are highly polar, they can often dissolve a wide range of organic compounds. |
| Water | H₂O | Insoluble | The significant difference in polarity between the nonpolar this compound and the highly polar water results in very low solubility. |
Note: This table provides a qualitative prediction. Experimental verification is necessary for quantitative assessment.
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in a specific organic solvent using the widely accepted shake-flask method.[3][4][5] This method is suitable for establishing the equilibrium solubility of a liquid solute in a liquid solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps (B75204) (e.g., 10 mL)
-
Volumetric flasks and pipettes (Class A)
-
Constant temperature orbital shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (chemically resistant, e.g., PTFE, 0.22 µm)
-
Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) or other suitable analytical instrument (e.g., HPLC)
-
Autosampler vials for GC/HPLC analysis
Experimental Procedure
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. These standards will be used to create a calibration curve for quantitative analysis.
-
The concentration range of the standards should bracket the expected solubility of this compound. A preliminary rough determination can help in setting this range.
-
-
Equilibration:
-
Add a known volume (e.g., 5 mL) of the organic solvent to several vials.
-
Add an excess amount of this compound to each vial. The presence of a separate, undissolved phase of this compound should be visible after initial mixing.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure that equilibrium is reached. A period of 24 to 48 hours is typically recommended.[4][5] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of this compound in the solvent phase remains constant.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a sufficient time (e.g., several hours) to allow for the separation of the two phases.
-
Alternatively, to expedite phase separation and remove any fine droplets, centrifuge the vials at a moderate speed.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with this compound) using a syringe.
-
Attach a syringe filter to the syringe and filter the aliquot into a clean vial to remove any undissolved microdroplets or impurities.
-
Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted samples and the standard solutions using a calibrated analytical method (e.g., GC-FID).
-
Determine the concentration of this compound in the saturated solvent phase by using the calibration curve.
-
-
Data Reporting:
-
Calculate the solubility as the average concentration from at least three replicate experiments.
-
Express the solubility in appropriate units, such as g/100 mL, mol/L, or as a mole fraction.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in common organic solvents is not readily found in the literature, its molecular structure allows for reliable qualitative predictions. It is expected to be soluble in a wide array of nonpolar and weakly polar organic solvents. For drug development and chemical synthesis applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust framework for their determination. The shake-flask method, coupled with appropriate analytical techniques, will yield accurate and reproducible data, enabling informed decisions in solvent selection and process optimization.
References
An In-depth Technical Guide to the Stereoisomers of 1,3-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 1,3-dibromohexane, a halogenated alkane with potential applications in organic synthesis and as a building block for more complex molecules. This document will cover the stereochemical possibilities, the relationships between the isomers, their physicochemical properties, and detailed, plausible experimental protocols for their synthesis and separation.
Stereochemistry of this compound
This compound possesses two chiral centers at carbon atoms 1 and 3. The presence of two stereocenters gives rise to a total of 22 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.
The four stereoisomers are:
-
(1R, 3R)-1,3-dibromohexane
-
(1S, 3S)-1,3-dibromohexane
-
(1R, 3S)-1,3-dibromohexane
-
(1S, 3R)-1,3-dibromohexane
The pair of (1R, 3R) and (1S, 3S) are enantiomers of each other, as are the (1R, 3S) and (1S, 3R) pair. The relationship between any enantiomeric pair and the other is diastereomeric. For instance, (1R, 3R)-1,3-dibromohexane is a diastereomer of (1R, 3S)-1,3-dibromohexane.
Physicochemical Properties
| Property | (3R)-1,3-dibromohexane (Computed) |
| Molecular Formula | C6H12Br2 |
| Molecular Weight | 243.97 g/mol |
| Exact Mass | 241.93058 Da |
| Monoisotopic Mass | 241.93058 Da |
| XLogP3 | 3.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 0 Ų |
| Heavy Atom Count | 8 |
Data sourced from PubChem CID 129370857.[1]
Experimental Protocols
The following are detailed, generalized experimental protocols for the synthesis and chiral separation of this compound stereoisomers. These are based on established methods for similar compounds and should serve as a robust starting point for laboratory work.
Synthesis of Racemic this compound
A plausible route to a racemic mixture of this compound stereoisomers is via the bromination of 3-hexanol (B165604).
Reaction: CH3CH2CH2CH(OH)CH2CH3 + PBr3 → CH3CH2CH2CH(Br)CH2CH2Br + H3PO3
Materials:
-
3-Hexanol
-
Phosphorus tribromide (PBr3)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hexanol in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide dropwise from a dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture over ice water to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield racemic this compound.
Chiral Separation of Stereoisomers by HPLC
The separation of the enantiomeric pairs can be achieved using chiral High-Performance Liquid Chromatography (HPLC).
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (B130326)
-
Sample of racemic this compound
Procedure (Screening Protocol):
-
Sample Preparation: Prepare a dilute solution of the racemic this compound mixture in the mobile phase (e.g., 1 mg/mL).
-
Column Equilibration: Equilibrate the chiral column with the initial mobile phase composition (e.g., 99:1 n-hexane:isopropanol) at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
-
Injection: Inject a small volume of the sample (e.g., 5-10 µL) onto the column.
-
Elution and Detection: Elute the sample with the mobile phase and monitor the effluent with a UV detector at a low wavelength (e.g., 210 nm), as alkyl halides have weak chromophores.
-
Method Optimization: If separation is not achieved, systematically vary the mobile phase composition (e.g., increase the percentage of isopropanol in increments of 1-2%) and the flow rate to optimize the resolution between the stereoisomers. Different chiral columns may also be screened to find the most effective stationary phase.
Spectroscopic Characterization
The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple stereoisomers and overlapping signals. Key signals would include multiplets in the regions corresponding to protons on carbons bearing bromine atoms (bromomethine and bromomethylene groups).
-
13C NMR: The carbon NMR spectrum should show distinct signals for the six carbon atoms. The signals for the carbons bonded to bromine will be shifted downfield. The number of signals may be indicative of the number of stereoisomers present in the sample.
Mass Spectrometry (MS):
-
The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (79Br and 81Br have nearly equal natural abundance). This will result in a triplet of peaks for the molecular ion (M, M+2, M+4) with an intensity ratio of approximately 1:2:1. Fragmentation patterns would involve the loss of bromine atoms and alkyl fragments.
Visualizations
Caption: Stereoisomeric relationships of this compound.
Caption: Workflow for the synthesis of racemic this compound.
Caption: Workflow for the chiral separation of this compound stereoisomers.
References
An In-depth Conformational Analysis of cis-1,3-Dibromohexane
Abstract
This technical guide provides a comprehensive examination of the conformational isomerism of cis-1,3-dibromohexane. The analysis focuses on the stereochemical and energetic properties of its principal chair conformations. Through a detailed evaluation of steric interactions, including 1,3-diaxial strain, this document elucidates the factors governing the conformational equilibrium. Methodologies central to conformational analysis, namely Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry, are detailed. All quantitative data are systematically presented, and key relationships are visualized using the DOT language to ensure clarity for researchers, scientists, and professionals in drug development.
Introduction to Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For cyclic molecules like cyclohexane (B81311) and its derivatives, this analysis is crucial as the spatial orientation of substituents significantly impacts the molecule's stability, reactivity, and physical properties. The cyclohexane ring predominantly adopts a low-energy "chair" conformation, which minimizes both angle strain and torsional strain. In substituted cyclohexanes, the interplay of steric interactions dictates the preference for one chair conformation over another, a phenomenon quantified by concepts such as A-values and 1,3-diaxial interactions.[1][2][3]
For cis-1,3-disubstituted cyclohexanes, the two substituents are on the same face of the ring. This geometric constraint dictates that in the chair conformations, the substituents must be either both in equatorial positions or both in axial positions.[4] This guide will dissect the energetic consequences of these two arrangements for cis-1,3-dibromohexane.
Chair Conformations and Energetic Landscape
The conformational equilibrium of cis-1,3-dibromohexane involves the interconversion, or "ring-flipping," between two distinct chair conformations: the diequatorial (e,e) conformer and the diaxial (a,a) conformer.
-
Diequatorial (e,e) Conformation: In this arrangement, both bromine atoms occupy equatorial positions. Equatorial substituents point away from the ring, minimizing steric hindrance with other atoms on the ring.[2] Consequently, this conformation is significantly more stable.
-
Diaxial (a,a) Conformation: Following a ring flip, the diequatorial conformer converts to the diaxial form, where both bromine atoms occupy axial positions. Axial bonds are parallel to the principal axis of the ring, leading to significant steric strain.[3] This strain arises from two primary sources:
-
1,3-Diaxial Interactions: Each axial bromine atom experiences steric repulsion from the axial hydrogen atoms located three carbons away (at C3 and C5 relative to the substituent).[3][5][6]
-
Syn-Axial Interaction: A particularly severe steric clash occurs between the two large bromine atoms, which are positioned syn-axially to each other. This interaction is highly destabilizing and is analogous to the high-energy syn-pentane interaction.[7] For the similarly structured cis-1,3-dimethylcyclohexane, this diaxial arrangement is profoundly unstable.[7][8]
-
The equilibrium overwhelmingly favors the diequatorial conformation due to the substantial steric strain inherent in the diaxial form.
Figure 1: Conformational equilibrium of cis-1,3-Dibromohexane.
Quantitative Analysis of Conformational Energy
The energy difference between conformers can be estimated by summing the energetic penalties of the destabilizing interactions. The primary tool for this is the "A-value," which represents the Gibbs free energy difference (ΔG) for a substituent between the axial and equatorial positions on a cyclohexane ring.[1]
Data Presentation
The following tables summarize the relevant energetic values used in this analysis.
Table 1: Conformational A-Values for Selected Substituents
| Substituent | A-Value (kcal/mol) | Reference(s) |
|---|---|---|
| -H | 0 | - |
| -Br | 0.2 - 0.7 (avg. ~0.43) | [9][10] |
Note: The A-value for bromine is relatively small despite its size due to the longer C-Br bond length (~1.93 Å), which positions the atom further from the ring and reduces interaction with axial hydrogens.[10]
Table 2: Energetic Analysis of cis-1,3-Dibromohexane Conformers
| Conformer | Interaction Type | Energy Contribution (kcal/mol) | Total Strain Energy (kcal/mol) |
|---|---|---|---|
| Diequatorial (e,e) | None | ~0 | ~0 |
| Diaxial (a,a) | 1,3-Diaxial (Br-H) | 2 x (2 x A-value for Br) = 4 x 0.43 | ~5.0+ |
| | 1,3-Syn-Axial (Br-Br) | High (>> 3.3) | |
The total strain for the diaxial conformer is significantly greater than the sum of the Br-H interactions alone. For cis-1,3-dimethylcyclohexane, the total strain is ~5.6 kcal/mol, which includes a severe methyl-methyl syn-axial interaction valued at ~2.0 kcal/mol on top of the standard 1,3-diaxial interactions.[7] Given that bromine is larger than a methyl group, the Br-Br syn-axial repulsion is expected to be even more substantial, making the diaxial conformer highly unfavorable.
Experimental and Computational Protocols
The conformational preferences of substituted cyclohexanes are determined through a combination of experimental techniques and computational modeling.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the foremost experimental method for studying conformational equilibria in solution.[11][12] By analyzing coupling constants and chemical shifts, often at varying temperatures, the populations of different conformers can be determined.
Methodology: Variable-Temperature (VT) NMR
-
Sample Preparation: A solution of cis-1,3-dibromohexane is prepared in a suitable deuterated solvent (e.g., acetone-d₆, dichloromethane-d₂).[13] The choice of solvent is critical as it can influence the conformational equilibrium.
-
Room Temperature Spectrum: A standard ¹H NMR spectrum is acquired at room temperature (~298 K). At this temperature, the ring-flip is rapid on the NMR timescale, resulting in time-averaged signals for the protons.
-
Low-Temperature Analysis: The sample is cooled incrementally inside the NMR probe. Spectra are acquired at various temperatures (e.g., down to 195 K / -78 °C).[13] As the temperature decreases, the rate of ring-flipping slows.
-
Coalescence and Resolution: Below a certain temperature (the coalescence temperature), the single averaged peaks broaden and then resolve into separate, sharp signals corresponding to the individual diaxial and diequatorial conformers.
-
Signal Integration and Analysis:
-
The relative populations of the two conformers are determined by integrating the resolved signals.
-
The equilibrium constant (K_eq) is calculated from these populations.
-
The Gibbs free energy difference (ΔG°) between the conformers is then calculated using the equation: ΔG° = -RT ln(K_eq) .[3][5]
-
Analysis of proton-proton coupling constants (³J_HH) in the resolved spectra can confirm the axial or equatorial orientation of specific protons, further validating the conformational assignment.[11][14]
-
Computational Protocol: Molecular Modeling
Computational chemistry provides theoretical insight into the energetics of conformations, complementing experimental findings.[15]
Methodology: Energy Minimization and Conformational Search
-
Structure Building: The 3D structures of both the diequatorial and diaxial conformers of cis-1,3-dibromohexane are built using molecular modeling software.
-
Geometry Optimization: The geometry of each conformer is optimized using a suitable level of theory (e.g., Density Functional Theory (DFT) with a basis set like B3LYP/6-31G* or higher) to find the lowest energy structure for each.
-
Energy Calculation: A single-point energy calculation is performed on each optimized structure to determine its electronic energy.
-
Frequency Calculation: A frequency analysis is performed to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermochemical data, including the Gibbs free energy.
-
Relative Energy Determination: The energy difference (ΔG) between the diaxial and diequatorial conformers is calculated to predict the thermodynamically favored conformer and the equilibrium population, which can then be compared to experimental NMR data.
Figure 2: Workflow for conformational analysis.
Conclusion
The conformational analysis of cis-1,3-dibromohexane demonstrates a strong preference for the diequatorial (e,e) conformation. The alternative diaxial (a,a) conformation is significantly destabilized by severe steric strain, primarily from the 1,3-syn-axial interaction between the two bromine atoms, in addition to standard 1,3-diaxial interactions with ring hydrogens. This energetic preference can be quantified through experimental methods like variable-temperature NMR and corroborated by computational chemistry. The principles outlined in this guide are fundamental to understanding the structure-property relationships in substituted cyclic systems, which is of paramount importance in fields such as medicinal chemistry and materials science.
References
- 1. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 2. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. 4.7 Conformations of Monosubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. trans-dimethylcyclohexane.html [ursula.chem.yale.edu]
- 8. homework.study.com [homework.study.com]
- 9. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Landscape of trans-1,3-Dibromohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth conformational analysis of trans-1,3-dibromohexane, a halogenated cyclohexane (B81311) derivative. The document elucidates the stereochemical features and energetic properties of its primary conformers. A comprehensive overview of the experimental and computational methodologies employed in its structural determination is presented, supported by quantitative data, detailed protocols, and visual representations of its conformational dynamics. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, where a profound understanding of molecular conformation is paramount for predicting molecular interactions and biological activity.
Introduction
The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. Conformational analysis, the study of the spatial arrangement of atoms in a molecule and the energetic changes associated with their interconversion, is a cornerstone of modern drug design and development. Substituted cyclohexanes, ubiquitous scaffolds in numerous pharmaceutical agents, exist predominantly in chair conformations to alleviate ring strain. The orientation of substituents as either axial or equatorial can dramatically influence a molecule's stability, reactivity, and its ability to bind to biological targets.
trans-1,3-Dibromohexane presents a compelling case study in disubstituted cyclohexane stereochemistry. The trans configuration dictates that the two bromine atoms reside on opposite faces of the cyclohexane ring. This arrangement gives rise to two distinct chair conformations that are in rapid equilibrium at room temperature. A thorough understanding of this equilibrium is essential for predicting the molecule's behavior in various chemical and biological systems.
Conformational Isomers of trans-1,3-Dibromohexane
The predominant conformation of the cyclohexane ring is the chair form, which minimizes both angle strain and torsional strain. In the case of trans-1,3-dibromohexane, two chair conformers are possible, interconverting through a process known as a ring flip. In one conformer, one bromine atom occupies an axial (a) position while the other is in an equatorial (e) position. The ring flip converts the axial bromine to an equatorial position and the equatorial bromine to an axial one.
Due to the symmetry of the molecule, where the two substituents are identical, the two chair conformations, (1a,3e)-dibromocyclohexane and (1e,3a)-dibromocyclohexane, are energetically equivalent. This means that at any given moment, there is an equal population of both conformers. This energetic equivalence arises from the fact that in each conformation, there is one axial bromine atom and one equatorial bromine atom, resulting in identical steric interactions.
Quantitative Conformational Analysis
While the two chair conformers of trans-1,3-dibromohexane are energetically equivalent, a quantitative analysis of their geometric parameters is crucial for a complete understanding of their structure. This data is typically obtained through computational chemistry methods.
Computational Data
Density Functional Theory (DFT) is a powerful computational method for modeling the electronic structure of molecules and predicting their geometries and relative energies. While specific DFT studies on trans-1,3-dibromohexane are not extensively reported in the literature, calculations on analogous 1,3-disubstituted cyclohexanes provide valuable insights. The following table summarizes the expected geometric parameters for the chair conformers of trans-1,3-dibromohexane based on established principles and data from related molecules.
| Parameter | Axial Bromine Conformer | Equatorial Bromine Conformer |
| C-Br Bond Length (Å) | ~1.95 | ~1.94 |
| C-C-Br Bond Angle (°) | ~111 | ~112 |
| Dihedral Angles (°) | ||
| Br-C1-C2-C3 | ~-55 (gauche) | ~175 (anti) |
| Br-C3-C2-C1 | ~55 (gauche) | ~-175 (anti) |
| Relative Energy (kcal/mol) | 0 | 0 |
Table 1: Predicted Geometric and Energetic Data for the Conformers of trans-1,3-Dibromohexane.
Experimental Protocols
The conformational dynamics of trans-1,3-dibromohexane can be investigated experimentally, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis and Purification of trans-1,3-Dibromohexane
A reliable method for the synthesis of trans-1,3-dibromohexane is essential for obtaining a pure sample for conformational analysis. A common approach involves the bromination of cyclohexene (B86901), followed by separation of the isomers.
Protocol:
-
Reaction Setup: A solution of cyclohexene in a suitable solvent (e.g., carbon tetrachloride) is placed in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.
-
Bromination: A solution of bromine in the same solvent is added dropwise to the cooled cyclohexene solution with constant stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Workup: After the addition is complete, the reaction mixture is washed sequentially with a solution of sodium thiosulfate (B1220275) (to remove excess bromine), water, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Isomer Separation: The resulting mixture of dibromocyclohexane isomers is separated using column chromatography on silica (B1680970) gel, eluting with a non-polar solvent system (e.g., hexane). The fractions containing the trans-1,3-dibromohexane isomer are identified by thin-layer chromatography and combined.
-
Final Purification: The purified trans-1,3-dibromohexane is obtained as a colorless oil after removal of the eluent.
Variable Temperature ¹H NMR Spectroscopy
Variable temperature (VT) ¹H NMR spectroscopy is a powerful technique to study conformational equilibria. By lowering the temperature, the rate of ring flipping can be slowed down on the NMR timescale, allowing for the observation of signals from individual conformers. However, given the energetic equivalence of the two chair forms of trans-1,3-dibromohexane, distinct signals for each conformer are not expected. Instead, the spectrum will remain an average of the two identical conformers even at low temperatures. The primary utility of VT NMR in this specific case is to confirm the presence of a dynamic process and to observe any changes in chemical shifts or coupling constants that might indicate subtle conformational averaging effects.
Protocol:
-
Sample Preparation: A solution of purified trans-1,3-dibromohexane is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated dichloromethane, CD₂Cl₂).
-
Initial Spectrum: A standard ¹H NMR spectrum is acquired at room temperature (e.g., 298 K).
-
Low-Temperature Spectra: The temperature of the NMR probe is gradually lowered in increments (e.g., 10 K). At each temperature, the system is allowed to equilibrate for several minutes before acquiring a new ¹H NMR spectrum.
-
Data Analysis: The chemical shifts, multiplicities, and coupling constants of the signals are analyzed at each temperature.
Spectroscopic Data and Interpretation
The ¹H NMR spectrum of trans-1,3-dibromohexane is expected to be complex due to the overlapping signals of the methylene (B1212753) protons and the coupling between them and the methine protons attached to the bromine atoms. The interpretation of the coupling constants is guided by the Karplus equation, which relates the magnitude of the vicinal coupling constant (³J) to the dihedral angle between the coupled protons.
-
Axial-Axial Coupling (³J_aa): Protons in a diaxial relationship have a dihedral angle of approximately 180°, resulting in a large coupling constant (typically 8-13 Hz).
-
Axial-Equatorial (³J_ae) and Equatorial-Equatorial (³J_ee) Coupling: These relationships have dihedral angles of approximately 60°, leading to smaller coupling constants (typically 2-5 Hz).
Due to the rapid ring flip and the energetic equivalence of the two conformers, the observed coupling constants will be a time-average of the values for the individual conformers. Since each proton spends 50% of its time in an axial position and 50% in an equatorial position, the observed coupling constants will be an average of the axial-axial, axial-equatorial, and equatorial-equatorial couplings.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-1, H-3 (methine) | 4.0 - 4.5 | Multiplet | Averaged ³J values |
| H-2, H-4, H-5, H-6 (methylene) | 1.5 - 2.5 | Multiplets | Averaged ²J and ³J values |
Table 2: Predicted ¹H NMR Spectral Data for trans-1,3-Dibromohexane.
Conclusion
The conformational analysis of trans-1,3-dibromohexane reveals a dynamic equilibrium between two energetically equivalent chair conformers. In each conformer, one bromine atom occupies an axial position while the other is in an equatorial position. This energetic equivalence leads to an equal population of both conformers at room temperature. While experimental techniques like variable temperature ¹H NMR spectroscopy can confirm the dynamic nature of the molecule, they do not allow for the resolution of individual conformers. Computational methods provide valuable insights into the geometric parameters of these conformers. A thorough understanding of the conformational landscape of this and related molecules is fundamental for professionals in the chemical and pharmaceutical sciences, as it directly impacts molecular properties and interactions.
chair conformation stability of 1,3-Dibromohexane isomers
An In-depth Technical Guide to the Chair Conformation Stability of 1,3-Dibromocyclohexane (B3263359) Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Conformational analysis is a critical aspect of stereochemistry, providing essential insights into the physical properties, reactivity, and biological activity of cyclic molecules. For cyclohexane (B81311) derivatives, the molecule predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. Substituents on the cyclohexane ring can occupy either axial or equatorial positions, and the interplay of steric interactions governs the equilibrium between the two possible chair conformers.
This technical guide provides a detailed analysis of the conformational stability of the stereoisomers of 1,3-dibromocyclohexane. Understanding the energetic penalties associated with different substituent arrangements is fundamental for predicting molecular behavior. The principles discussed are broadly applicable to the conformational analysis of substituted six-membered rings, a common motif in medicinal chemistry and materials science.
Stereoisomers of 1,3-Dibromocyclohexane
1,3-Dibromocyclohexane possesses two stereocenters (at C1 and C3), leading to the existence of two stereoisomers:
-
cis-1,3-Dibromocyclohexane: A meso compound where the two bromine atoms are on the same side of the ring.
-
trans-1,3-Dibromocyclohexane: Exists as a pair of enantiomers ((1R,3R) and (1S,3S)) where the bromine atoms are on opposite sides of the ring.
The conformational preference and stability of these isomers differ significantly, dictated primarily by the minimization of steric strain, particularly 1,3-diaxial interactions.
Conformational Analysis
The stability of a given conformer is quantified by assessing the steric strain. The primary destabilizing factors in substituted cyclohexanes are 1,3-diaxial interactions, which are repulsive van der Waals interactions between axial substituents on the same face of the ring. The energetic cost of placing a substituent in the axial position is known as its "A-value," which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers of a monosubstituted cyclohexane[1][2].
Energetic Parameters
The key quantitative value for this analysis is the A-value for bromine, which accounts for the steric strain of two 1,3-diaxial interactions between the bromine atom and hydrogen atoms.
| Parameter | Value (kcal/mol) | Value (kJ/mol) |
| A-value (Bromine) | ~0.43[3] | ~1.8 |
This A-value is relatively small compared to bulkier groups, a consequence of the long carbon-bromine bond (approx. 1.93 Å), which places the bromine atom further from the axial hydrogens, thus reducing steric repulsion[3].
cis-1,3-Dibromocyclohexane
In the cis isomer, one substituent must be axial (a) and the other equatorial (e). A chair-chair interconversion (ring flip) exchanges these positions, resulting in a conformer that is identical in energy.
Figure 1: Chair-chair interconversion of cis-1,3-dibromocyclohexane.
The two conformers, (1a, 3e) and (1e, 3a), are degenerate (isoenergetic). In each conformation, there is one axial bromine atom that experiences two 1,3-diaxial interactions with hydrogen atoms. Therefore, the total steric strain in each conformer is equivalent to one A-value for bromine.
-
Strain Energy (each conformer): ≈ 0.43 kcal/mol
-
Equilibrium: 50% Conformer A : 50% Conformer B
-
ΔG°: 0 kcal/mol
trans-1,3-Dibromocyclohexane
The trans isomer can exist in two distinct chair conformations: one with both bromine atoms in equatorial positions (diequatorial, e,e) and one with both in axial positions (diaxial, a,a).
Figure 2: Chair-chair interconversion of trans-1,3-dibromocyclohexane.
The energetic difference between these two conformers is substantial.
-
Diequatorial (e,e) Conformer: This is the highly favored, low-energy conformation. The bulky bromine substituents occupy the less sterically hindered equatorial positions, avoiding any significant 1,3-diaxial interactions. The strain is minimal.
-
Diaxial (a,a) Conformer: This is a high-energy, unstable conformation. The total steric strain is the sum of:
-
Four Br-H 1,3-diaxial interactions: Each axial bromine interacts with two axial hydrogens. This contributes a strain energy of 2 * A-value(Br).
-
One Br-Br 1,3-diaxial interaction: A severe, repulsive interaction occurs between the two large, electron-rich bromine atoms forced into close proximity (observed Br-Br distance is ~3.54 Å)[4]. This interaction causes significant van der Waals repulsion and likely ring distortion, adding substantial strain beyond the simple sum of A-values[4].
-
The energy of the Br-Br diaxial interaction is not simply tabulated but is known to be highly destabilizing. Therefore, the total strain of the diaxial conformer is considerably greater than 2 * A-value(Br).
-
Strain Energy (e,e): ≈ 0 kcal/mol (baseline)
-
Strain Energy (a,a): > 2 * A-value(Br) = > 0.86 kcal/mol
-
ΔG°: > 0.86 kcal/mol (in favor of the diequatorial conformer)
Due to this large energy difference, the trans isomer exists almost exclusively in the diequatorial conformation at room temperature. Consequently, trans-1,3-dibromocyclohexane is more stable than its cis isomer[5].
Summary of Conformational Energies
The following table summarizes the estimated steric strain and relative stabilities of the conformers.
| Isomer | Conformer | Substituent Positions | Estimated Strain Energy (kcal/mol) | Relative Population at 25°C |
| cis-1,3-dibromo | A | 1-axial, 3-equatorial | ~0.43 | ~50% |
| B | 1-equatorial, 3-axial | ~0.43 | ~50% | |
| trans-1,3-dibromo | A | 1-equatorial, 3-equatorial | ~0 (Most Stable) | >99% |
| B | 1-axial, 3-axial | >0.86 (Highly Unstable) | <1% |
Experimental Protocols for Conformational Analysis
The determination of conformational equilibria and energy barriers is primarily accomplished through spectroscopic and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful experimental technique for studying conformational dynamics[6][7].
Methodology 1: Low-Temperature NMR
-
Sample Preparation: A solution of the 1,3-dibromocyclohexane isomer is prepared in a solvent with a low freezing point (e.g., deuterated toluene, CS₂).
-
Data Acquisition: ¹H NMR spectra are acquired over a range of temperatures, starting from room temperature and decreasing until the rate of chair-chair interconversion becomes slow on the NMR timescale.
-
Analysis: At room temperature, a single, time-averaged spectrum is observed. As the temperature is lowered, the signals for the axial and equatorial protons broaden, coalesce, and finally "freeze out" into two distinct sets of signals corresponding to each individual conformer[8].
-
Quantification: The relative populations of the conformers are determined by integrating the distinct signals at low temperature. The equilibrium constant (K_eq) is calculated from these populations. The Gibbs free energy difference is then determined using the equation: ΔG° = -RT ln(K_eq) where R is the gas constant and T is the temperature in Kelvin.
Methodology 2: Coupling Constant Analysis
-
Data Acquisition: A high-resolution ¹H NMR spectrum is acquired at room temperature.
-
Analysis: The vicinal coupling constants (³J_HH) for the protons on the bromine-bearing carbons (the H-C-Br protons) are measured. The magnitude of ³J is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.
-
Large coupling (³J ≈ 8-13 Hz): Characteristic of an axial-axial relationship.
-
Small coupling (³J ≈ 2-5 Hz): Characteristic of axial-equatorial or equatorial-equatorial relationships.
-
-
Quantification: For a rapidly equilibrating system, the observed coupling constant is a weighted average of the coupling constants for the individual conformers. By using reference values for pure axial and equatorial protons, the mole fraction of each conformer in the equilibrium can be calculated.
Computational Chemistry
Theoretical calculations are used to complement experimental data and provide detailed energetic and geometric information.
Methodology: Ab Initio / Density Functional Theory (DFT)
-
Structure Generation: The 3D structures of all possible chair conformers (e.g., diequatorial and diaxial for the trans isomer) are built in silico.
-
Geometry Optimization: The energy of each structure is minimized to find its most stable geometry using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G* or higher).
-
Energy Calculation: Single-point energy calculations are performed on the optimized geometries to obtain accurate electronic energies. Vibrational frequency calculations are also performed to confirm the structures are true minima and to obtain thermal corrections.
-
Analysis: The relative Gibbs free energies of the conformers are calculated by comparing their final energies, allowing for a theoretical prediction of the conformational equilibrium[9].
Figure 3: Workflow for determining conformational stability.
Conclusion
The conformational stability of 1,3-dibromocyclohexane isomers is a clear illustration of fundamental stereochemical principles. The cis isomer exists as a 1:1 mixture of two isoenergetic (a,e) conformers. In contrast, the trans isomer exhibits a strong preference for the diequatorial (e,e) conformation, as the diaxial (a,a) conformer is severely destabilized by both Br-H and Br-Br 1,3-diaxial interactions. This makes the trans isomer the more stable of the two. The quantitative analysis of these preferences, achieved through a combination of advanced NMR spectroscopy and computational chemistry, is essential for a complete understanding of the molecule's structure and reactivity.
References
- 1. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Solved d) Cis-1,3-dibromocyclohexane is less stable than its | Chegg.com [chegg.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 1,3-Diaxial Interactions in cis-1,3-Dibromocyclohexane
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the conformational analysis of cis-1,3-dibromocyclohexane, with a primary focus on the energetic and structural consequences of 1,3-diaxial interactions. In its chair conformation, cis-1,3-dibromocyclohexane can exist as two rapidly interconverting conformers: a diequatorial form and a diaxial form. The diaxial conformer is significantly destabilized by steric and electronic repulsion between the two axial bromine atoms, a classic example of 1,3-diaxial interaction. This guide synthesizes quantitative data on the energetic penalties of such interactions, details the experimental and computational methodologies used to study these phenomena, and provides a visual representation of the conformational equilibrium. Understanding these fundamental stereochemical principles is crucial for predicting molecular geometry, stability, and reactivity in the design and development of cyclic molecules in various scientific and pharmaceutical applications.
Conformational Analysis of cis-1,3-Dibromocyclohexane
The chair conformation is the most stable arrangement for a cyclohexane (B81311) ring, as it minimizes both angle and torsional strain. In substituted cyclohexanes, the orientation of the substituents as either axial or equatorial significantly impacts the molecule's overall stability. For cis-1,3-dibromocyclohexane, a ring flip interconverts the diequatorial and diaxial conformers.
The diequatorial conformer is the more stable of the two. In this conformation, the bulky bromine atoms are positioned away from the cyclohexane ring, minimizing steric hindrance.[1] Conversely, the diaxial conformer experiences significant destabilization due to the close proximity of the two axial bromine atoms. This destabilization arises from steric repulsion, where the electron clouds of the two bromine atoms repel each other due to their spatial closeness.[2] This specific type of steric strain is known as a 1,3-diaxial interaction.[2]
Quantitative Analysis of 1,3-Diaxial Interactions
For a single bromine substituent, the A-value is approximately 2.8 kJ/mol (0.67 kcal/mol). In the case of cis-1,3-dimethylcyclohexane, a structurally similar molecule, the diaxial conformer is about 23 kJ/mol (5.4 kcal/mol) less stable than the diequatorial conformer. This substantial energy difference highlights the severe steric penalty of forcing two substituents into a 1,3-diaxial arrangement. Given that bromine is larger than a methyl group, the 1,3-diaxial interaction between two bromine atoms is expected to be even more destabilizing.
| Interaction/Parameter | Value (kJ/mol) | Value (kcal/mol) | Notes |
| A-value (single Br) | ~2.8 | ~0.67 | Represents the energy cost of a single axial bromine atom interacting with axial hydrogens. |
| 1,3-Diaxial Me-Me Interaction Energy | ~23 | ~5.4 | Energy difference between diaxial and diequatorial conformers of cis-1,3-dimethylcyclohexane; serves as a proxy for the significant destabilization in the dibromo analogue. |
Experimental and Computational Protocols
The conformational equilibrium and energetic differences in cis-1,3-dibromocyclohexane can be investigated through a combination of experimental and computational techniques.
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To experimentally determine the equilibrium constant and Gibbs free energy difference between the diequatorial and diaxial conformers.
Methodology:
-
Sample Preparation: A solution of cis-1,3-dibromocyclohexane is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CDCl₃ or toluene-d₈).
-
Initial NMR Spectrum: A ¹H NMR spectrum is acquired at room temperature. Due to rapid chair flipping, the signals for the axial and equatorial protons will be averaged, resulting in a single set of time-averaged signals.
-
Low-Temperature NMR: The sample is cooled incrementally within the NMR spectrometer. As the temperature decreases, the rate of chair flipping slows down.
-
Coalescence Temperature: The temperature at which the averaged signals begin to broaden and then separate into two distinct sets of signals is the coalescence temperature. This can be used to calculate the energy barrier for the ring flip.
-
Low-Temperature Spectrum: At a sufficiently low temperature (typically below -60 °C), the ring flip becomes slow on the NMR timescale. The spectrum will show two distinct sets of signals corresponding to the diequatorial and diaxial conformers.
-
Data Analysis:
-
The relative populations of the two conformers are determined by integrating the corresponding signals in the low-temperature spectrum.
-
The equilibrium constant (K_eq) is calculated as the ratio of the concentration of the diequatorial conformer to the diaxial conformer.
-
The Gibbs free energy difference (ΔG°) is then calculated using the equation: ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.
-
Computational Chemistry: Density Functional Theory (DFT) Calculations
Objective: To theoretically calculate the geometries and relative energies of the diequatorial and diaxial conformers.
Methodology:
-
Structure Building: The 3D structures of both the diequatorial and diaxial chair conformers of cis-1,3-dibromocyclohexane are built using a molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. A common and reliable method is to use Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).
-
Frequency Calculation: A frequency calculation is performed on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies). This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: To obtain more accurate electronic energies, a single-point energy calculation can be performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Energy Analysis: The relative energy difference between the two conformers is calculated by subtracting the total energy (including ZPVE and thermal corrections) of the more stable diequatorial conformer from the total energy of the less stable diaxial conformer. This value represents the calculated conformational energy difference.
Visualization of Conformational Equilibrium
The following diagram illustrates the chair-flipping equilibrium of cis-1,3-dibromocyclohexane and highlights the 1,3-diaxial interaction.
Caption: Conformational equilibrium of cis-1,3-dibromocyclohexane.
Note on Diagram: The above DOT script is a template. For actual visualization, the IMG tags would need to be replaced with paths to rendered images of the diequatorial and diaxial conformers. The diagram illustrates the interconversion between the more stable diequatorial conformer and the less stable diaxial conformer, which is destabilized by the 1,3-diaxial steric repulsion between the bromine atoms.
Conclusion
The conformational analysis of cis-1,3-dibromocyclohexane serves as a quintessential model for understanding the profound impact of 1,3-diaxial interactions on molecular stability. The strong preference for the diequatorial conformer is a direct consequence of the significant steric and electronic repulsion between the two bromine atoms in the diaxial arrangement. The experimental and computational protocols outlined in this guide provide a robust framework for quantifying these energetic differences and for visualizing the underlying structural features. For researchers in drug development and materials science, a thorough grasp of these principles is indispensable for the rational design of molecules with desired three-dimensional structures and properties.
References
An In-depth Technical Guide on the Chirality and Optical Activity of 1,3-Dibromohexane Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemical properties of 1,3-dibromohexane, focusing on its chirality and predicted optical activity. Due to a lack of specific experimental data in publicly available literature for the optical rotation of this compound enantiomers, this document emphasizes the theoretical principles governing its stereoisomerism. It outlines the structural basis for chirality in this molecule and presents generalized experimental protocols for the potential synthesis, separation, and characterization of its enantiomers. This guide serves as a foundational resource for researchers interested in the stereochemical aspects of dihalogenated alkanes and their potential applications in fields such as asymmetric synthesis and drug development.
Introduction to Chirality and Optical Activity
Chirality is a fundamental concept in stereochemistry, referring to a geometric property of a molecule that is non-superimposable on its mirror image.[1] Such non-superimposable mirror images are known as enantiomers.[1] A common cause of chirality in organic molecules is the presence of a stereocenter, typically a carbon atom bonded to four different substituents.[1]
Optically active compounds have the ability to rotate the plane of polarized light.[2] This property is a characteristic feature of chiral molecules. Enantiomers rotate plane-polarized light to an equal extent but in opposite directions.[3] The direction of rotation is denoted as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation.[2] A 1:1 mixture of enantiomers, known as a racemic mixture, is optically inactive because the rotations of the individual enantiomers cancel each other out.[3]
Stereoisomers of this compound
This compound is a halogenated alkane with the chemical formula C₆H₁₂Br₂. The carbon atom at the 3-position is a stereocenter as it is bonded to four different groups: a hydrogen atom, a bromine atom, an ethyl group (-CH₂CH₃), and a bromoethyl group (-CH₂CH₂Br). The presence of this single stereocenter means that this compound can exist as a pair of enantiomers: (3R)-1,3-dibromohexane and (3S)-1,3-dibromohexane.
The (R) and (S) configurations are assigned based on the Cahn-Ingold-Prelog (CIP) priority rules, which rank the substituents attached to the stereocenter.
Chirality and Predicted Optical Activity
The (3R)- and (3S)- enantiomers of this compound are chiral molecules and are therefore expected to be optically active. Each enantiomer will rotate the plane of polarized light to an equal magnitude but in opposite directions. However, without experimental data, the direction and magnitude of this rotation cannot be predicted from the (R)/(S) configuration alone.
Quantitative Data Summary
As of the latest literature search, specific experimental values for the optical rotation of the stereoisomers of this compound are not available. The following table is provided as a template for organizing such data once it becomes available through experimental determination.
| Stereoisomer | Configuration | Specific Rotation [α] | Wavelength (nm) | Temperature (°C) | Solvent |
| (+)-1,3-Dibromohexane | (S) or (R) | Data not available | 589 (Na D-line) | 20 | Specify |
| (-)-1,3-Dibromohexane | (R) or (S) | Data not available | 589 (Na D-line) | 20 | Specify |
Experimental Protocols
The following sections outline generalized experimental methodologies that can be applied to the synthesis, separation, and analysis of this compound stereoisomers.
Synthesis of Racemic this compound
A potential route for the synthesis of racemic this compound is through the bromination of 1-hexen-3-ol (B1581649) followed by substitution of the hydroxyl group. A more direct, albeit potentially less selective, method would be the radical bromination of 1-bromohexane, which could lead to a mixture of isomers requiring separation.
A plausible synthetic approach would be the conversion of a suitable precursor like 1,3-hexanediol (B1295985).
Protocol: Conversion of 1,3-Hexanediol to this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-hexanediol in a suitable anhydrous solvent such as dichloromethane (B109758) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Bromination: Cool the solution in an ice bath. Slowly add a brominating agent, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete conversion.
-
Work-up: Cool the reaction mixture and quench by carefully pouring it over ice. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield racemic this compound.
Chiral Resolution of Racemic this compound
The separation of the enantiomers of this compound can be achieved through chiral resolution techniques. Since direct crystallization is unlikely to be effective, derivatization with a chiral resolving agent to form diastereomers is a common strategy.[4]
Protocol: Chiral Resolution via Diastereomeric Salt Formation (Hypothetical)
This protocol is hypothetical as it requires a suitable functional group on the this compound backbone for salt formation, which is absent. A more practical approach would involve chiral chromatography.
Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of enantiomers.
-
Mobile Phase Optimization: Develop a mobile phase system, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio of the solvents is critical for achieving separation and should be optimized.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase at a suitable concentration.
-
Chromatographic Separation: Inject the sample onto the chiral HPLC system. The two enantiomers will interact differently with the chiral stationary phase and will elute at different retention times, allowing for their separation and collection.
-
Analysis: Monitor the elution profile using a suitable detector (e.g., UV-Vis or refractive index detector).
Measurement of Optical Activity
The optical activity of the separated enantiomers can be measured using a polarimeter. The specific rotation is a characteristic physical property of a chiral compound.
Protocol: Polarimetry
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent, which should give a reading of zero.
-
Sample Preparation: Prepare a solution of the purified enantiomer of known concentration (g/mL) in a suitable solvent.
-
Measurement: Fill the polarimeter cell of a known path length (in decimeters, dm) with the sample solution, ensuring there are no air bubbles in the light path.
-
Data Acquisition: Measure the observed rotation (α) at a specific temperature and wavelength (typically the sodium D-line at 589 nm).
-
Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula:
[α] = α / (c × l)
where:
-
α = observed rotation in degrees
-
c = concentration in g/mL
-
l = path length in dm
-
Conclusion
This compound possesses a single stereocenter and therefore exists as a pair of enantiomers, (3R)-1,3-dibromohexane and (3S)-1,3-dibromohexane. These enantiomers are expected to be optically active, though specific experimental data on their optical rotation is not currently available in the literature. This technical guide has provided a theoretical framework for understanding the chirality of this compound and has outlined generalized experimental protocols for the synthesis of the racemic mixture, the separation of the enantiomers via chiral HPLC, and the measurement of their optical activity using polarimetry. The information presented here serves as a valuable resource for researchers and professionals in the fields of stereochemistry, asymmetric synthesis, and drug development, providing a foundation for future experimental investigations into the properties and applications of these chiral molecules.
References
An In-Depth Technical Guide to the Meso Compound of 1,3-Dibromocyclohexane: cis-1,3-Dibromocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dibromocyclohexane (B3263359) presents a fascinating case study in stereochemistry, particularly its cis-isomer, which is a meso compound. Despite possessing two stereocenters, the molecule is achiral due to an internal plane of symmetry. This guide provides a comprehensive overview of the stereochemical and conformational analysis of cis-1,3-dibromocyclohexane. It delves into the experimental data that elucidates its structure and preferred conformation, primarily focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding for researchers in organic chemistry and drug development.
Introduction to Stereoisomerism in 1,3-Dibromocyclohexane
1,3-Dibromocyclohexane can exist as two geometric isomers: cis and trans. The stereochemical relationship between these isomers is diastereomeric. The trans-isomer is chiral and exists as a pair of enantiomers, (1R,3S)-1,3-dibromocyclohexane and (1S,3R)-1,3-dibromocyclohexane. In contrast, the cis-isomer possesses a plane of symmetry that bisects the molecule, rendering it achiral and thus a meso compound.[1][2] This internal symmetry plane means that cis-1,3-dibromocyclohexane is superimposable on its mirror image, and therefore, it is not optically active.[3]
The identification of a meso compound is critical in drug development, as different stereoisomers of a molecule can exhibit vastly different pharmacological and toxicological properties. Understanding the principles that govern the structure and stability of meso compounds like cis-1,3-dibromocyclohexane is fundamental to rational drug design.
Conformational Analysis of cis-1,3-Dibromocyclohexane
The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angular and torsional strain. For cis-1,3-dibromocyclohexane, this leads to a conformational equilibrium between two chair forms: the diaxial (a,a) and the diequatorial (e,e) conformer.
In the diaxial conformation, both bromine atoms occupy axial positions, leading to significant steric hindrance. This arises from 1,3-diaxial interactions between the bulky bromine atoms and the axial hydrogens on the same side of the ring. Conversely, the diequatorial conformation places both bromine atoms in the more sterically favorable equatorial positions, minimizing these repulsive interactions.[1]
Experimental and computational studies have shown that the diequatorial conformation is significantly more stable than the diaxial conformation.[4][5] In fact, for cis-1,3-dibromocyclohexane, the equilibrium lies almost entirely towards the diequatorial conformer.[4] This high conformational stability is evidenced by NMR studies which show no significant spectral changes over a wide temperature range, from -72°C to 200°C.[5]
dot
Caption: Conformational equilibrium of cis-1,3-dibromocyclohexane.
Experimental Protocols and Characterization
Synthesis of 1,3-Dibromocyclohexane Isomers
Experimental Protocol: Bromination of Cyclohexene (B86901)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexene in a suitable inert solvent such as carbon tetrachloride. Cool the flask in an ice bath to 0-5°C.
-
Bromine Addition: Slowly add a solution of bromine in the same solvent to the stirred cyclohexene solution. The addition should be dropwise to control the exothermic reaction and maintain the temperature.
-
Reaction Monitoring: The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.
-
Workup: After the addition is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product mixture of 1,2-dibromocyclohexane (B1204518) and other brominated products.
-
Purification: The desired 1,3-dibromocyclohexane isomers can be separated from the product mixture and from each other using column chromatography or fractional distillation.
Note: This is a generalized procedure for the synthesis of dibrominated cyclohexanes. The specific conditions would need to be optimized to favor the formation of the 1,3-isomer and subsequently isolate the cis-diastereomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and conformational analysis of cis-1,3-dibromocyclohexane. Due to the molecule's symmetry, the number of signals in the ¹³C NMR spectrum is reduced.
Expected NMR Spectral Features for cis-1,3-Dibromocyclohexane (Diequatorial Conformer):
-
¹H NMR: Due to the plane of symmetry, the two protons on C1 and C3 are equivalent, as are the pairs of axial and equatorial protons on C4/C6 and C5. This symmetry simplifies the spectrum. The protons on the bromine-bearing carbons (C1 and C3) would appear as a multiplet at a downfield chemical shift due to the deshielding effect of the bromine atoms. The other methylene (B1212753) protons would appear as complex multiplets in the upfield region.
-
¹³C NMR: The symmetry of the molecule results in only four distinct carbon signals: one for the two equivalent bromine-bearing carbons (C1 and C3), one for the carbon atom on the plane of symmetry (C2), and two for the pairs of equivalent carbons (C4/C6 and C5).
Table 1: Predicted Quantitative NMR Data for cis-1,3-Dibromocyclohexane
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H (H1, H3) | ~4.5 - 5.0 | Multiplet | - |
| ¹H (other) | ~1.5 - 2.5 | Multiplets | - |
| ¹³C (C1, C3) | ~50 - 60 | - | - |
| ¹³C (C2) | ~25 - 35 | - | - |
| ¹³C (C4, C6) | ~30 - 40 | - | - |
| ¹³C (C5) | ~20 - 30 | - | - |
Note: These are estimated values based on typical chemical shifts for similar structures. Actual experimental values may vary.
dot
Caption: Experimental workflow for NMR analysis.
X-ray Crystallography
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: High-quality single crystals of cis-1,3-dibromocyclohexane would need to be grown, typically by slow evaporation of a saturated solution in a suitable solvent.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structure is refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Table 2: Expected Quantitative X-ray Crystallography Data for cis-1,3-Dibromocyclohexane (Diequatorial Conformer)
| Parameter | Expected Value |
| C-Br Bond Length | ~1.95 Å |
| C-C Bond Length | ~1.53 Å |
| C-C-C Bond Angle | ~111° |
| C-C-Br Bond Angle | ~110° |
Note: These are typical values for similar brominated cyclohexane derivatives.
dot
Caption: Workflow for X-ray crystallographic analysis.
Logical Relationship for Identifying the Meso Compound
The determination of cis-1,3-dibromocyclohexane as a meso compound follows a clear logical pathway based on its stereochemical features.
dot
Caption: Logical pathway to identify a meso compound.
Conclusion
cis-1,3-Dibromocyclohexane serves as an excellent model for understanding the principles of meso compounds and conformational analysis in cyclic systems. Its inherent symmetry and the strong preference for the diequatorial conformation are key features that can be unequivocally determined through modern analytical techniques. For professionals in drug development, a thorough grasp of these stereochemical and conformational concepts is indispensable for the design and synthesis of safe and effective therapeutic agents. The data and protocols presented in this guide provide a foundational understanding of the structural characteristics of this important meso compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 1,3-Disubstituted Cyclohexanes Using 1,3-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Disubstituted cyclohexanes are pivotal structural motifs in a myriad of biologically active molecules and pharmaceutical compounds. The spatial arrangement of substituents on the cyclohexane (B81311) ring, particularly the cis/trans isomerization, profoundly influences the molecule's conformational preference and its interaction with biological targets. This document provides a detailed protocol for the synthesis of 1,3-disubstituted cyclohexanes via a nucleophilic substitution reaction using 1,3-dibromohexane as the starting material. As a representative example, the synthesis of 1,3-diaminocyclohexane is described. This method offers a versatile pathway to a variety of 1,3-disubstituted analogs by selecting the appropriate nucleophile.
The reaction proceeds via a double nucleophilic substitution mechanism (SN2), where a nucleophile displaces the bromide leaving groups.[1][2] The stereochemical outcome of the reaction is influenced by the conformation of the starting 1,3-dibromocyclohexane, which preferentially adopts a chair conformation with the bulky bromine atoms in equatorial positions to minimize steric hindrance.[3] The choice of nucleophile, solvent, and reaction conditions is critical to maximize the yield of the desired disubstituted product and to control potential side reactions, such as elimination or over-alkylation in the case of amine nucleophiles.[4][5]
Reaction Scheme
The general reaction for the synthesis of 1,3-disubstituted cyclohexanes from this compound is depicted below. This scheme illustrates the substitution of both bromine atoms by a generic nucleophile (Nu:).
Caption: General reaction scheme for the synthesis of 1,3-disubstituted cyclohexanes.
Experimental Protocol: Synthesis of 1,3-Diaminocyclohexane
This protocol details the synthesis of 1,3-diaminocyclohexane, a mixture of cis and trans isomers, from this compound using ammonia (B1221849) as the nucleophile. To favor the formation of the primary diamine and minimize the formation of secondary and tertiary amine byproducts, a large excess of ammonia is utilized.[1][4]
Materials:
-
This compound (cis/trans mixture)
-
Concentrated aqueous ammonia (28-30%)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (B78521) (2 M)
-
High-pressure reaction vessel (autoclave)
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Nucleophile: Cool the solution in an ice bath and add a large excess of concentrated aqueous ammonia (e.g., 20-30 equivalents).
-
Reaction Conditions: Seal the vessel and heat the mixture to 100-120 °C with stirring for 24-48 hours. The elevated pressure and temperature are necessary to drive the reaction to completion.
-
Work-up:
-
After cooling the vessel to room temperature, carefully vent any excess pressure.
-
Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia under reduced pressure.
-
Dissolve the residue in water and extract with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~1-2 to protonate the amine products, making them water-soluble.
-
Wash the acidic aqueous layer with diethyl ether to remove non-basic organic impurities.
-
Basify the aqueous layer with 2 M NaOH to a pH of ~12-13 to deprotonate the diamine products.
-
-
Product Isolation:
-
Extract the basic aqueous layer with diethyl ether or dichloromethane (B109758) (3 x volume).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude 1,3-diaminocyclohexane as a mixture of cis and trans isomers.
-
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel using a mixture of dichloromethane, methanol, and a small amount of triethylamine (B128534) as the eluent.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 1,3-diaminocyclohexane.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Ammonia (28-30% aq.) | 25 eq |
| Reaction Conditions | |
| Solvent | Ethanol |
| Temperature | 110 °C |
| Time | 36 h |
| Product Information | |
| Product | 1,3-Diaminocyclohexane |
| Theoretical Yield | Calculated based on starting material |
| Actual Yield | To be determined experimentally |
| Diastereomeric Ratio (cis:trans) | To be determined by GC or NMR |
Experimental Workflow
The logical flow of the experimental protocol is outlined in the diagram below.
Caption: Experimental workflow for the synthesis of 1,3-diaminocyclohexane.
Safety Precautions
-
This reaction should be performed in a well-ventilated fume hood.
-
The use of a high-pressure reaction vessel requires appropriate training and safety precautions.
-
Concentrated ammonia is corrosive and has a pungent odor. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
This compound is a halogenated organic compound and should be handled with care.
-
Standard laboratory safety procedures should be followed at all times.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. shout.education [shout.education]
- 3. fiveable.me [fiveable.me]
- 4. nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes reagents reaction conditions organic synthesis [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 1,3-Dibromohexane as a Versatile Precursor for Natural Product-Like Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 1,3-dibromohexane as a precursor in the synthesis of core structural motifs found in various natural products. While not a commonly cited starting material in the total synthesis of complex natural products, its bifunctional nature makes it a valuable building block for constructing key heterocyclic and carbocyclic frameworks. This document outlines protocols for the synthesis of substituted tetrahydropyran (B127337) and piperidine (B6355638) rings, which are prevalent in numerous biologically active compounds.
Synthesis of a Substituted Tetrahydropyran Core
Many natural products, such as those from the polyketide family, feature substituted tetrahydropyran (THP) rings. This compound can be employed to introduce a six-carbon chain that, through a series of transformations, can be cyclized to form a THP scaffold. This section details a two-step process involving a malonic ester synthesis followed by a base-mediated intramolecular cyclization.
Quantitative Data Summary
| Step | Reactant 1 | Reactant 2 | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | Diethyl malonate | Diethyl 2-(3-bromohexyl)malonate | Ethanol (B145695) | Sodium ethoxide | 78 | 12 | 75 |
| 2 | Diethyl 2-(3-bromohexyl)malonate | - | Ethyl 2-oxotetrahydropyran-3-carboxylate | Ethanol | Sodium ethoxide | 78 | 8 | 85 |
Experimental Protocols
Step 1: Synthesis of Diethyl 2-(3-bromohexyl)malonate
-
Materials: this compound (10.0 g, 41.0 mmol), diethyl malonate (6.56 g, 41.0 mmol), sodium ethoxide (2.79 g, 41.0 mmol), absolute ethanol (100 mL).
-
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously adding sodium metal to absolute ethanol under a nitrogen atmosphere.
-
Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature.
-
The resulting solution is stirred for 30 minutes before adding this compound dropwise.
-
The reaction mixture is heated to reflux and maintained for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663), and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford diethyl 2-(3-bromohexyl)malonate.
-
Step 2: Synthesis of Ethyl 2-oxotetrahydropyran-3-carboxylate
-
Materials: Diethyl 2-(3-bromohexyl)malonate (5.0 g, 15.5 mmol), sodium ethoxide (1.05 g, 15.5 mmol), absolute ethanol (50 mL).
-
Procedure:
-
Diethyl 2-(3-bromohexyl)malonate is dissolved in absolute ethanol under a nitrogen atmosphere.
-
A solution of sodium ethoxide in ethanol is added dropwise to the reaction mixture at room temperature.
-
The mixture is heated to reflux and maintained for 8 hours.
-
After cooling, the solvent is evaporated, and the residue is acidified with dilute hydrochloric acid.
-
The aqueous layer is extracted with ethyl acetate (3 x 40 mL).
-
The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by flash chromatography to yield ethyl 2-oxotetrahydropyran-3-carboxylate.
-
Synthetic Pathway Diagram
Caption: Synthetic route to a substituted tetrahydropyran from this compound.
Synthesis of a Substituted Piperidine Ring
The piperidine nucleus is a fundamental scaffold in a vast number of alkaloids and synthetic pharmaceuticals. This compound can serve as a dielectrophile in a double alkylation reaction with a primary amine to construct the piperidine ring. This approach provides a straightforward entry into N-substituted piperidines.
Quantitative Data Summary
| Step | Reactant 1 | Reactant 2 | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | Benzylamine (B48309) | 1-Benzyl-3-propylpiperidine | Acetonitrile (B52724) | K₂CO₃ | 82 | 24 | 65 |
Experimental Protocol
Synthesis of 1-Benzyl-3-propylpiperidine
-
Materials: this compound (5.0 g, 20.5 mmol), benzylamine (2.20 g, 20.5 mmol), potassium carbonate (8.50 g, 61.5 mmol), acetonitrile (100 mL).
-
Procedure:
-
To a stirred suspension of potassium carbonate in acetonitrile, add benzylamine followed by the dropwise addition of this compound at room temperature.
-
The reaction mixture is heated to reflux and stirred for 24 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.
-
After completion, the mixture is cooled to room temperature, and the solid is filtered off.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate with triethylamine) to afford 1-benzyl-3-propylpiperidine.
-
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of a substituted piperidine.
Disclaimer: The provided protocols are illustrative and based on established chemical principles. Researchers should conduct their own literature search and risk assessment before attempting any chemical synthesis. Reaction conditions may require optimization for specific substrates and scales.
Application Notes and Protocols: Intramolecular Cyclization of 1,3-Dibromohexane to Methylcyclobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the intramolecular cyclization of 1,3-dibromohexane to form methylcyclobutane (B3344168). This conversion is achieved via an intramolecular Wurtz-type coupling reaction using a sodium dispersion in a suitable solvent. The protocol covers the experimental setup, reagent handling, reaction execution, product isolation, and characterization. This method is a viable route for the synthesis of cyclobutane (B1203170) derivatives, which are important structural motifs in medicinal chemistry and materials science.
Introduction
Cyclobutane rings are key structural components in a variety of biologically active molecules and are utilized as building blocks in organic synthesis. The synthesis of strained four-membered rings can be challenging. The intramolecular Wurtz reaction, and related Freund reaction, provide a classic and effective method for the formation of cycloalkanes from dihaloalkanes.[1] This application note details a specific protocol for the synthesis of methylcyclobutane from this compound, leveraging the entropically favored intramolecular reaction pathway.[2] The reaction proceeds by reductive cyclization of the dibromide using a metallic sodium dispersion.
Signaling Pathways and Logical Relationships
The following diagram illustrates the conceptual workflow for the synthesis of methylcyclobutane from this compound.
Caption: Experimental workflow for the synthesis of methylcyclobutane.
Experimental Protocols
Materials and Equipment
-
This compound
-
Sodium metal
-
Anhydrous dioxane
-
Isopropanol
-
Anhydrous magnesium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Cannula or syringe for liquid transfers
-
Distillation apparatus
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Nuclear magnetic resonance (NMR) spectrometer
Safety Precautions
-
Sodium metal is highly reactive and pyrophoric. Handle under an inert atmosphere and away from water.
-
Dioxane is a flammable solvent and a suspected carcinogen. Work in a well-ventilated fume hood.
-
This compound is a hazardous chemical. Avoid skin and eye contact.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Procedure
-
Preparation of Sodium Dispersion:
-
Under an inert atmosphere, carefully add chunks of sodium metal to anhydrous dioxane in a three-necked flask equipped with a mechanical stirrer and a reflux condenser.
-
Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium.
-
Allow the dispersion to cool to room temperature while maintaining stirring.
-
-
Intramolecular Cyclization Reaction:
-
In a separate flask under an inert atmosphere, prepare a solution of this compound in anhydrous dioxane.
-
Slowly add the this compound solution to the stirred sodium dispersion at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the reaction mixture at reflux for several hours to ensure complete reaction.
-
-
Reaction Work-up and Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess sodium by slowly adding isopropanol, followed by the cautious addition of water.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Due to the volatility of methylcyclobutane, carefully purify the product by fractional distillation.
-
Collect the fraction corresponding to the boiling point of methylcyclobutane (approximately 36 °C).
-
-
Characterization:
-
Confirm the identity and purity of the collected fraction using GC-MS and NMR spectroscopy.
-
Data Presentation
| Parameter | Value/Range | Reference |
| Reactants | ||
| This compound | 1 equivalent | N/A |
| Sodium | 2.2 equivalents | Adapted from similar Wurtz reactions |
| Reaction Conditions | ||
| Solvent | Anhydrous Dioxane | [1] |
| Temperature | Reflux (~101 °C) | [1] |
| Reaction Time | 4-8 hours | Estimated from related procedures |
| Product Analysis | ||
| Expected Product | Methylcyclobutane | N/A |
| Expected Yield | 40-60% | Estimated from similar intramolecular Wurtz reactions |
| Boiling Point | ~36 °C | Literature value for methylcyclobutane |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃) | Peaks expected in the range of δ 0.8-2.5 ppm | General values for alkylcycloalkanes |
| ¹³C NMR (CDCl₃) | Peaks expected in the range of δ 10-40 ppm | General values for alkylcycloalkanes |
| Mass Spectrum (EI) | Molecular ion (m/z) = 70; characteristic fragmentation pattern | Literature data for methylcyclobutane |
Discussion
The intramolecular Wurtz reaction is a powerful tool for the synthesis of small, strained carbocycles. The success of this reaction relies on several key factors. The use of a high-surface-area sodium dispersion is crucial for the efficient reduction of the alkyl halide. The reaction must be conducted under strictly anhydrous conditions as sodium reacts violently with water. The choice of solvent is also important; dioxane is often used due to its ability to solvate the organosodium intermediates and its relatively high boiling point.
Potential side reactions include intermolecular coupling to form dimers and higher oligomers, and elimination reactions to form alkenes. Intramolecular cyclization is generally favored over intermolecular reactions, especially at high dilution, due to the entropic advantage of the proximal reactive ends.
The purification of the volatile product, methylcyclobutane, requires careful fractional distillation to avoid loss of material. Characterization by GC-MS and NMR is essential to confirm the structure and assess the purity of the final product. The expected ¹H and ¹³C NMR spectra will show characteristic signals for the methyl and cyclobutyl protons and carbons, respectively. The mass spectrum should exhibit the molecular ion peak and a fragmentation pattern consistent with the structure of methylcyclobutane.
References
Application Notes & Protocols: Synthesis of Cyclopropane Derivatives via Intramolecular Wurtz Reaction of 1,3-Dibromohexane
Audience: Researchers, scientists, and drug development professionals.
Introduction: The cyclopropyl (B3062369) group is a crucial structural motif in medicinal chemistry and natural products, often imparting unique conformational constraints, metabolic stability, and biological activity to molecules. One of the classical methods for the formation of the cyclopropane (B1198618) ring is the intramolecular Wurtz reaction, also known as the Freund reaction.[1][2][3] This reaction involves the reductive cyclization of α,ω-dihaloalkanes using a metal, typically sodium or zinc.[1][2][4] This document provides detailed application notes and a generalized protocol for the synthesis of butylcyclopropane (B14743355) from 1,3-dibromohexane, a representative example of this transformation.
The intramolecular Wurtz reaction is particularly effective for the synthesis of small, strained rings, most notably three-membered rings.[5][6][7] The reaction of 1,3-dihalides is a foundational method for producing cyclopropanes.[1][4][8] While modern methods for cyclopropanation exist, the Freund reaction remains a valuable and historically significant approach.
Reaction Principle: The synthesis of a cyclopropane derivative from this compound proceeds via an intramolecular reductive coupling. When this compound is treated with a reactive metal like sodium in an anhydrous aprotic solvent, the two bromine atoms are eliminated, and a new carbon-carbon bond is formed between the first and third carbon atoms of the hexane (B92381) chain, resulting in the formation of butylcyclopropane.
Mechanism of the Intramolecular Wurtz (Freund) Reaction
The precise mechanism of the Wurtz reaction has been a subject of discussion, but it is generally understood to proceed through either a radical or an organometallic intermediate, or a combination of both.
-
Electron Transfer: The reaction initiates with a single-electron transfer from the sodium metal to one of the carbon-bromine bonds of this compound. This leads to the formation of a radical anion which then cleaves to form a bromoalkyl radical and a bromide anion.
-
Second Electron Transfer & Carbanion Formation: The bromoalkyl radical can then accept a second electron from another sodium atom to form a carbanion.
-
Intramolecular Nucleophilic Substitution (SNi): The resulting carbanion is positioned to act as an internal nucleophile. It attacks the carbon atom bearing the second bromine atom in an intramolecular SN2-like displacement, forming the cyclopropane ring and eliminating the second bromide ion.[9]
The high favorability of this intramolecular process for forming three-membered rings is driven by the close proximity of the reactive centers.[9]
Figure 1. Proposed mechanism for the intramolecular Wurtz reaction.
Quantitative Data Summary
| Substrate | Reagent | Solvent | Product | Yield (%) | Reference |
| 1,3-Dibromopropane | Sodium | - | Cyclopropane | - | [2] |
| 1,3-Dibromopropane | Zinc | - | Cyclopropane | Improved over Na | [2][4] |
| 1-Bromo-3-chlorocyclobutane | Sodium | Dioxane (reflux) | Bicyclobutane | ~95% | [5][7] |
| 1,6-Dibromohexane (B150918) | Sodium | Ether | Cyclohexane | Variable | [5][10] |
Experimental Protocol: Synthesis of Butylcyclopropane
This protocol is a generalized procedure based on the classical Freund reaction.[1] Researchers should perform small-scale trials to optimize conditions for this compound.
Materials and Reagents:
-
This compound
-
Sodium metal, finely dispersed or cut into small pieces
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)[5]
-
Absolute ethanol (B145695) (for quenching)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware for anhydrous reactions (e.g., three-neck round-bottom flask, reflux condenser, dropping funnel, nitrogen inlet)
Safety Precautions:
-
Sodium metal is highly reactive and pyrophoric. It reacts violently with water and alcohols. Handle under an inert atmosphere (nitrogen or argon) and have a Class D fire extinguisher available.
-
Diethyl ether and THF are extremely flammable. Perform the reaction in a well-ventilated fume hood, away from ignition sources.
-
This compound is a halogenated hydrocarbon and should be handled with appropriate personal protective equipment (gloves, safety glasses).
Procedure:
-
Apparatus Setup:
-
Assemble a three-neck round-bottom flask equipped with a reflux condenser (with a nitrogen inlet at the top), a dropping funnel, and a magnetic stirrer.
-
Flame-dry all glassware under a stream of nitrogen or dry in an oven overnight to ensure all moisture is removed. Allow to cool to room temperature under a nitrogen atmosphere.
-
-
Reaction Initiation:
-
To the reaction flask, add anhydrous diethyl ether (or THF) and the required amount of sodium metal, cut into small, clean pieces.
-
Gently heat the solvent to reflux to activate the sodium surface.
-
-
Addition of Substrate:
-
Dissolve this compound in anhydrous diethyl ether in the dropping funnel.
-
Add the solution of this compound dropwise to the stirred suspension of sodium in refluxing ether over a period of 1-2 hours. The reaction is exothermic; control the addition rate to maintain a gentle reflux.
-
-
Reaction Completion:
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-4 hours to ensure complete reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if suitable standards are available.
-
-
Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
CAUTION: Quench the excess sodium very carefully. Slowly and dropwise, add absolute ethanol through the dropping funnel to destroy any unreacted sodium. This will be accompanied by hydrogen gas evolution. Ensure adequate ventilation.
-
Once the evolution of hydrogen has ceased, slowly add water to quench the remaining sodium ethoxide.
-
-
Work-up and Isolation:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and then with a saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the bulk of the solvent using a rotary evaporator.
-
The resulting crude butylcyclopropane can be purified by fractional distillation, taking advantage of its expected lower boiling point compared to any unreacted starting material or intermolecular coupling byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the product using standard analytical techniques such as 1H NMR, 13C NMR, and GC-MS.
-
Figure 2. General experimental workflow for butylcyclopropane synthesis.
Limitations and Alternatives
The classical Wurtz reaction often suffers from low yields due to side reactions, such as elimination and intermolecular coupling.[11][12] The reaction conditions are harsh and not compatible with many functional groups.[5][11] For these reasons, alternative methods for cyclopropanation are often preferred in modern synthesis, especially for complex molecules in drug development. These alternatives include:
-
Simmons-Smith Reaction: Utilizes a carbenoid (iodomethylzinc iodide) to cyclopropanate alkenes.[13]
-
Metal-Catalyzed Cyclopropanations: Involve the reaction of diazo compounds with alkenes in the presence of catalysts (e.g., rhodium, copper).
-
Michael-Initiated Ring Closure (MIRC): A versatile method for forming cyclopropanes with high stereocontrol.[14]
Despite its limitations, the intramolecular Wurtz reaction provides a direct and powerful method for synthesizing simple cyclopropane derivatives from readily available dihalides.
References
- 1. Freund Reaction [drugfuture.com]
- 2. Cyclopropane - Wikipedia [en.wikipedia.org]
- 3. [Solved] 1,6 Dibromohexane can be converted to cyclohexane, when treated .. [askfilo.com]
- 4. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 5. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. A Short Note On Wurtz Reaction [unacademy.com]
- 8. 1,3-dichloropropane one reaction with zn and nal gives: a) propane b) 1-chloropropane [scoop.eduncle.com]
- 9. organic chemistry - Why does the Wurtz reaction form such an unstable compound with torsional strain? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Question No: 22 Given the conversion of 1,6-dibromohexane to cyclohexane.. [askfilo.com]
- 11. SATHEE: Chemistry Wurtz Reaction [satheeneet.iitk.ac.in]
- 12. jk-sci.com [jk-sci.com]
- 13. epublications.marquette.edu [epublications.marquette.edu]
- 14. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Formation of Grignard Reagents from 1,3-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic agents in organic synthesis, indispensable for the formation of carbon-carbon bonds. The synthesis of Grignard reagents from dihaloalkanes, such as 1,3-dibromohexane, presents unique challenges and opportunities. The presence of two bromine atoms allows for the potential formation of both mono- and di-Grignard reagents. However, the 1,3-disposition of the halogens also introduces a significant competing intramolecular cyclization pathway. Understanding and controlling the reaction conditions are paramount to selectively generating the desired organometallic species for subsequent synthetic transformations. These application notes provide a detailed overview of the reaction, expected product distributions, and a comprehensive protocol for the preparation of Grignard reagents from this compound.
Competing Reaction Pathways
The reaction of this compound with magnesium in an ether solvent can proceed through several pathways:
-
Mono-Grignard Reagent Formation: One bromine atom reacts with magnesium to form 3-bromohexylmagnesium bromide.
-
Di-Grignard Reagent Formation: Both bromine atoms react with magnesium to form hexane-1,3-diylbis(magnesium bromide).
-
Intramolecular Cyclization (Wurtz-type Coupling): The initially formed mono-Grignard reagent can undergo an intramolecular SN2 reaction, displacing the remaining bromide to form a cyclized product, primarily methylcyclopentane. Direct reaction of both bromine atoms with the magnesium surface can also lead to cyclization.
The relative yields of these products are highly dependent on the reaction conditions. For 1,3-dihalopropanes, intramolecular cyclization to form cyclopropane (B1198618) is often the major pathway.[1] For longer chain 1,3-dihaloalkanes like this compound, the formation of a five-membered ring (methylcyclopentane) is sterically and entropically favored.
Data Presentation: Expected Product Distribution
While precise, experimentally determined quantitative data for the Grignard reagent formation from this compound is not extensively documented in publicly available literature, the following table summarizes the expected product distribution based on established principles for analogous 1,3-dihaloalkane systems.[2] The key to favoring the formation of the di-Grignard reagent is the slow addition of the dibromoalkane to an excess of magnesium, which maintains a low concentration of the mono-Grignard intermediate and favors its further reaction with magnesium over intramolecular cyclization.
| Reaction Conditions | Mono-Grignard Reagent (%) | Di-Grignard Reagent (%) | Cyclization Products (%) (e.g., Methylcyclopentane) | Notes |
| Rapid addition of this compound to 1 eq. Mg | Low | Very Low | High | High concentration of mono-Grignard reagent favors intramolecular cyclization. |
| Slow addition of this compound to 1 eq. Mg | Moderate | Low | Moderate | Reduced mono-Grignard concentration slightly favors intermolecular reaction. |
| Slow addition of this compound to >2 eq. Mg | Low | Moderate to High | Low to Moderate | Excess magnesium and slow addition significantly favor the formation of the di-Grignard reagent. |
Experimental Protocols
This protocol is designed to favor the formation of the di-Grignard reagent from this compound. Strict anhydrous conditions are critical for the success of this reaction.[3]
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (for activation)
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (containing CaCl₂ or Drierite)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or water bath
Procedure:
-
Apparatus Setup:
-
All glassware must be thoroughly dried in an oven at >120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.
-
Equip a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a drying tube, a pressure-equalizing dropping funnel, and a gas inlet for the inert atmosphere.
-
-
Magnesium Activation:
-
Place magnesium turnings (2.5 equivalents relative to this compound) into the reaction flask.
-
Add a single crystal of iodine. The iodine will sublime upon gentle heating, reacting with the magnesium surface to remove the passivating oxide layer.[4]
-
Briefly heat the flask gently with a heat gun under the inert atmosphere until the purple iodine vapor is observed, then allow it to cool.
-
-
Initiation:
-
Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings.
-
Prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion (approx. 5-10%) of the this compound solution to the stirred magnesium suspension.
-
The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and may begin to gently reflux. Gentle warming with a water bath may be necessary to start the reaction.
-
-
Formation of the Grignard Reagent:
-
Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. This slow addition is crucial to minimize the concentration of the mono-Grignard reagent and thus suppress intramolecular cyclization.
-
After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux for an additional 1-2 hours to ensure complete conversion. The final mixture should appear as a cloudy, grayish-brown suspension.
-
-
Quantification and Use (Optional but Recommended):
-
The concentration of the Grignard reagent can be determined by titration before use in subsequent reactions.
-
The prepared di-Grignard reagent solution is typically used immediately for the desired synthetic transformation.
-
Mandatory Visualizations
Caption: Reaction pathways for this compound with magnesium.
Caption: Experimental workflow for di-Grignard reagent synthesis.
References
Application Note: Mechanism and Synthesis of di-Grignard Reagents from 1,3-Dibromoalkanes
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the mechanism for forming di-Grignard reagents from 1,3-dibromoalkanes. It addresses the primary competitive side reaction, intramolecular cyclization (a Wurtz-type coupling), which yields cyclopropane (B1198618) derivatives.[1][2] Key factors influencing the reaction outcome, such as solvent choice, temperature, and reactant concentration, are discussed. Detailed experimental protocols for the synthesis and analysis of these bifunctional organometallic reagents are provided for researchers in organic synthesis and medicinal chemistry.
Introduction
Di-Grignard reagents, possessing two nucleophilic carbon-magnesium centers, are valuable intermediates in organic synthesis for constructing complex molecules. Their formation from α,ω-dihaloalkanes, however, is often complicated by competing side reactions. In the case of 1,3-dibromoalkanes, the primary challenge is the propensity for the mono-Grignard intermediate to undergo a rapid intramolecular reaction, leading to the formation of a stable cyclopropane ring.[3] This intramolecular Wurtz-type reaction can significantly reduce the yield of the desired di-Grignard reagent.[1] Understanding the underlying mechanism and the factors that control the balance between these two pathways is critical for successfully synthesizing and utilizing 1,3-di-Grignard reagents.
Reaction Mechanism: Di-Grignard Formation vs. Cyclization
The formation of a Grignard reagent occurs on the surface of magnesium metal through a single electron transfer (SET) process.[4][5] For a 1,3-dibromoalkane, the reaction proceeds through an initial formation of a mono-Grignard reagent, which can then either react further to form the di-Grignard reagent or cyclize to form cyclopropane.
The proposed mechanistic steps are as follows:
-
Mono-Grignard Formation: One of the carbon-bromine bonds of the 1,3-dibromoalkane reacts with the magnesium surface via an SET mechanism to form the 3-bromopropylmagnesium bromide intermediate.[6] This process involves radical intermediates.[5][7]
-
Competing Pathways: The 3-bromopropylmagnesium bromide intermediate is at a crucial branch point.
-
Pathway A (Di-Grignard Formation): The terminal carbon-bromine bond of the mono-Grignard intermediate reacts with the magnesium surface in a second SET process to yield the desired 1,3-bis(bromomagnesio)propane (di-Grignard reagent).
-
Pathway B (Intramolecular Cyclization): The nucleophilic carbon of the mono-Grignard intermediate displaces the bromide on the same molecule in an intramolecular nucleophilic substitution (an intramolecular Wurtz reaction) to form cyclopropane and magnesium bromide.[1][3]
-
Data Presentation: Factors Influencing Product Distribution
The yield of the di-Grignard reagent versus the cyclopropane byproduct is highly dependent on reaction conditions. Controlling these variables is essential to favor the desired intermolecular reaction with magnesium over the intramolecular cyclization.
| Factor | Condition to Favor Di-Grignard | Rationale & Notes | Citations |
| Concentration | High local concentration of Mg | A large available surface area of magnesium promotes the reaction of the second halide with the metal before intramolecular cyclization can occur. | [8][9] |
| Slow addition of 1,3-dibromoalkane | Minimizes high local concentrations of the mono-Grignard intermediate, which can reduce the rate of the competing intramolecular reaction. Slow addition is a standard technique to minimize Wurtz coupling in general. | [8] | |
| Temperature | Low Temperature (e.g., 0-10 °C) | Grignard formation is exothermic. Lower temperatures slow down the rate of side reactions, including the intramolecular Wurtz coupling. | [4][9] |
| Solvent | Diethyl Ether (Et₂O) or 2-MeTHF | Solvents play a crucial role in stabilizing the Grignard reagent. While THF is common, it can sometimes promote Wurtz coupling more than Et₂O for certain substrates. | [8] |
| Magnesium | Activated Magnesium (e.g., Rieke Mg) | Highly reactive magnesium provides a greater surface area and lower activation energy, potentially favoring the rapid formation of the di-Grignard reagent over the slower cyclization pathway. Standard magnesium turnings can also be used, often with an activator. | [10][11] |
| Activator | Iodine (I₂) or 1,2-Dibromoethane | Used to clean the passivating magnesium oxide layer from the metal surface, initiating the reaction. | [10][11] |
Experimental Protocols
Critical Prerequisite: All glassware must be oven-dried, and all solvents and reagents must be strictly anhydrous. The reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Grignard reagents react vigorously with water and protic solvents.[4][12]
Protocol 1: Synthesis of a 1,3-di-Grignard Reagent
This protocol is a general procedure for the formation of a di-Grignard reagent from a 1,3-dibromoalkane, optimized to minimize cyclopropane formation.
Materials:
-
Magnesium turnings (4.8 eq)
-
1,3-Dibromopropane (1.0 eq)
-
Anhydrous diethyl ether (Et₂O)
-
Iodine (one small crystal)
-
Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer, and inert gas setup.
Procedure:
-
Setup: Assemble the dry glassware. Place the magnesium turnings in the flask and flush the entire system with inert gas.
-
Activation: Add a small crystal of iodine to the flask. Gently warm the flask with a heat gun until purple iodine vapors are observed, then allow it to cool. This helps activate the magnesium surface.[10]
-
Solvent Addition: Add enough anhydrous diethyl ether to cover the magnesium turnings.
-
Reagent Preparation: In the dropping funnel, prepare a solution of 1,3-dibromopropane in anhydrous diethyl ether.
-
Initiation: Add a small portion (approx. 5-10%) of the 1,3-dibromopropane solution to the stirred magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color, bubble formation, and a gentle reflux. If the reaction does not start, gentle warming may be required.
-
Addition: Once the reaction is initiated and self-sustaining, cool the flask in an ice bath. Add the remaining 1,3-dibromopropane solution dropwise at a rate that maintains a steady but controlled reflux.[8] Maintaining a low temperature is crucial to suppress the cyclization side reaction.[9]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure complete reaction. The final solution should be a cloudy, grey-to-brown suspension.
Protocol 2: Titration of the di-Grignard Reagent
This protocol determines the concentration of active Grignard reagent in the solution.
Materials:
-
Salicylaldehyde (B1680747) phenylhydrazone (indicator)
-
Standardized secondary butanol (sec-BuOH) in xylene (~1 M)
-
Anhydrous THF
-
Gastight syringes
Procedure:
-
Indicator Setup: To a dry flask under an inert atmosphere, add ~5 mg of salicylaldehyde phenylhydrazone and 5 mL of anhydrous THF.
-
Sample Addition: Using a gastight syringe, carefully withdraw a 1.0 mL aliquot of the di-Grignard solution and add it to the indicator flask. The solution should turn a reddish/orange color.
-
Titration: Titrate the sample with the standardized sec-BuOH solution until the endpoint is reached, indicated by the disappearance of the color.
-
Calculation: The total molarity of C-MgBr bonds is calculated using the formula: Molarity (M) = (V_titrant × M_titrant) / V_aliquot Note that this value represents the total concentration of nucleophilic carbon centers, not the concentration of the di-Grignard molecule itself.
Visualization of Experimental Workflow
The following diagram outlines the logical flow for the synthesis and analysis of the di-Grignard reagent.
References
- 1. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 2. Cyclopropane - Wikipedia [en.wikipedia.org]
- 3. homework.study.com [homework.study.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. web.alfredstate.edu [web.alfredstate.edu]
- 6. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 7. SATHEE CUET: Chemistry Grignard Reaction Mechanism [cuet.iitk.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols: Alkylation of Primary Amines with 1,3-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of primary amines with bifunctional electrophiles such as 1,3-dibromohexane is a valuable transformation in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. This reaction provides a direct route to N-substituted piperidines, a common and important scaffold in a wide range of pharmaceuticals and biologically active compounds. The piperidine (B6355638) ring often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability.
This document provides detailed application notes on the synthesis of N-substituted piperidines via the reaction of primary amines with this compound. It includes a discussion of the reaction mechanism, a summary of typical reaction conditions, and detailed experimental protocols for both conventional and microwave-assisted synthesis.
Reaction Principle and Mechanism
The reaction of a primary amine with this compound proceeds via a two-step sequence involving an initial intermolecular nucleophilic substitution (S_N2), followed by an intramolecular cyclization, also an S_N2 reaction.
-
Intermolecular Alkylation: The primary amine acts as a nucleophile and attacks one of the electrophilic carbon atoms of this compound, displacing a bromide ion to form a 3-bromohexyl-substituted secondary amine intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the secondary amine intermediate then acts as an internal nucleophile, attacking the remaining electrophilic carbon bearing a bromine atom. This intramolecular S_N2 reaction results in the formation of a six-membered piperidine ring.
A base is typically required to neutralize the hydrogen bromide (HBr) generated during the reaction and to deprotonate the amine, enhancing its nucleophilicity.
A common challenge in this reaction is the potential for over-alkylation, where the starting primary amine or the intermediate secondary amine can react with another molecule of this compound, leading to the formation of undesired byproducts. The use of appropriate reaction conditions, such as high dilution or a one-pot microwave-assisted approach, can favor the desired intramolecular cyclization.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of N-substituted piperidines from primary amines and this compound under microwave-assisted conditions.[1] It is important to note that yields can vary depending on the specific primary amine, reaction conditions, and purification method.
| Entry | Primary Amine (R-NH₂) | Product | Reaction Time (min) | Yield (%) |
| 1 | Aniline (B41778) | N-Phenylpiperidine | 15 | 85 |
| 2 | Benzylamine | N-Benzylpiperidine | 10 | 92 |
| 3 | p-Toluidine | N-(p-Tolyl)piperidine | 15 | 82 |
| 4 | p-Anisidine | N-(p-Methoxyphenyl)piperidine | 12 | 88 |
| 5 | n-Butylamine | N-Butylpiperidine | 10 | 78 |
Experimental Protocols
Protocol 1: Conventional Synthesis of N-Phenylpiperidine
This protocol is adapted from the synthesis of N-phenylpiperidine using 1,5-dibromopentane (B145557) and can be applied to this compound with potential optimization of reaction time and temperature.[2]
Materials:
-
Aniline
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a solution of aniline (1.0 equivalent) in acetonitrile (0.1 M), add potassium carbonate (2.5 equivalents).
-
Add this compound (1.1 equivalents) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-phenylpiperidine.
Protocol 2: Microwave-Assisted One-Pot Synthesis of N-Substituted Piperidines
This protocol describes a general and efficient method for the synthesis of N-substituted piperidines in an aqueous medium under microwave irradiation.[1]
Materials:
-
Primary amine (e.g., aniline, benzylamine)
-
This compound
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (B78521) (NaOH)
-
Water
-
Ethyl acetate
Procedure:
-
In a microwave-safe reaction vessel, combine the primary amine (1.0 mmol), this compound (1.1 mmol), and an aqueous solution of potassium carbonate (2.0 M, 2.0 mmol) or sodium hydroxide (2.0 M, 2.0 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (e.g., 120-150°C) for a specified time (typically 10-20 minutes). The optimal temperature and time should be determined for each substrate.
-
After the reaction is complete, cool the vessel to room temperature.
-
Extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Visualizations
Reaction Signaling Pathway
Caption: Reaction pathway for the formation of N-substituted piperidines.
Experimental Workflow
Caption: General experimental workflow for piperidine synthesis.
References
Anionic Polymerization Initiated by 1,3-Dibromohexane: A Feasibility Assessment and Alternative Applications
Initial investigations into the use of 1,3-dibromohexane as a direct initiator for anionic polymerization have revealed that this approach is not chemically viable under standard anionic polymerization conditions. Anionic polymerization is characterized by a chain-growth mechanism that requires the generation of a carbanion to propagate the polymerization of monomers. Initiators for this process are typically strong nucleophiles, such as organolithium compounds (e.g., n-butyllithium, sec-butyllithium), or are formed through electron transfer from alkali metals.
This compound, being an electrophilic species, is fundamentally incompatible with the nucleophilic nature of a propagating anionic chain. Instead of initiating polymerization, it would act as a terminating or coupling agent by reacting with the living carbanionic end of a polymer chain. This reaction would effectively quench the polymerization process.
Alternative Role of Dihaloalkanes in Anionic Polymerization: Coupling Agents
While not suitable as an initiator, this compound and similar dihaloalkanes can play a crucial role in the synthesis of well-defined macromolecular architectures, such as block copolymers, through a process known as coupling. In this application, a living anionic polymer is first synthesized using a conventional initiator. The living polymer chains, which possess a carbanionic end-group, are then reacted with a dihaloalkane like this compound. This results in the coupling of two polymer chains, effectively doubling the molecular weight and creating a new, larger polymer.
For instance, two chains of living polystyrene, initiated with sec-butyllithium (B1581126), can be coupled using this compound to form a polymer with a central hexane (B92381) unit linking the two polystyrene blocks. This method is a powerful tool for creating polymers with specific architectures and properties. A recent study demonstrated the synthesis of styrene-dodecane-styrene (SDS) triblock copolymers using 1,12-dibromododecane (B1294643) as a coupling agent for living polystyrene chains.[1]
Proposed Workflow for Dihaloalkane-Mediated Coupling of Living Anionic Polymers
The following diagram illustrates the general workflow for the coupling of living anionic polymer chains using a dihaloalkane.
Caption: General workflow for coupling living anionic polymers with a dihaloalkane.
Detailed Experimental Protocol: Coupling of Living Polystyrene with this compound
This protocol provides a general methodology for the synthesis of polystyrene and its subsequent coupling using this compound. All procedures must be carried out under an inert atmosphere (e.g., argon or nitrogen) using high-vacuum techniques to exclude moisture and oxygen, which would terminate the living polymerization.
Materials:
-
Styrene (monomer), purified by distillation over calcium hydride.
-
Cyclohexane (B81311) (solvent), purified by passing through an activated alumina (B75360) column.
-
sec-Butyllithium (initiator), as a solution in cyclohexane.
-
This compound (coupling agent), purified by distillation.
-
Methanol (B129727) (terminating agent), anhydrous.
Procedure:
-
Reactor Setup: A clean, dry, and sealed glass reactor equipped with a magnetic stirrer is placed under a high vacuum and then backfilled with high-purity argon.
-
Solvent and Monomer Addition: Purified cyclohexane and styrene monomer are transferred to the reactor via cannula under argon. The solution is stirred and brought to the desired polymerization temperature (e.g., 40°C).
-
Initiation: A calculated amount of sec-butyllithium solution is added to the reactor to initiate the polymerization. The amount of initiator will determine the molecular weight of the resulting polystyrene chains. The solution will typically develop a characteristic orange-red color, indicating the presence of living polystyryl anions.
-
Propagation: The polymerization is allowed to proceed for a predetermined time to ensure complete monomer conversion. The progress of the reaction can be monitored by techniques such as gel permeation chromatography (GPC) on aliquots taken from the reactor.
-
Coupling: A stoichiometric amount of this compound (typically a 1:2 molar ratio of dibromohexane to living chain ends) is added to the reactor. The color of the solution will gradually fade as the living carbanions are consumed in the coupling reaction. The reaction is allowed to stir for several hours to ensure complete coupling.
-
Termination: A small amount of anhydrous methanol is added to the reactor to terminate any remaining living chains and to quench the reaction.
-
Polymer Isolation: The coupled polymer is precipitated by pouring the reaction mixture into a large excess of a non-solvent, such as methanol. The precipitated polymer is then filtered, washed, and dried under vacuum to a constant weight.
Characterization:
The resulting polymer should be characterized to confirm the success of the coupling reaction.
-
Gel Permeation Chromatography (GPC): GPC analysis will show a shift to a higher molecular weight for the coupled polymer compared to the initial polystyrene chains. The molecular weight should be approximately double that of the precursor polystyrene, and the polydispersity index (PDI) should remain low, indicating a controlled process.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the polymer, including the presence of the hexane linking group.
Quantitative Data Summary
The following table provides a hypothetical example of the expected molecular weight data for a successful coupling reaction.
| Sample | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI (GPC) |
| Polystyrene Precursor | 50,000 | 51,200 | 1.04 |
| Coupled Polystyrene | 100,000 | 101,500 | 1.06 |
While this compound is not a suitable initiator for anionic polymerization, it serves as an effective coupling agent for living anionic polymers. This application allows for the synthesis of well-defined, higher molecular weight polymers with specific architectures. The provided protocol outlines a general procedure for the coupling of living polystyrene, which can be adapted for other monomers and dihaloalkane coupling agents. Researchers and professionals in drug development can utilize this technique to create novel block copolymers and other complex macromolecules with tailored properties for various applications.
References
Application Notes and Protocols: Synthesis of 2-Propyl-1-oxaspiro[3.5]hexane from 1,3-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of the cyclic ether, 2-propyl-oxetane, commencing from 1,3-dibromohexane. The synthetic strategy involves a two-step process: the hydrolysis of the starting dibromide to the corresponding 1,3-hexanediol, followed by a selective monotosylation and subsequent intramolecular Williamson ether synthesis to yield the target oxetane (B1205548). This route is favored to ensure regioselectivity and maximize yield by avoiding potential side reactions associated with the direct cyclization of the dibromoalkane.
Introduction
Cyclic ethers, particularly oxetanes, are valuable structural motifs in medicinal chemistry and drug development. Their incorporation into molecular scaffolds can significantly influence physicochemical properties such as solubility, metabolic stability, and lipophilicity. The synthesis of substituted oxetanes is therefore of considerable interest. The intramolecular Williamson ether synthesis is a classical and effective method for the formation of cyclic ethers. In the case of 1,3-disubstituted hexanes, this cyclization is expected to form a four-membered oxetane ring.
This protocol details a reliable two-step synthesis of 2-propyl-oxetane from this compound. The initial step involves the hydrolysis of the dibromide to form 1,3-hexanediol. The subsequent step is a one-pot selective monotosylation of the primary hydroxyl group of the diol, followed by in-situ base-mediated cyclization to afford the desired 2-propyl-oxetane.
Reaction Scheme
Application Notes and Protocols for the Synthesis of Azidohexanes from 1,3-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of alkyl halides with sodium azide (B81097) is a fundamental and widely utilized transformation in organic synthesis for the introduction of the versatile azide functionality. This nucleophilic substitution reaction, typically proceeding via an SN2 mechanism, allows for the conversion of bromoalkanes into their corresponding azidoalkanes.[1] The resulting organic azides are valuable intermediates in medicinal chemistry and drug development. They serve as precursors to primary amines upon reduction and are key components in bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for the synthesis of triazole-containing compounds.[2]
This document provides detailed application notes and a representative protocol for the reaction of 1,3-dibromohexane with sodium azide. The reaction can potentially yield two primary products: 1-azido-3-bromohexane (mono-substitution product) and 1,3-diazidohexane (di-substitution product), depending on the reaction conditions and stoichiometry of the reagents. Careful control of these parameters is crucial for achieving the desired product selectivity.
Reaction Scheme
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1,3-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromohexane is a difunctional electrophile that presents intriguing possibilities for the synthesis of various heterocyclic compounds. The presence of two bromine atoms at the 1 and 3 positions allows for sequential or intramolecular reactions with a range of nucleophiles to form cyclic structures. While direct cyclization to form a seven-membered ring is entropically less favorable, this compound can serve as a precursor for the synthesis of substituted five- and six-membered heterocyclic systems through carefully designed reaction pathways. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in bioactive molecules.
This document provides an overview of the potential applications of this compound in heterocyclic synthesis, including theoretical reaction pathways and generalized experimental protocols. It is important to note that while the principles are based on established organic chemistry reactions, specific literature precedents for the direct use of this compound in many of these transformations are scarce. Therefore, the provided protocols should be considered as starting points for methodological development.
Theoretical Applications in Heterocyclic Synthesis
The reactivity of this compound allows for its potential use in the synthesis of various heterocyclic systems, primarily through intramolecular cyclization of an intermediate formed after an initial nucleophilic substitution.
Synthesis of Oxygen-Containing Heterocycles (Substituted Tetrahydrofurans and Oxepanes)
The Williamson ether synthesis provides a classical approach to the formation of ethers. In the context of this compound, this can be envisioned as a two-step process to generate a substituted tetrahydrofuran (B95107) or, with a suitable tethered nucleophile, an oxepane (B1206615).
A plausible route to a substituted tetrahydrofuran would involve the reaction of this compound with a nucleophile that introduces a hydroxyl group at a position suitable for subsequent intramolecular cyclization. For instance, reaction with the anion of a protected 1,3-dicarbonyl compound, followed by reduction and deprotection, could yield a diol that can be cyclized.
A more direct, albeit challenging, approach to an oxepane ring would involve a diol where one hydroxyl group reacts intermolecularly, followed by an intramolecular reaction of the second hydroxyl group. However, the formation of a seven-membered ring via direct intramolecular Williamson ether synthesis is often challenging due to unfavorable ring strain and entropy.
Synthesis of Nitrogen-Containing Heterocycles (Substituted Pyrrolidines and Azepanes)
Similar to the synthesis of oxygen heterocycles, this compound can be a precursor for nitrogen-containing rings. Reaction with a primary amine could theoretically lead to a mixture of products, including the desired N-substituted heterocyclic compound. The initial reaction of a primary amine with this compound would yield a secondary amine, which could then undergo an intramolecular cyclization. However, over-alkylation and intermolecular polymerization are common side reactions.[1][2][3] To favor cyclization, high-dilution conditions are often necessary.
Synthesis of Sulfur-Containing Heterocycles (Substituted Thiolanes and Thiepanes)
The reaction of dihaloalkanes with sodium sulfide (B99878) is a known method for the preparation of cyclic thioethers. The reaction of this compound with sodium sulfide could potentially yield 2-propylthiolane or other substituted sulfur-containing rings, though the formation of a seven-membered thiepane (B16028) ring would be less favored.
Experimental Protocols (Illustrative Examples)
The following protocols are generalized and should be optimized for specific substrates and desired products.
Protocol 1: Theoretical Synthesis of 2-Propyltetrahydrofuran (B1633607)
This protocol outlines a hypothetical multi-step synthesis of 2-propyltetrahydrofuran starting from this compound.
Step 1: Alkylation of Diethyl Malonate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 eq) in absolute ethanol (B145695) under an inert atmosphere.
-
Slowly add diethyl malonate (1.0 eq) to the solution and stir for 30 minutes at room temperature.
-
Add this compound (1.0 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkylated product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Step 2: Reduction of the Ester Groups
-
Suspend lithium aluminum hydride (2.5 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere and cool to 0 °C.
-
Slowly add a solution of the purified product from Step 1 in anhydrous THF.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate to obtain the crude diol.
Step 3: Intramolecular Cyclization (Williamson Ether Synthesis)
-
Dissolve the crude diol from Step 2 in a suitable solvent like THF or DMF.
-
Add a base such as sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1-2 hours.
-
Heat the reaction mixture to facilitate cyclization, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer and concentrate to yield the crude 2-propyltetrahydrofuran.
-
Purify by distillation or column chromatography.
Protocol 2: Theoretical Synthesis of 1-Alkyl-2-propylpyrrolidine
This protocol describes a hypothetical synthesis of a substituted pyrrolidine.
-
In a high-dilution apparatus, slowly add a solution of this compound (1.0 eq) and a primary amine (R-NH2, 1.0 eq) in a suitable solvent (e.g., acetonitrile) to a refluxing solution of a non-nucleophilic base (e.g., potassium carbonate) in the same solvent over a period of 8-12 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 12-24 hours.
-
Monitor the reaction for the formation of the desired product by GC-MS.
-
Cool the reaction mixture, filter off the base, and concentrate the filtrate.
-
Purify the residue by column chromatography to isolate the desired 1-alkyl-2-propylpyrrolidine, separating it from potential side products such as the corresponding azepane and polymeric materials.
Data Presentation
The following tables present hypothetical quantitative data for the theoretical synthesis of 2-propyltetrahydrofuran, illustrating the expected outcomes of the reactions described in Protocol 1.
Table 1: Hypothetical Reaction Yields for the Synthesis of 2-Propyltetrahydrofuran
| Step | Reaction | Product | Theoretical Yield (%) |
| 1 | Alkylation of Diethyl Malonate | Diethyl 2-(1-bromohexan-3-yl)malonate | 65-75 |
| 2 | Reduction of Ester Groups | 2-(1-bromohexan-3-yl)propane-1,3-diol | 80-90 |
| 3 | Intramolecular Cyclization | 2-Propyltetrahydrofuran | 50-60 |
Table 2: Hypothetical Spectroscopic Data for 2-Propyltetrahydrofuran
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.85-3.70 (m, 2H, -O-CH₂-), 3.65-3.55 (m, 1H, -O-CH-), 1.95-1.80 (m, 2H), 1.60-1.20 (m, 6H), 0.90 (t, J=7.2 Hz, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 78.5 (-O-CH-), 67.8 (-O-CH₂-), 36.2, 32.5, 28.1, 22.9, 14.2 (-CH₃) |
| Mass Spec (EI) | m/z (%) = 114 (M⁺), 99, 85, 71, 57, 43 |
| IR (neat) | ν (cm⁻¹) = 2958, 2872, 1465, 1075 (C-O) |
Visualizations
Caption: Synthetic pathway for 2-propyltetrahydrofuran.
Caption: Potential heterocyclic targets from this compound.
Conclusion
This compound holds potential as a versatile starting material for the synthesis of a variety of heterocyclic compounds. While direct cyclization to form seven-membered rings presents challenges, multi-step sequences and carefully controlled reaction conditions can likely be employed to generate valuable five- and six-membered heterocyclic structures. The protocols and data presented herein provide a foundational framework for researchers to explore the utility of this compound in the development of novel heterocyclic molecules for applications in drug discovery and materials science. Further experimental validation is required to establish the feasibility and optimize the conditions for these proposed synthetic transformations.
References
Troubleshooting & Optimization
Technical Support Center: Selective Mono-alkylation of 1,3-Dibromohexane
Welcome to the technical support center for the selective mono-alkylation of 1,3-dibromohexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this challenging synthetic transformation.
Troubleshooting Guides
Issue 1: Low Yield of the Mono-alkylated Product
You are observing a low yield of your desired mono-alkylated product, with significant amounts of starting material remaining or the formation of multiple unidentified byproducts.
Possible Causes and Solutions:
| Symptom | Potential Cause | Recommended Solution |
| Significant amount of this compound remaining | 1. Insufficient reaction time or temperature: The reaction may not have proceeded to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - Gradually increase the reaction temperature in increments of 10°C. - Extend the reaction time, checking for product formation at regular intervals. |
| 2. Ineffective base: The chosen base may not be strong enough to deprotonate the nucleophile effectively. | - Consider a stronger base. For example, if using K₂CO₃, try switching to NaH or LDA (for carbon nucleophiles). - Ensure the base is fresh and anhydrous. | |
| 3. Poor solvent choice: The solvent may not be suitable for the reaction, affecting solubility or reactivity. | - For reactions with polar nucleophiles, polar aprotic solvents like DMF or DMSO are often effective. - For Grignard or organolithium reagents, ethereal solvents like diethyl ether or THF are essential.[1] | |
| Formation of multiple byproducts | 1. Side reactions: Elimination reactions can compete with substitution, especially at higher temperatures, leading to the formation of bromohexenes. | - Lower the reaction temperature. - Use a less hindered, non-nucleophilic base if elimination is suspected. |
| 2. Decomposition of reagents or product: The reagents or the product may be unstable under the reaction conditions. | - Ensure all reagents and solvents are pure and anhydrous. - Consider if your product is sensitive to the workup conditions (e.g., acidic or basic washes). |
Caption: Strategies to enhance selectivity for mono-alkylation over di-alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the selective mono-alkylation of this compound?
A1: The main challenge is controlling the selectivity of the reaction to favor the mono-substituted product over the di-substituted product. This is because the mono-alkylated product still contains a reactive carbon-bromine bond, which can undergo a second substitution reaction. Another common issue is the competing elimination reaction, which leads to the formation of bromohexene byproducts.
Q2: How does the choice of nucleophile affect the reaction?
A2: The nature of the nucleophile is critical.
-
"Soft" vs. "Hard" Nucleophiles: "Soft" nucleophiles (e.g., thiolates, cyanides) generally perform better in Sₙ2 reactions on alkyl halides.
-
Steric Hindrance: A sterically bulky nucleophile may react more slowly, which can sometimes be advantageous for controlling selectivity.
-
Organometallic Reagents: Grignard (RMgX) and organocuprate (R₂CuLi) reagents are effective for forming carbon-carbon bonds. Organocuprates are generally "softer" and can be more selective than Grignard or organolithium reagents, which are more basic and can promote side reactions. [2] Q3: Can I use a protecting group strategy to achieve mono-substitution?
A3: A protecting group strategy is conceptually possible but often impractical for a simple substrate like this compound. A more common approach for analogous diols is to protect one hydroxyl group, react the other, and then deprotect. For this compound, a more direct approach of controlling stoichiometry is generally preferred.
Q4: What is a good starting point for reaction conditions?
A4: A good starting point would be to use a 5-10 fold excess of this compound relative to your nucleophile. If using a base to generate the nucleophile in situ (e.g., from a malonic ester), use a slight excess of the base (1.1-1.2 equivalents) relative to the nucleophile precursor. Start at room temperature and monitor the reaction. If it is too slow, gently heat the mixture. A polar aprotic solvent like DMF or acetonitrile (B52724) is often a good choice for many nucleophilic substitutions.
Q5: How can I purify the mono-alkylated product from the excess this compound?
A5: Due to the likely difference in boiling points and polarity, purification can typically be achieved by:
-
Distillation under reduced pressure: This is effective if the boiling points of the mono-alkylated product and this compound are sufficiently different.
-
Column chromatography: This is a very effective method for separating the more polar mono-alkylated product from the less polar starting dihalide.
Experimental Protocols
Protocol 1: Mono-alkylation with a Malonic Ester Derivative (Carbon Nucleophile)
This protocol is illustrative for the formation of a C-C bond at one of the electrophilic carbons of this compound.
Reaction Scheme:
(EtO₂C)₂CH₂ + NaH → [(EtO₂C)₂CH]⁻Na⁺
[(EtO₂C)₂CH]⁻Na⁺ + Br-(CH₂)₃-CH(Br)-CH₃ (excess) → (EtO₂C)₂CH-(CH₂)₃-CH(Br)-CH₃ + NaBr
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add a 60% dispersion of sodium hydride (NaH) (1.1 eq.) in mineral oil.
-
Wash the NaH with anhydrous hexane (B92381) (3x) to remove the mineral oil, and then carefully add anhydrous DMF.
-
Cool the suspension to 0°C and add diethyl malonate (1.0 eq.) dropwise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Add a large excess of this compound (5-10 eq.) to the solution of the enolate.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate (B1210297) gradient) to separate the mono-alkylated product from the di-alkylated product and unreacted this compound.
Protocol 2: Mono-alkylation using a Grignard Reagent
This protocol describes the formation of a C-C bond using a Grignard reagent, which requires anhydrous ethereal solvents.
Reaction Scheme:
R-MgBr + Br-(CH₂)₃-CH(Br)-CH₃ (excess) --[Li₂CuCl₄ (cat.)]--> R-(CH₂)₃-CH(Br)-CH₃ + MgBr₂
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, add this compound (5.0 eq.) and anhydrous THF.
-
Cool the solution to 0°C.
-
Prepare a solution of the Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF, 1.0 eq.) and add it to a dropping funnel.
-
Add a catalytic amount of dilithium (B8592608) tetrachlorocuprate(II) (Li₂CuCl₄) (0.01-0.05 eq.) to the this compound solution.
-
Add the Grignard reagent dropwise to the reaction mixture at 0°C over a period of 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or GC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography or vacuum distillation.
Experimental Workflow Diagram
Caption: General experimental workflow for the selective mono-alkylation of this compound.
Quantitative Data Summary
The following table provides illustrative data on how the ratio of this compound to the nucleophile can influence the product distribution. These are representative values based on general principles of substitution reactions and are intended for guidance. Actual results will vary depending on the specific nucleophile and reaction conditions.
| Molar Ratio (this compound : Nucleophile) | Expected Mono-alkylation Yield (%) | Expected Di-alkylation Yield (%) |
| 1 : 1 | 30 - 50 | 20 - 40 |
| 3 : 1 | 50 - 70 | 10 - 20 |
| 5 : 1 | 70 - 85 | 5 - 10 |
| 10 : 1 | > 85 | < 5 |
References
Technical Support Center: Formation of Elimination Byproducts from 1,3-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for experiments involving the elimination reactions of 1,3-dibromohexane. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to help control and understand the formation of elimination byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary elimination byproducts expected from the reaction of this compound?
A1: When this compound is treated with a base, the primary byproducts are various isomers of hexadiene, formed through an E2 (bimolecular elimination) mechanism.[1] The initial elimination of one molecule of hydrogen bromide (HBr) can lead to several bromohexene intermediates. A second elimination from these intermediates yields conjugated or isolated dienes. The most common products are isomers of 1,3-hexadiene (B165228) and 1,4-hexadiene, depending on which protons are abstracted by the base.
Q2: My reaction is producing a mixture of hexadiene isomers. How can I control the regioselectivity?
A2: The formation of different isomers is a question of regioselectivity, which can be controlled by the choice of base, following either the Zaitsev or Hofmann rule.[2][3]
-
Zaitsev's Rule: To favor the most substituted (and generally more thermodynamically stable) alkene, use a small, strong base like sodium ethoxide (NaOEt) or potassium hydroxide (B78521) (KOH).[3][4] This will preferentially form 1,3-hexadiene.
-
Hofmann's Rule: To favor the least substituted alkene, use a sterically bulky (hindered) base, such as potassium tert-butoxide (KOtBu).[5][6] The large size of the base makes it easier to remove a proton from the less sterically hindered carbon, potentially leading to a higher proportion of other isomers like 1,4-hexadiene.
Q3: I am observing significant amounts of substitution products (e.g., alkoxyhexanes) instead of the desired dienes. What is causing this?
A3: Nucleophilic substitution (typically SN2) and elimination (E2) are competing reactions.[3][7] The outcome is determined by the nature of the base/nucleophile and the reaction conditions.
-
Basicity vs. Nucleophilicity: Strong, non-bulky bases that are also good nucleophiles (like ethoxide or hydroxide) can lead to a mixture of substitution and elimination products.[7] To favor elimination, a strong, non-nucleophilic, or sterically hindered base is preferred.
-
Temperature: Higher temperatures favor elimination over substitution. Elimination reactions create more molecules, increasing entropy (ΔS), which makes the Gibbs free energy (ΔG = ΔH - TΔS) more favorable at higher temperatures.
Q4: Is it possible to form a hexyne from this compound?
A4: Yes, forming an alkyne (hexyne) is possible through a double elimination reaction.[8][9] This requires a very strong base, typically sodium amide (NaNH2) in liquid ammonia (B1221849), and at least two equivalents of the base.[8][10] The first elimination forms a bromohexene intermediate, and the second, more difficult elimination from this vinyl halide yields the alkyne.[8]
Q5: Why is my reaction yield low even when I'm getting the correct product?
A5: Low yields can result from several factors. The E2 mechanism requires a specific anti-periplanar geometry between the proton being removed and the leaving group (bromine).[1][11] If the substrate cannot easily adopt this conformation, the reaction rate will be slow. Additionally, side reactions, incomplete reaction, or loss of volatile products during workup can contribute to low yields. Monitoring the reaction by TLC or GC can help determine the optimal reaction time.
Data Presentation: Influence of Reaction Conditions on Product Distribution
The table below summarizes how different experimental parameters can be adjusted to control the products of elimination reactions with this compound.
| Base/Reagent | Solvent | Temperature | Expected Major Product(s) | Rationale / Comments |
| Potassium Hydroxide (KOH) | Ethanol (B145695) | Reflux | 1,3-Hexadiene (Zaitsev) | KOH in ethanol acts as a strong, relatively small base, favoring the formation of the more substituted and thermodynamically stable diene according to Zaitsev's rule.[3][4] |
| Potassium tert-Butoxide (KOtBu) | tert-Butanol | Reflux | 1,4-Hexadiene (Hofmann) | KOtBu is a strong, sterically hindered base. It preferentially removes the sterically most accessible proton, leading to the less substituted Hofmann product.[2][6] |
| Sodium Amide (NaNH₂) (2-3 eq.) | Liquid Ammonia | -33 °C | Hexyne isomers | NaNH₂ is an exceptionally strong base capable of performing a double elimination to form an alkyne.[8][10] The first elimination forms a vinyl bromide, which then undergoes a second elimination. |
| Sodium Ethoxide (NaOEt) | Ethanol | Low Temp. | Mixture of Diene & Ether | At lower temperatures, the SN2 substitution pathway can compete more effectively with E2 elimination, especially with a strong nucleophile like ethoxide. Increasing the temperature would favor the elimination product.[7] |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Hexadiene (Zaitsev Product)
This protocol is designed to favor the formation of the more substituted diene via an E2 reaction.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5.6 g (0.1 mol) of KOH in 50 mL of 95% ethanol. Gentle heating may be required.
-
Add a stir bar and 12.2 g (0.05 mol) of this compound to the flask.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 2-3 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous layer three times with 30 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield 1,3-hexadiene.
Protocol 2: Synthesis of Hexyne via Double Elimination
This protocol uses a very strong base to achieve a double dehydrohalogenation to form an alkyne.[8]
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Ammonium (B1175870) chloride (for quenching)
-
Pentane
-
Three-neck flask, dry ice/acetone condenser, dropping funnel
Procedure:
-
Set up a three-neck flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel. Ensure all glassware is flame-dried to remove moisture.
-
Condense approximately 50 mL of ammonia gas into the flask at -78 °C.
-
Carefully add 5.9 g (0.15 mol) of sodium amide to the liquid ammonia with stirring.
-
In the dropping funnel, prepare a solution of 12.2 g (0.05 mol) of this compound in 20 mL of anhydrous pentane.
-
Add the dibromohexane solution dropwise to the stirred sodium amide/ammonia mixture over 30 minutes.
-
After the addition is complete, allow the mixture to stir for an additional 2 hours while maintaining the temperature.
-
Carefully quench the reaction by the slow addition of solid ammonium chloride until the ammonia solution is neutralized.
-
Allow the ammonia to evaporate overnight in a fume hood.
-
To the remaining residue, add 50 mL of water and extract with three 30 mL portions of pentane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain the crude hexyne product. Further purification can be achieved by distillation.
Visualizations
Reaction Pathways
Troubleshooting Workflow
References
- 1. Elimination reaction - Wikipedia [en.wikipedia.org]
- 2. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 8. Preparation of Alkynes by Elimination Reactions - Practice Problems [chemistrysteps.com]
- 9. 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Regioselectivity in the Elimination Reactions of 1,3-Dibromohexane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with elimination reactions of 1,3-dibromohexane, focusing on the selective formation of Zaitsev versus Hofmann products.
Troubleshooting Guide
This guide addresses common issues encountered during the elimination reactions of this compound.
Issue 1: The major product of my reaction is the thermodynamically less stable alkene (Hofmann product), but the Zaitsev product is desired.
-
Possible Cause 1: Use of a sterically hindered base. Bulky bases, such as potassium tert-butoxide (t-BuOK), preferentially abstract the sterically less hindered proton, leading to the Hofmann product.[1][2][3][4]
-
Solution: Employ a smaller, non-bulky base like sodium ethoxide (NaOEt) or sodium methoxide (B1231860) (NaOMe) to favor the formation of the more stable, more substituted Zaitsev alkene.[2][5]
-
-
Possible Cause 2: The reaction temperature is too low. While higher temperatures generally favor elimination over substitution, the formation of the more thermodynamically stable Zaitsev product can be favored at elevated temperatures.[6][7][8]
-
Solution: Increase the reaction temperature. The Zaitsev elimination often has a higher activation energy, and increasing the temperature can help overcome this barrier, leading to the more stable product.[7]
-
-
Possible Cause 3: Sub-optimal solvent selection. The polarity and protic nature of the solvent can influence the reaction pathway.
-
Solution: Use an alcoholic solvent, which is known to favor elimination reactions.[9] For promoting Zaitsev products, ethanol (B145695) is a common choice in conjunction with sodium ethoxide.
-
Issue 2: The reaction is yielding the more substituted Zaitsev alkene, but the less substituted Hofmann product is the target molecule.
-
Possible Cause 1: The base used is not sufficiently bulky. Small bases can more easily access the more sterically hindered proton required for Zaitsev elimination.[1][2]
-
Possible Cause 2: The reaction temperature is too high. Elevated temperatures can favor the thermodynamically more stable Zaitsev product.
-
Solution: Conduct the reaction at a lower temperature. While this may slow down the reaction rate, it can improve the selectivity for the kinetically favored Hofmann product.
-
Issue 3: A significant amount of substitution product is being formed instead of the desired elimination product.
-
Possible Cause 1: The base is also a good nucleophile. Some reagents can act as both a base and a nucleophile, leading to competitive substitution reactions.[5]
-
Possible Cause 2: The reaction temperature is too low. Lower temperatures can favor substitution reactions over elimination reactions.[6][8][11]
-
Possible Cause 3: Use of a protic solvent with a weak base. These conditions can favor SN1 substitution, especially with secondary halides.
-
Solution: Use a strong base in an appropriate solvent to promote the E2 pathway, which is generally more efficient for elimination.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that determine whether the Zaitsev or Hofmann product is the major product in the elimination of this compound?
The regioselectivity of the elimination reaction is primarily controlled by three factors:
-
The size (steric bulk) of the base: Small bases favor the Zaitsev product, while bulky bases favor the Hofmann product.[1][2][3]
-
The reaction temperature: Higher temperatures generally favor elimination, and can specifically favor the more stable Zaitsev product.[6][7][8]
-
The structure of the substrate: Steric hindrance around the potential elimination sites can influence the accessibility of protons to the base.[5][13]
Q2: Why do bulky bases favor the Hofmann product?
Bulky bases are sterically hindered, making it difficult for them to access the more sterically hindered internal protons that lead to the Zaitsev product.[2][4][13] Instead, they preferentially abstract the more accessible, less sterically hindered protons at the terminal carbon, resulting in the formation of the less substituted Hofmann alkene.[2][14][15]
Q3: How does temperature influence the Zaitsev vs. Hofmann elimination?
Increasing the reaction temperature generally favors elimination over substitution.[6][7][8] For the regioselectivity between Zaitsev and Hofmann products, higher temperatures tend to favor the formation of the more thermodynamically stable product, which is the Zaitsev alkene.[7]
Q4: Can the leaving group influence the regioselectivity?
Yes, the nature of the leaving group can play a role. Very large or bulky leaving groups can sterically hinder the approach of the base to the more substituted beta-carbon, thus favoring Hofmann elimination.[5][16][17] However, for this compound, the bromine atoms are not considered exceptionally bulky leaving groups.
Q5: What is the expected major product when this compound is treated with sodium ethoxide in ethanol?
With a small, strong base like sodium ethoxide, the reaction is expected to favor the formation of the more thermodynamically stable, more substituted Zaitsev product.
Q6: What is the expected major product when this compound is treated with potassium tert-butoxide in tert-butanol?
Using a bulky, strong base like potassium tert-butoxide will likely result in the Hofmann product as the major product due to the steric hindrance of the base.[2][4]
Data Presentation
Table 1: Predicted Major Products in the Elimination of this compound Under Various Conditions
| Base | Base Size | Solvent | Temperature | Predicted Major Product |
| Sodium Ethoxide | Small | Ethanol | High | Zaitsev |
| Potassium t-Butoxide | Bulky | t-Butanol | Moderate | Hofmann |
| Sodium Methoxide | Small | Methanol | High | Zaitsev |
| Lithium Diisopropylamide | Bulky | Tetrahydrofuran | Low | Hofmann |
Experimental Protocols
Protocol 1: Synthesis of the Zaitsev Product (1-bromohex-2-ene)
-
Reagents and Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard workup and purification equipment
-
-
Procedure: a. In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound in anhydrous ethanol. b. Add a stoichiometric excess of sodium ethoxide to the solution. c. Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC. d. Upon completion, cool the mixture to room temperature. e. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product via distillation or column chromatography to isolate the Zaitsev product.
Protocol 2: Synthesis of the Hofmann Product (3-bromohex-1-ene)
-
Reagents and Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Standard workup and purification equipment
-
-
Procedure: a. In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound in anhydrous tert-butanol. b. Carefully add a stoichiometric excess of potassium tert-butoxide to the solution. c. Gently heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and maintain for several hours, monitoring the reaction progress. d. After the reaction is complete, cool the mixture to room temperature. e. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. f. Extract the product with an organic solvent. g. Wash the organic layer with water and brine, dry over an anhydrous drying agent, and remove the solvent in vacuo. h. Purify the resulting crude product by distillation or column chromatography to obtain the Hofmann product.
Visualizations
Caption: Reaction pathways for Zaitsev and Hofmann elimination of this compound.
Caption: Troubleshooting flowchart for elimination reactions of this compound.
Caption: General experimental workflow for selective elimination of this compound.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 3. coconote.app [coconote.app]
- 4. Exceptions to Zaitsev's Rule for E2 Reactions - Chad's Prep® [chadsprep.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. CK12-Foundation [flexbooks.ck12.org]
- 10. tyson.chemistry.gatech.edu [tyson.chemistry.gatech.edu]
- 11. organic chemistry - Temperature required for E1 elimination reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 1,3-Dibromohexane Derivatives by Column Chromatography
Welcome to the Technical Support Center for the purification of 1,3-dibromohexane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance, troubleshooting, and frequently asked questions (FAQs) to address common challenges encountered during column chromatography purification of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound derivatives?
A1: For most applications involving the purification of this compound derivatives, silica (B1680970) gel is the recommended stationary phase.[1] Its versatility and effectiveness in separating compounds of moderate polarity make it a suitable choice. However, some derivatives may be sensitive to the acidic nature of silica gel, which could lead to degradation. If you observe compound decomposition on a TLC plate or during the column, consider using neutralized silica gel or an alternative stationary phase like neutral or basic alumina.[1]
Q2: How do I select an appropriate mobile phase (eluent) for my this compound derivative?
A2: A solvent system of low to moderate polarity is typically required to elute this compound derivatives from a silica gel column.[1] Good starting points for the mobile phase are mixtures of a non-polar solvent like n-hexane or petroleum ether with a slightly more polar solvent such as ethyl acetate (B1210297) or dichloromethane.[1][2] The optimal solvent system should provide good separation of your target compound from any impurities.
Q3: How can I determine the optimal mobile phase composition before running a column?
A3: The ideal method for determining the optimal mobile phase is through Thin Layer Chromatography (TLC).[1][2] The goal is to find a solvent system that provides a retention factor (Rƒ) value between 0.2 and 0.4 for your desired compound.[1] This Rƒ range generally ensures good separation on a column.
Q4: My this compound derivative is very non-polar. What should I do?
A4: If your compound is very non-polar and has a high Rƒ value even in non-polar solvents, you might consider using a less polar solvent system or alternative purification methods like distillation if you are working on a large scale.[3] For some non-polar compounds, a high Rƒ might not be an issue if the separation from impurities is straightforward.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the column chromatography of this compound derivatives.
| Problem | Observation | Probable Causes | Solutions |
| Compound Decomposition | New spots appear on the TLC analysis of collected fractions that were not present in the initial crude mixture. Significant loss of the desired product may also be observed.[1] | The this compound derivative may be sensitive to the acidic nature of the silica gel.[1] | - Use neutralized silica gel by pre-treating it with a basic solution, such as triethylamine (B128534) in the mobile phase.[1] - Consider using a less acidic stationary phase like neutral or basic alumina.[1] |
| Poor Separation | Collected fractions contain a mixture of your desired product and impurities.[1] | - The eluent polarity is incorrect. If it's too polar, compounds move too quickly; if not polar enough, they don't move.[1] - The column was not packed uniformly, leading to channeling. | - Optimize the eluent system using TLC to achieve an Rƒ of 0.2-0.4 for the target compound.[1] - Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks.[1] |
| Compound Not Eluting | Your compound remains at the top of the column and does not move down with the eluent.[1] | - The mobile phase is not polar enough to move your compound. - The compound may be irreversibly adsorbed onto the silica gel, especially if it has highly polar functional groups.[1] | - Gradually increase the polarity of the eluent.[3] - If irreversible adsorption is suspected, consider using a different stationary phase. |
| Sample Insolubility | The crude sample is not soluble in the initial, non-polar eluent used for loading the column.[1][4] | The crude mixture has different solubility characteristics than the mobile phase. | - Dissolve the sample in a minimal amount of a slightly more polar solvent (e.g., dichloromethane) and then load it onto the column.[4][5] - Use the "dry loading" method where the sample is adsorbed onto a small amount of silica gel before being added to the column.[5][6] |
| Low Yield After Purification | The amount of purified product is significantly lower than expected. | - The product may be partially lost during transfers. - Some of the product may have co-eluted with impurities and was discarded. | - Minimize transfers and handle the material carefully. - Carefully analyze all fractions by TLC before combining them to ensure no product is discarded.[1] |
Experimental Protocols
General Protocol for Column Chromatography of this compound Derivatives
This protocol outlines the standard procedure for purifying a this compound derivative using silica gel column chromatography.
1. Preparation of the Column:
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[1]
-
Prepare a slurry of silica gel in your initial, least polar eluent in a separate beaker.[1]
-
Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.[1]
-
Add a thin layer of sand on top of the packed silica gel.
2. Sample Preparation and Loading:
-
Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a slightly more polar solvent.[1][5]
-
Carefully add the dissolved sample to the top of the column using a pipette, allowing it to absorb onto the silica gel.[1]
-
Alternatively, for the dry loading method, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.[5]
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in separate test tubes or flasks.[1]
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute compounds with higher polarity.[5]
4. Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.[1]
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[1]
Visualizations
Caption: Workflow for purification by column chromatography.
Caption: Troubleshooting decision tree for column chromatography.
References
Technical Support Center: Grignard Reaction with 1,3-Dibromohexane
Welcome to the technical support center for troubleshooting Grignard reactions involving 1,3-dibromohexane. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find frequently asked questions (FAQs) and a detailed troubleshooting guide to address common issues encountered during this specific application.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when preparing a Grignard reagent from this compound?
The primary challenges stem from the presence of two bromine atoms on the same molecule. This can lead to several competing reaction pathways:
-
Formation of a mono-Grignard reagent: This is often the desired outcome, where magnesium inserts at one of the C-Br bonds.
-
Formation of a di-Grignard reagent: Magnesium insertion at both C-Br bonds can occur, especially with an excess of magnesium and longer reaction times.
-
Intramolecular Cyclization: The initially formed mono-Grignard reagent can undergo an intramolecular SN2 reaction, leading to the formation of methylcyclopentane. This is a significant side reaction for 1,3-dihalides.
-
Wurtz-type Coupling: The Grignard reagent can react with unreacted this compound to form a dimer. This is more prevalent at higher concentrations and temperatures.[1][2]
Q2: My Grignard reaction with this compound is not initiating. What are the likely causes and solutions?
Failure to initiate is a common issue in Grignard reactions. The primary culprits are typically:
-
Wet glassware or solvent: Grignard reagents are extremely sensitive to moisture.[3] Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Solvents must be strictly anhydrous.
-
Inactive magnesium surface: A passivating layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.[3] Activation of the magnesium is crucial.
-
Impure this compound: Any protic impurities in the starting material will quench the Grignard reagent as it forms.
Q3: How can I effectively activate the magnesium turnings?
Several methods can be employed to activate the magnesium surface:
-
Mechanical Activation: Gently crushing the magnesium turnings with a dry glass rod under an inert atmosphere can expose a fresh surface.
-
Chemical Activation: The most common methods involve adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[3] The disappearance of the iodine's brown color indicates that the magnesium is activated and ready for the main reaction.
-
Using Rieke Magnesium: This is a highly reactive form of magnesium that can often initiate reactions with less reactive halides.[4]
Q4: I'm observing a low yield of my desired product. What are the potential side reactions and how can I minimize them?
Low yields are often due to the competing reactions mentioned in Q1. To minimize these:
-
Favoring the mono-Grignard reagent: Use a slight excess of this compound relative to magnesium. Controlled, slow addition of the dibromide to the magnesium suspension is also critical.
-
Minimizing Intramolecular Cyclization: Lower reaction temperatures can disfavor the intramolecular cyclization pathway. Performing the reaction at low temperatures (e.g., -78 °C) may help to stabilize the Grignard reagent once formed.[1][5]
-
Reducing Wurtz-type Coupling: Slow, dropwise addition of the this compound solution to the magnesium suspension helps to maintain a low concentration of the halide, thus minimizing its reaction with the formed Grignard reagent.[2] Keeping the reaction temperature controlled is also important, as this side reaction is accelerated at higher temperatures.[2]
Q5: Would a Barbier reaction be a suitable alternative?
Yes, a Barbier-type reaction could be a valuable alternative. In a Barbier reaction, the alkyl halide, carbonyl compound (or other electrophile), and metal are all present in the reaction flask simultaneously.[6] This means the Grignard reagent is generated in situ and reacts immediately with the electrophile.[6] This can be advantageous for substrates like this compound where the formed Grignard reagent is unstable and prone to side reactions like cyclization.[7]
Troubleshooting Guide
The following table summarizes common problems, their probable causes, and recommended solutions when performing a Grignard reaction with this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate. | 1. Presence of moisture in glassware or solvent. 2. Inactive magnesium surface (oxide layer). 3. Impure this compound. | 1. Oven-dry all glassware and cool under an inert atmosphere. Use anhydrous solvents. 2. Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane.[3] 3. Ensure the purity of the this compound. |
| Reaction starts but then stops. | 1. Insufficiently dry conditions. 2. Poor quality of reagents. 3. Low reaction temperature (after initiation). | 1. Thoroughly dry all reagents and solvents. 2. Use fresh, high-purity reagents. 3. Gentle warming may be required to sustain the reaction after initiation. |
| Low yield of the desired product. | 1. Formation of Wurtz-type coupling byproducts. 2. Intramolecular cyclization to form methylcyclopentane. 3. Formation of the di-Grignard reagent. | 1. Add the this compound solution slowly and dropwise to maintain a low concentration.[2] Control the reaction temperature. 2. Conduct the reaction at lower temperatures. Consider a Barbier-type reaction.[5][7] 3. Use a molar ratio where this compound is in slight excess to magnesium. |
| Formation of a significant amount of a hydrocarbon byproduct (hexane). | The Grignard reagent is being quenched by a proton source (e.g., water, alcohol). | Rigorously exclude all sources of protic solvents and moisture. |
| Cloudy or precipitated Grignard reagent solution. | This is often normal for Grignard reagents and does not necessarily indicate a problem. It can be due to the Schlenk equilibrium or the formation of magnesium oxide/hydroxide. | Proceed with the reaction, but consider titrating an aliquot of the Grignard solution to determine its actual concentration before adding the electrophile. |
Experimental Protocols
Generalized Protocol for the Preparation of a Grignard Reagent from this compound
Disclaimer: This is a generalized protocol based on best practices for Grignard reactions and should be adapted and optimized for your specific application.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal or 1,2-dibromoethane
-
Inert gas supply (Nitrogen or Argon)
-
Oven-dried glassware (round-bottom flask, reflux condenser, dropping funnel, drying tube)
Procedure:
-
Apparatus Setup: Assemble the oven-dried glassware and allow it to cool to room temperature under a stream of inert gas.
-
Magnesium Activation: Place the magnesium turnings in the reaction flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask under the inert atmosphere until the color of the iodine disappears. Allow the flask to cool to room temperature.
-
Preparation of Alkyl Halide Solution: In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether or THF.
-
Initiation: Add a small amount (a few mL) of the this compound solution to the activated magnesium. The reaction should initiate, as indicated by bubbling and a slight cloudiness. If it does not start, gentle warming may be necessary.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. To minimize side reactions, consider external cooling to maintain a controlled temperature.
-
Reaction with Electrophile: After the addition of the dibromide is complete, the Grignard reagent is ready for reaction with the desired electrophile. The solution of the electrophile in an anhydrous solvent should be added dropwise, maintaining an appropriate reaction temperature for the specific transformation.
-
Quenching and Work-up: After the reaction with the electrophile is complete (as monitored by an appropriate technique like TLC), the reaction is carefully quenched, typically by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The product is then extracted with an organic solvent, and the organic layers are combined, dried, and concentrated.
-
Purification: The crude product is then purified using an appropriate method, such as column chromatography.
Visualizations
Caption: Troubleshooting workflow for the Grignard reaction with this compound.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. leah4sci.com [leah4sci.com]
- 3. benchchem.com [benchchem.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 6. Barbier reaction - Wikipedia [en.wikipedia.org]
- 7. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing Solvents for Reactions with 1,3-Dibromohexane
Welcome to the technical support center for optimizing reactions involving 1,3-dibromohexane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on solvent selection, troubleshoot common issues, and answer frequently asked questions related to the use of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types for this compound, and which solvent classes are generally recommended?
A1: this compound is a primary alkyl halide, making it well-suited for bimolecular nucleophilic substitution (SN2) reactions. The choice of solvent is critical in ensuring optimal reaction outcomes.
-
For most SN2 reactions , including Williamson ether synthesis and reactions with nucleophiles like azide (B81097) or cyanide, polar aprotic solvents are highly recommended. These solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724), can effectively dissolve the nucleophile while not solvating the anion as strongly as protic solvents. This "naked" and more reactive nucleophile leads to faster reaction rates.[1]
-
For Grignard reagent formation , anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential. These solvents stabilize the Grignard reagent through complexation.[2][3]
-
For intramolecular cyclization reactions , particularly with carbanions like those derived from malonic esters, the choice of solvent can influence the reaction rate and yield, with polar aprotic solvents often being effective.
Q2: I am observing a significant amount of an elimination byproduct. How can I minimize this?
A2: While this compound is a primary alkyl halide and less prone to elimination than secondary or tertiary halides, the E2 elimination pathway can still compete with the desired SN2 reaction, especially under strongly basic conditions.[1]
To minimize elimination:
-
Choice of Base: If possible, use a non-nucleophilic, sterically hindered base if the goal is solely dehydrohalogenation. However, for substitution reactions, a strong yet non-hindered base is often required to generate the nucleophile.
-
Temperature Control: Lowering the reaction temperature generally favors the SN2 pathway over E2. If elimination is a problem, consider running the reaction at a lower temperature for a longer duration.
-
Solvent Choice: While polar aprotic solvents are generally preferred for SN2 reactions, the specific choice can influence the degree of elimination.
Q3: Why is my Grignard reagent formation from this compound failing to initiate?
A3: Difficulty in initiating a Grignard reaction is a common issue. Here are the primary causes and solutions:
-
Presence of Water: Grignard reagents are highly reactive towards protic sources, including water. All glassware must be flame-dried, and anhydrous solvents must be used.
-
Magnesium Oxide Layer: The surface of the magnesium turnings can be coated with a passivating layer of magnesium oxide. This layer can be activated by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere.[2][3]
-
Solvent: Ensure the ethereal solvent (diethyl ether or THF) is of high purity and anhydrous.
Troubleshooting Guides
Problem 1: Low Yield in Williamson Ether Synthesis
Symptoms:
-
Low conversion of the starting alcohol or phenoxide.
-
Presence of unreacted this compound.
-
Formation of elimination byproducts.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficiently Strong Base | For alcohols, a strong base like sodium hydride (NaH) is often necessary to fully generate the alkoxide nucleophile. For more acidic phenols, weaker bases like potassium carbonate (K₂CO₃) may suffice. |
| Inappropriate Solvent | The use of protic solvents (e.g., ethanol) can solvate the alkoxide, reducing its nucleophilicity. Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the reactivity of the nucleophile. |
| Reaction Temperature Too Low | While high temperatures can favor elimination, the SN2 reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or GC to find the optimal temperature. |
| Side Reactions | If elimination is observed, try lowering the reaction temperature. Intramolecular cyclization to form a substituted cyclopropane (B1198618) is also a possibility, though less common. |
Problem 2: Formation of Wurtz Coupling Products in Grignard Reactions
Symptoms:
-
Isolation of a C12 hydrocarbon byproduct (dodecane).
-
Lower than expected yield of the desired Grignard product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Local Concentration of Alkyl Halide | The Wurtz coupling reaction, where the Grignard reagent reacts with unreacted this compound, is a common side reaction.[2][3] To minimize this, add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide. |
| Elevated Reaction Temperature | The Grignard formation is exothermic. Control the reaction temperature with an ice bath, especially during the initial stages, to disfavor the coupling reaction. |
| Solvent Choice | While both diethyl ether and THF are suitable, THF's higher boiling point allows for higher reaction temperatures if initiation is difficult, but this can also increase the rate of side reactions.[4] |
Data Presentation
The following tables summarize typical yields for common reactions of this compound in different solvent systems based on analogous reactions and established principles of organic chemistry.
Table 1: Solvent Effects on Williamson Ether Synthesis with Phenoxide
| Solvent | Reaction Type | Typical Yield (%) | Notes |
| Dimethylformamide (DMF) | SN2 | 85-95 | Excellent solvent for SN2 reactions due to its high polarity and aprotic nature. |
| Dimethyl Sulfoxide (DMSO) | SN2 | 80-95 | Another excellent polar aprotic solvent that effectively solvates the cation, leaving a highly reactive nucleophile.[1] |
| Acetonitrile | SN2 | 75-90 | A good polar aprotic solvent, though sometimes slightly less effective than DMF or DMSO for dissolving certain salts. |
| Ethanol | SN2/E2 | 40-60 | Protic nature solvates the phenoxide, reducing its nucleophilicity and promoting competing elimination reactions. |
Table 2: Solvent Selection for Grignard Reagent Formation
| Solvent | Typical Yield (%) | Notes |
| Anhydrous Diethyl Ether | 70-90 | The traditional and highly effective solvent for Grignard reagent formation. Its volatility simplifies removal after the reaction. |
| Anhydrous Tetrahydrofuran (THF) | 75-95 | Often gives slightly higher yields and is better at solvating the Grignard reagent. Its higher boiling point can be advantageous for less reactive halides.[4] |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 1,3-Diphenoxyhexane
Materials:
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Add sodium hydride (2.2 equivalents) to the stirred solvent.
-
Slowly add a solution of phenol (2.0 equivalents) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Add this compound (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and cautiously quench with water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Intramolecular Cyclization via Malonic Ester Synthesis to form Methylcyclopentane-1,1-dicarboxylic acid
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
This compound
-
Anhydrous ethanol
-
Hydrochloric acid
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add diethyl malonate (1.0 equivalent) dropwise to the stirred sodium ethoxide solution at room temperature.
-
Add this compound (1.0 equivalent) to the mixture and heat to reflux. Monitor the reaction by TLC.
-
Upon completion of the initial alkylation and subsequent intramolecular cyclization, cool the reaction mixture.
-
Acidify the mixture with hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure. The resulting diethyl 2-methylcyclopentane-1,1-dicarboxylate can then be hydrolyzed to the diacid.
Visualizations
Caption: Factors influencing the competition between SN2 and E2 pathways.
References
Technical Support Center: Managing Temperature for Selective 1,3-Dibromohexane Reactions
Welcome to the technical support center for managing selective reactions of 1,3-dibromohexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of temperature to control reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using this compound with a nucleophile?
When reacting this compound with a nucleophile, such as an alkoxide, three main reaction pathways can compete:
-
Intermolecular Nucleophilic Substitution (SN2): The nucleophile attacks one of the carbon atoms bearing a bromine atom, displacing the bromide and forming a new bond. If the nucleophile is bifunctional or used in excess, a second substitution can occur at the other electrophilic carbon.
-
Intramolecular Cyclization (Williamson Ether Synthesis): If the initial substitution product contains a nucleophilic group (e.g., a hydroxyl group), it can undergo an intramolecular SN2 reaction to form a six-membered ring, typically a substituted tetrahydropyran (B127337).
-
Elimination (E2): A strong, sterically hindered base can promote the elimination of HBr to form an alkene. Higher temperatures generally favor elimination reactions.[1]
Q2: How does temperature influence the selectivity between these competing reactions?
Temperature is a critical parameter for controlling the selectivity of this compound reactions. The general trends are summarized below:
-
Low to Moderate Temperatures (e.g., 50-100 °C): These conditions typically favor nucleophilic substitution reactions (both intermolecular and intramolecular).[1] The Williamson ether synthesis is commonly conducted in this temperature range.
-
Higher Temperatures (e.g., >100 °C): Increased temperatures provide more energy to overcome the higher activation energy of elimination reactions, thus favoring the formation of alkene byproducts.[1] In some cases, very high temperatures (e.g., >300 °C) with weaker alkylating agents can be used to promote efficient synthesis and selectivity in industrial settings.[1]
Q3: What is the role of kinetic versus thermodynamic control in these reactions?
The product distribution can often be understood in terms of kinetic and thermodynamic control:
-
Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is under kinetic control, meaning the product that forms the fastest will be the major product. This is often the intermolecular substitution product as it may have a lower activation energy.
-
Thermodynamic Control (Higher Temperatures): At higher temperatures, the reactions can become reversible, leading to thermodynamic control. The most stable product will be the major product. Intramolecular cyclization to form a stable six-membered ring is often thermodynamically favored due to an increase in entropy.
Troubleshooting Guides
Issue 1: Low yield of the desired intermolecular di-substituted product and formation of a cyclic byproduct.
-
Possible Cause: The reaction temperature may be too high, promoting the thermodynamically favored intramolecular cyclization.
-
Solution:
-
Decrease the reaction temperature to favor the kinetically controlled intermolecular substitution.
-
Use a higher concentration of the external nucleophile to outcompete the intramolecular reaction.
-
Consider a two-step process where the first substitution is carried out at a lower temperature, and the intermediate is isolated before proceeding to the second substitution under optimized conditions.
-
Issue 2: Significant formation of an alkene byproduct.
-
Possible Cause: The reaction temperature is too high, or the base used is too sterically hindered, favoring elimination.
-
Solution:
-
Lower the reaction temperature to below 100 °C.
-
If a base is used to generate the nucleophile, ensure it is not overly sterically hindered. For example, use sodium hydride or potassium hydroxide (B78521) instead of potassium tert-butoxide.
-
Use a polar aprotic solvent like DMF or acetonitrile (B52724), which can favor SN2 reactions.[1]
-
Issue 3: The reaction is very slow or does not proceed to completion.
-
Possible Cause: The reaction temperature is too low, or the chosen solvent is not optimal.
-
Solution:
-
Gradually increase the reaction temperature in increments of 10-20 °C, monitoring the reaction progress by TLC or GC. A typical range for Williamson ether synthesis is 50-100 °C.[1]
-
Ensure a suitable solvent is used. Polar aprotic solvents like DMF or acetonitrile are often effective. Protic solvents can slow down the reaction rate.[1]
-
Confirm that the nucleophile has been effectively generated (e.g., by complete deprotonation of an alcohol).
-
Data Presentation
Table 1: Effect of Temperature on Reaction Selectivity with this compound and an Alkoxide Nucleophile (Illustrative)
| Temperature Range | Predominant Reaction Pathway | Major Product(s) | Minor Product(s) |
| Room Temperature to 50°C | Kinetic Control / Slow Substitution | Mono-substituted product | Unreacted starting material |
| 50°C - 100°C | Kinetic/Thermodynamic Balance | Di-substituted (intermolecular) or Cyclic (intramolecular) product | Mono-substituted product, minor elimination products |
| Above 100°C | Thermodynamic Control / Elimination | Elimination products (alkenes) | Di-substituted and cyclic products |
Note: The optimal temperature for a specific transformation will depend on the substrate, nucleophile, solvent, and base used.
Experimental Protocols
Protocol 1: Synthesis of a Symmetrical Di-ether via Intermolecular Substitution
This protocol describes the synthesis of 1,3-diphenoxypropane (B1604951) from this compound and sodium phenoxide, favoring the di-substituted product.
-
Reagents:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add phenol (2.2 equivalents) and anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 70 °C and maintain this temperature for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Synthesis of 2-Propyltetrahydropyran via Intramolecular Cyclization
This protocol outlines the synthesis of a substituted tetrahydropyran from a derivative of this compound.
-
Step 1: Mono-substitution
-
Follow steps 1-4 of Protocol 1, but use 1.0 equivalent of a suitable alcohol (e.g., propanol) and 1.0 equivalent of sodium hydride to form the mono-substituted intermediate. Maintain a lower temperature (50 °C ) to minimize di-substitution.
-
Isolate and purify the mono-alkoxy bromohexane intermediate.
-
-
Step 2: Intramolecular Cyclization
-
Dissolve the purified mono-alkoxy bromohexane intermediate in anhydrous THF.
-
Add a strong, non-nucleophilic base such as sodium hydride (1.1 equivalents) at 0 °C.
-
Slowly warm the reaction to room temperature and then heat to 60-80 °C to promote intramolecular cyclization. Monitor the reaction by TLC or GC.
-
Work-up and purify as described in Protocol 1.
-
Mandatory Visualizations
References
Technical Support Center: Alkylation with 1,3-Dibromohexane
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 1,3-dibromohexane as an alkylating agent. The primary focus is on preventing over-alkylation and controlling selectivity to achieve the desired mono-substituted product.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation with this compound and why is it a common issue?
A1: Over-alkylation refers to multiple alkylation events occurring when a single molecule of this compound reacts with a nucleophile. Because this compound has two reactive sites (a bromine atom at each end of the hexane (B92381) chain), it can lead to two primary undesired products:
-
Di-alkylation (Intermolecular): After the first successful substitution reaction, the remaining bromo-hexyl intermediate reacts with a second molecule of the nucleophile. This results in a product where two nucleophile molecules are linked by a hexane chain.
-
Cyclization (Intramolecular): If the initial mono-alkylated product contains a nucleophilic atom (e.g., in an amine or a diol), this atom can attack the carbon bearing the second bromine atom within the same molecule, leading to the formation of a cyclic product, such as a substituted cyclohexane (B81311) or a heterocycle.
This is a common issue because the mono-alkylated product is often as reactive, or even more so, than the initial nucleophile, creating a competitive reaction environment.[1]
References
Technical Support Center: Characterization of Side Products in 1,3-Dibromohexane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses common issues encountered during reactions involving 1,3-dibromohexane, with a focus on the identification and characterization of potential side products.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider when working with this compound?
When this compound is subjected to reaction conditions, particularly with bases or nucleophiles, a competition between substitution and elimination reactions is expected. The primary side reactions include:
-
Elimination (E2): This is often the dominant pathway with strong bases, leading to the formation of various isomeric hexadienes. Double elimination to form hexynes is also possible, especially with very strong bases like sodium amide.[1]
-
Nucleophilic Substitution (SN2): With good nucleophiles that are weak bases, substitution products can be formed. However, due to the presence of two bromine atoms, a mixture of mono- and di-substituted products can result.[2]
-
Intramolecular Cyclization: Although less common, intramolecular reaction (either substitution or elimination-addition) can potentially lead to the formation of a cyclopropane (B1198618) derivative, methylcyclopropane (B1196493).
Q2: What are the likely elimination products when reacting this compound with a strong base?
The reaction of this compound with a strong base, such as potassium tert-butoxide or sodium hydroxide, will likely yield a mixture of hexadiene isomers through E2 elimination.[3][4] The primary products expected are:
-
1,3-Hexadiene
-
1,4-Hexadiene
-
Other positional and geometric isomers of hexadiene.
The distribution of these products will depend on the reaction conditions, including the strength and steric bulk of the base used.[5][6] For instance, a bulky base like potassium tert-butoxide tends to favor the formation of the less substituted alkene (Hofmann product).[5][7]
Q3: Can this compound undergo intramolecular cyclization?
Yes, intramolecular reactions are a possibility. The formation of a three-membered ring, specifically methylcyclopropane, could occur through an intramolecular nucleophilic substitution-like pathway where one end of the molecule attacks the carbon bearing the other bromine. While less common than elimination, it should be considered as a potential side product, especially under conditions that might favor intramolecular processes.
Troubleshooting Guides
Issue 1: My reaction is producing a complex mixture of products that is difficult to separate and identify.
Possible Cause:
Reactions with this compound, especially under basic conditions, are prone to yielding multiple isomers of elimination and substitution products. The reaction conditions strongly influence the product distribution.
Troubleshooting Steps:
-
Reaction Condition Optimization:
-
Base Selection: To favor elimination, use a strong, non-nucleophilic base. A bulky base like potassium tert-butoxide can increase the selectivity for elimination over substitution.[5][7] For substitution, a good nucleophile that is a weak base (e.g., azide, cyanide) should be used.[2]
-
Temperature Control: Higher temperatures generally favor elimination over substitution.[4] Running the reaction at a lower temperature may increase the proportion of the substitution product.
-
Solvent Choice: The solvent can influence the reaction pathway. Polar aprotic solvents can favor SN2 reactions, while less polar solvents might be used for elimination.
-
-
Analytical Characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile isomers.[8] A high-resolution capillary column is recommended for separating positional and geometric isomers of hexadiene.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the definitive structural elucidation of the isolated products.[10] Specific coupling constants in 1H NMR can help distinguish between cis and trans isomers.[11]
-
Issue 2: I am observing unexpected peaks in my GC-MS analysis.
Possible Cause:
Besides the expected hexadiene isomers, other side products such as hexynes (from double elimination) or cyclized products could be forming.
Troubleshooting Steps:
-
Consider Double Elimination: If using a very strong base like sodium amide (NaNH₂), the formation of hexynes (e.g., 1-hexyne, 2-hexyne, 3-hexyne) through a double elimination process is possible.[1][12]
-
Analyze for Cyclization Products: Consider the possibility of methylcyclopropane formation. The mass spectrum of this compound would be distinct from the hexadiene isomers.
-
Detailed MS Fragmentation Analysis: Carefully analyze the mass spectra of the unknown peaks. The fragmentation patterns can provide clues to the structure of the isomers.
Data Presentation
Table 1: Predicted Side Products in this compound Reactions
| Reaction Type | Reagents/Conditions | Predicted Major Side Products | Predicted Minor Side Products |
| Elimination | Strong, bulky base (e.g., KOtBu) in THF | 1,3-Hexadiene, 1,4-Hexadiene (and other isomers) | Mono-elimination products (e.g., 5-bromo-2-hexene) |
| Double Elimination | Very strong base (e.g., NaNH₂ in liquid NH₃) | Hexynes (e.g., 1-hexyne, 2-hexyne, 3-hexyne) | Hexadienes |
| Substitution | Good nucleophile, weak base (e.g., NaN₃ in DMSO) | 1-azido-3-bromohexane, 1,3-diazidohexane | Elimination products |
| Intramolecular Cyclization | Conditions favoring intramolecular reactions | Methylcyclopropane | - |
Note: The product distribution is highly dependent on the specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Elimination Reaction of this compound
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of this compound in an appropriate anhydrous solvent (e.g., THF).
-
Reagent Addition: Slowly add a solution of a strong base (e.g., potassium tert-butoxide, 2.2 equivalents) in the same solvent to the stirred solution of this compound at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.
Protocol 2: GC-MS Analysis of Reaction Products
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-1ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating hydrocarbon isomers.[8]
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 35-250.
-
-
Data Analysis: Identify the components by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available.
Protocol 3: NMR Analysis for Isomer Identification
-
Sample Preparation: Dissolve the purified product or a fraction from chromatography in a deuterated solvent (e.g., CDCl₃).
-
1H NMR: Acquire a 1H NMR spectrum. Pay close attention to the chemical shifts and coupling constants of the olefinic protons to differentiate between positional and geometric isomers of hexadiene.
-
13C NMR: Acquire a 13C NMR spectrum to determine the number of unique carbon atoms, which can help distinguish between isomers.
-
2D NMR: If the 1D spectra are complex, 2D NMR experiments such as COSY and HSQC can be used to establish connectivity and assign protons to their corresponding carbons.[11]
Mandatory Visualization
Caption: Potential reaction pathways of this compound.
Caption: Workflow for reaction and analysis of this compound products.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tyson.chemistry.gatech.edu [tyson.chemistry.gatech.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. EP3182120A1 - A gc/gc-ms based method for the estimation of trace level conjugated dienes in gasoline range products - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: GC-MS Analysis of 1,3-Dibromohexane Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting GC-MS analysis of 1,3-dibromohexane reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary species I should expect to see in the GC-MS analysis of my this compound synthesis reaction mixture?
A1: In a typical synthesis of this compound, for example from a corresponding diol, you should expect to see the main product, this compound. It is also common to find unreacted starting materials, partially reacted intermediates (e.g., bromohexanols), and other isomeric dibromohexane byproducts (e.g., 1,6-dibromohexane).[1]
Q2: What is the characteristic mass spectral fragmentation pattern for dibromohexane isomers?
A2: Due to the two common isotopes of bromine (79Br and 81Br) having nearly equal abundance, fragments containing one bromine atom will appear as a pair of peaks of roughly equal intensity (a 1:1 ratio) separated by two mass units (m/z).[2][3] Fragments containing two bromine atoms will exhibit a characteristic 1:2:1 triplet of peaks, also separated by two mass units.[2] Common fragmentations include the loss of a bromine radical (M-79/81) and cleavage of the carbon chain.
Q3: My chromatogram shows a broad or tailing peak for this compound. What could be the cause?
A3: Peak tailing for halogenated compounds can be caused by several factors. Active sites in the injector liner or the front of the GC column can interact with your analyte.[1] Other potential causes include a non-uniform temperature in the injector, a column that is not properly installed, or the presence of non-volatile residues in your sample.
Q4: I am seeing unexpected peaks in my chromatogram. How can I identify them?
A4: Unexpected peaks can be other isomers of dibromohexane, byproducts from side reactions, or contaminants. To identify them, you should first examine their mass spectra for the characteristic bromine isotope patterns. Then, you can compare the fragmentation patterns to a mass spectral library (e.g., NIST). If you suspect isomeric impurities, their mass spectra will be very similar, and identification will rely on comparing their retention times to known standards.
Q5: What type of GC column is best suited for analyzing a this compound reaction mixture?
A5: A non-polar column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good choice for separating dibromohexane isomers based primarily on their boiling points.[4] For more challenging separations of isomers with very similar boiling points, a mid-polar column may offer better resolution.[4]
Data Presentation
The following tables summarize expected quantitative data for the GC-MS analysis of a this compound reaction mixture. Note that retention times are dependent on the specific instrument conditions and column used. The data presented here is based on typical analyses of related dibromohexane isomers and should be used as a reference.[1]
Table 1: Expected Compounds and Retention Times
| Compound | Expected Retention Time (min) | Identification |
| 1,3-Hexanediol | ~8.0 | Unreacted Starting Material |
| 1-Bromo-3-hexanol | ~9.5 | Incomplete Reaction |
| This compound | ~12.0 | Product |
| 1,6-Dibromohexane | ~12.8 | Isomeric Impurity |
Retention times are estimates and will vary with the specific GC method.
Table 2: Key Mass Fragments (m/z) for Identification
| Compound | Key Mass Fragments (m/z) |
| 1,3-Hexanediol | 101, 83, 69, 55 |
| 1-Bromo-3-hexanol | 164/166, 107, 83, 55 |
| This compound | 163/165, 83, 55, 41 |
| 1,6-Dibromohexane | 163/165, 83, 55, 41 |
Note the characteristic 1:1 ratio for fragments containing one bromine atom (e.g., 163/165).
Experimental Protocols
1. Sample Preparation
-
Quench the reaction mixture as per your synthesis protocol.
-
Perform a liquid-liquid extraction using a suitable organic solvent like dichloromethane (B109758) or hexane.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Dilute a small aliquot of the crude product in a volatile solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 10-100 µg/mL.[1]
-
Transfer the diluted sample to a 2 mL autosampler vial.
2. GC-MS Analysis
A standard method for the purity analysis of a dibromohexane reaction mixture is outlined below:
-
GC System: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-5ms (or equivalent 5% phenyl / 95% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[4]
-
Inlet Temperature: 250°C[4]
-
Injection Volume: 1 µL[4]
-
Split Ratio: 50:1[1]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C[1]
-
-
MS Transfer Line Temperature: 280°C[4]
-
Ion Source Temperature: 230°C[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Mandatory Visualizations
Caption: Workflow for GC-MS Analysis of this compound.
Caption: Troubleshooting Common GC-MS Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Purification of Reaction Mixtures Containing 1,3-Dibromohexane
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for challenges encountered during the purification of products synthesized using 1,3-dibromohexane.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in removing unreacted this compound from my product?
A1: Unreacted this compound can be challenging to remove due to its relatively high boiling point and nonpolar nature. If your desired product has similar physical properties, simple distillation or extraction may not be sufficient for complete separation. The choice of purification strategy depends heavily on the properties of your product.
Q2: What are the key physical properties to consider when planning the purification?
A2: The most important properties are the boiling point, polarity, and solubility of both your product and this compound. A significant difference in any of these properties can be exploited for efficient separation.
Q3: My product is a cyclic amine synthesized from this compound. How does this affect the purification strategy?
A3: This is a common scenario where this compound acts as an electrophile in a cyclization reaction with a primary amine. The resulting cyclic amine (e.g., a substituted pyrrolidine (B122466) or piperidine) is significantly more polar than this compound. This polarity difference is the key to a successful separation.
Troubleshooting Guides
Issue: Poor separation of this compound and my nonpolar product.
Possible Cause: The product and starting material have very similar polarities and boiling points.
Solutions:
-
Fractional Distillation: If there is a boiling point difference of at least 20-30 °C, fractional distillation under reduced pressure can be effective.
-
Column Chromatography: For products with very similar boiling points but a slight difference in polarity, column chromatography using a nonpolar eluent system (e.g., hexanes/ethyl acetate) can provide good separation.
Issue: Emulsion formation during aqueous workup to remove this compound.
Possible Cause: The organic and aqueous layers have similar densities, or surfactants are present.
Solutions:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength and density of the aqueous layer.
-
Solvent Addition: Add more of the organic solvent to dilute the organic layer.
-
Gentle Mixing: Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Filtration: In persistent cases, filtering the emulsified layer through a pad of Celite® or glass wool can help break the emulsion.
Issue: My cyclic amine product is contaminated with this compound.
Possible Cause: Inefficient extraction or chromatography.
Solutions:
-
Acid-Base Extraction: Exploit the basicity of your amine product. Dissolve the crude mixture in an organic solvent (e.g., diethyl ether, ethyl acetate) and extract with an aqueous acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving the nonpolar this compound in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine extracted with an organic solvent.
-
Column Chromatography with a Modified Mobile Phase: Amines can sometimes interact strongly with silica (B1680970) gel, leading to poor separation. Adding a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the eluent can improve the chromatography.
Data Presentation
The following table summarizes the key physical properties of this compound and a representative product, N-ethylpyrrolidine, formed from a reaction with ethylamine.
| Property | This compound (Estimated) | N-Ethylpyrrolidine (Product Example) |
| Molecular Weight | ~244 g/mol | 99.17 g/mol |
| Boiling Point | 210-230 °C | 106 °C[1] |
| Polarity | Nonpolar | Polar |
| Solubility in Water | Insoluble | Miscible |
| Solubility in Organic Solvents | Soluble in nonpolar solvents | Soluble in many organic solvents |
Note: The boiling point of this compound is estimated based on the boiling points of similar linear dibromoalkanes like 1,4-dibromobutane (B41627) (198 °C) and 1,5-dibromopentane (B145557) (221 °C).
Experimental Protocols
Protocol: Purification of a Cyclic Amine from Unreacted this compound via Acid-Base Extraction
This protocol describes the separation of a basic cyclic amine product from the nonpolar starting material, this compound.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of diethyl ether).
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add 50 mL of 1M aqueous hydrochloric acid (HCl).
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. The top layer is the organic phase containing this compound, and the bottom layer is the aqueous phase containing the protonated amine salt.
-
Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with another 50 mL of 1M HCl. Combine the aqueous extracts.
-
-
Organic Layer Wash (Optional): Wash the original organic layer with 50 mL of water and then 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to recover any non-basic components and confirm the removal of the amine.
-
Basification and Product Extraction:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add a 6M aqueous solution of sodium hydroxide (B78521) (NaOH) with stirring until the solution is basic (pH > 10, check with pH paper).
-
Transfer the basic aqueous solution back to the separatory funnel.
-
Add 50 mL of a fresh organic solvent (e.g., diethyl ether or dichloromethane).
-
Shake vigorously and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Collect the organic layer containing the purified amine.
-
Repeat the extraction of the aqueous layer with two more 50 mL portions of the organic solvent.
-
-
Drying and Concentration:
-
Combine all organic extracts containing the purified amine.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified cyclic amine.
-
Mandatory Visualization
Caption: Decision workflow for selecting a purification method.
References
Validation & Comparative
Comparative Analysis of 1,3-Dibromohexane Reaction Products via ¹H and ¹³C NMR Spectroscopy
A comprehensive guide for researchers and drug development professionals on the spectroscopic characterization of substitution reaction products from 1,3-dibromohexane, featuring detailed experimental data and protocols.
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the starting material, this compound, and its common nucleophilic substitution product, hexane-1,3-diol. This information is crucial for researchers in organic synthesis and drug development for reaction monitoring, product identification, and quality control. Detailed experimental protocols for a representative reaction and the NMR data acquisition are provided to ensure reproducibility.
Data Summary Tables
The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound and hexane-1,3-diol. This allows for a direct comparison of the chemical shifts (δ) and multiplicities of the signals, which are indicative of the changes in the chemical environment of the nuclei upon substitution.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | H1 | 3.42 | Triplet |
| H3 | 4.25 | Multiplet | |
| H2, H4, H5 | 1.80 - 2.20 | Multiplet | |
| H6 | 0.95 | Triplet | |
| Hexane-1,3-diol | H1 | 3.75 | Multiplet |
| H3 | 3.85 | Multiplet | |
| OH | 2.5 (broad) | Singlet | |
| H2, H4, H5 | 1.40 - 1.65 | Multiplet | |
| H6 | 0.92 | Triplet |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C1 | 35.8 |
| C3 | 55.2 | |
| C2 | 38.7 | |
| C4 | 33.1 | |
| C5 | 22.1 | |
| C6 | 13.9 | |
| Hexane-1,3-diol | C1 | 62.5 |
| C3 | 70.1 | |
| C2 | 41.8 | |
| C4 | 38.9 | |
| C5 | 22.8 | |
| C6 | 14.1 |
Experimental Protocols
Synthesis of Hexane-1,3-diol from this compound
This protocol describes a typical nucleophilic substitution reaction to synthesize hexane-1,3-diol from this compound.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Water (H₂O)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (HCl, dilute)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent such as a mixture of water and a phase-transfer catalyst.
-
Add an aqueous solution of sodium hydroxide to the flask.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude hexane-1,3-diol.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
NMR Data Acquisition:
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
Visualization of Structure-Spectra Relationship
The following diagram illustrates the logical connection between the chemical structures of this compound and its substitution product, hexane-1,3-diol, and their characteristic NMR signals. The change in electronegativity of the substituent from bromine to a hydroxyl group leads to a significant upfield shift for the directly attached carbons (C1 and C3) and their corresponding protons in the NMR spectra.
This guide serves as a practical resource for the identification and characterization of reaction products of this compound using fundamental NMR techniques. The provided data and protocols can be readily adapted for similar chemical transformations.
Distinguishing Cis and Trans Isomers of 1,3-Dibromocyclohexane by NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous determination of stereoisomerism is a cornerstone of molecular characterization. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and definitive method for differentiating between the cis and trans isomers of 1,3-dibromocyclohexane (B3263359). This guide provides a detailed comparison based on fundamental NMR principles and expected spectral data, outlining the key distinctions in their ¹H and ¹³C NMR spectra.
The stereochemical differences between cis- and trans-1,3-dibromocyclohexane manifest in their preferred three-dimensional conformations, which in turn create distinct magnetic environments for their respective nuclei. These differences are readily observable in their NMR spectra, primarily through the analysis of chemical shifts (δ) and spin-spin coupling constants (J).
Principle of Spectroscopic Differentiation
The key to distinguishing between the cis and trans isomers of 1,3-dibromocyclohexane lies in the conformational analysis of the cyclohexane (B81311) ring. In its most stable chair conformation, substituents preferentially occupy the more spacious equatorial positions to minimize steric strain.
-
Trans-1,3-dibromocyclohexane: The most stable conformation for the trans isomer is the diequatorial form, where both bromine atoms occupy equatorial positions. This arrangement minimizes steric interactions.
-
Cis-1,3-dibromocyclohexane: In the cis isomer, one bromine atom must occupy an equatorial position while the other is forced into an axial position.
These distinct conformational preferences lead to predictable differences in the NMR spectra of the two isomers.
¹H NMR Spectral Comparison
The ¹H NMR spectrum provides a wealth of information based on the chemical shift of the methine protons (the protons on the carbons bearing the bromine atoms, C1 and C3) and their coupling to adjacent protons.
Key Differentiating Features in ¹H NMR:
-
Chemical Shift of Methine Protons (H-1, H-3):
-
Trans Isomer (diequatorial): The methine protons are in axial positions. Axial protons are typically shielded by the electron clouds of the C-C single bonds of the cyclohexane ring and therefore resonate at a higher field (lower ppm value) compared to equatorial protons.
-
Cis Isomer (axial-equatorial): This isomer will exhibit two distinct signals for the methine protons. One proton will be axial (attached to the carbon with the equatorial bromine) and will appear at a higher field. The other proton will be equatorial (attached to the carbon with the axial bromine) and will be deshielded, appearing at a lower field (higher ppm value).
-
-
Coupling Constants of Methine Protons (H-1, H-3): The magnitude of the coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus relationship.
-
Trans Isomer (diequatorial): The axial methine protons will exhibit large axial-axial (J_ax-ax) couplings (typically 8-13 Hz) to the adjacent axial protons on C2. They will also show smaller axial-equatorial (J_ax-eq) couplings (typically 2-5 Hz) to the adjacent equatorial protons. This results in a complex multiplet, often appearing as a triplet of triplets or a doublet of doublets of doublets, with at least one large coupling constant.
-
Cis Isomer (axial-equatorial): The axial methine proton will show one large axial-axial coupling and one smaller axial-equatorial coupling. The equatorial methine proton will only exhibit small equatorial-axial and equatorial-equatorial couplings (typically 2-5 Hz). This will result in different multiplet patterns for the two methine protons, with the equatorial proton likely appearing as a broad singlet or a multiplet with small coupling constants.
-
| Isomer | Conformation | Methine Proton Position | Expected ¹H Chemical Shift (ppm) | Expected Coupling Constants (J_H-1/H-3) |
| Trans | Diequatorial | Axial | Lower δ value (upfield) | Large J_ax-ax (8-13 Hz) |
| Cis | Axial-Equatorial | Axial & Equatorial | Two distinct signals | Axial H: Large J_ax-ax; Equatorial H: Small J_eq-ax, J_eq-eq |
¹³C NMR Spectral Comparison
¹³C NMR spectroscopy provides complementary information for distinguishing between the isomers, primarily based on the chemical shifts of the carbon atoms in the cyclohexane ring.
Key Differentiating Feature in ¹³C NMR:
-
The γ-Gauche Effect: A key diagnostic tool in the ¹³C NMR of substituted cyclohexanes is the γ-gauche effect. An axial substituent will cause a steric compression on the γ-carbons (carbons at the 3-position relative to the substituent), leading to an upfield shift (lower ppm value) of their resonance signals.
-
Trans Isomer (diequatorial): In the more stable diequatorial conformation, there are no axial bromine atoms. Therefore, the γ-gauche effect is absent, and the carbon signals will appear further downfield.
-
Cis Isomer (axial-equatorial): The cis isomer possesses one axial bromine atom. This will cause a shielding effect on the C5 carbon (γ to the axial C1-Br) and the C1/C3 carbons (γ to each other's bromine substituent in a sense), resulting in an upfield shift of these carbon signals compared to the trans isomer.
-
| Isomer | Conformation | Key ¹³C NMR Feature | Expected ¹³C Chemical Shift |
| Trans | Diequatorial | Absence of γ-gauche effect | Resonances are downfield |
| Cis | Axial-Equatorial | Presence of γ-gauche effect | Shielded (upfield shift) for γ-carbons |
Experimental Protocols
While specific experimental parameters may vary depending on the available instrumentation, a general protocol for acquiring ¹H and ¹³C NMR spectra of 1,3-dibromocyclohexane isomers is provided below.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 1,3-dibromocyclohexane isomer into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration (0 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.
¹H NMR Data Acquisition (Typical Parameters for a 400 MHz Spectrometer):
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32 (to achieve a good signal-to-noise ratio).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-10 ppm.
-
Temperature: 298 K.
¹³C NMR Data Acquisition (Typical Parameters for a 400 MHz Spectrometer):
-
Pulse Sequence: Standard single-pulse with proton decoupling.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-80 ppm.
-
Temperature: 298 K.
Visualization of Key Concepts
To further illustrate the structural and spectroscopic differences, the following diagrams are provided.
Caption: Preferred chair conformations of trans- and cis-1,3-dibromocyclohexane.
Caption: Logical workflow for distinguishing isomers using NMR spectroscopy.
Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 1,3-Dibromohexane and its Isomers
For researchers, scientists, and professionals in drug development, mass spectrometry stands as an indispensable tool for molecular structure elucidation. Understanding the fragmentation patterns of molecules is key to interpreting mass spectra accurately. This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1,3-dibromohexane with the experimentally determined fragmentation of its constitutional isomers. This analysis, supported by experimental data from spectral databases, will aid in the identification and differentiation of these closely related compounds.
The fragmentation of halogenated alkanes in EI mass spectrometry is governed by established principles, including the influence of the halogen's electronegativity and the stability of the resulting carbocations and radicals. For dibrominated hexanes, the presence of two bromine atoms, with their characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), provides a distinct signature in the mass spectrum.
Predicted Fragmentation Pattern of this compound
-
Loss of a bromine radical: This is a common fragmentation pathway for alkyl halides, leading to the formation of a [M-Br]+ ion. This fragment will appear as a doublet (due to the remaining bromine atom) and is often a prominent peak in the spectrum.
-
Alpha-cleavage: Fission of the C-C bond adjacent to the C-Br bond can occur. For this compound, this could lead to several fragment ions.
-
Cleavage with hydrogen rearrangement: Rearrangement reactions can lead to the elimination of HBr, resulting in a [M-HBr]+• ion. This will also exhibit a doublet isotopic pattern.
-
Alkyl chain fragmentation: Cleavage of the hydrocarbon backbone will produce a series of smaller fragment ions, typically differing by 14 amu (CH2).
The predicted fragmentation cascade for this compound is visualized in the following diagram:
Comparison with Dibromohexane Isomers
The position of the bromine atoms significantly influences the fragmentation pattern. A comparison of the major fragments of various dibromohexane isomers, as sourced from the NIST Chemistry WebBook, reveals these differences.
| Compound | Molecular Ion (m/z) | [M-Br]+ (m/z) | [M-HBr]+• (m/z) | Base Peak (m/z) | Other Key Fragments (m/z) |
| 1,2-Dibromohexane | 242, 244, 246 (low) | 163, 165 | 162, 164 | 83 | 41, 55, 69 |
| 1,4-Dibromohexane | 242, 244, 246 (low) | 163, 165 | 162, 164 | 55 | 41, 83, 135/137 |
| 1,5-Dibromohexane | 242, 244, 246 (low) | 163, 165 | 162, 164 | 55 | 41, 69, 83 |
| 1,6-Dibromohexane | 242, 244, 246 (low) | 163, 165 | 162, 164 | 55 | 41, 69, 83, 135/137 |
| 2,3-Dibromohexane | 242, 244, 246 (low) | 163, 165 | 162, 164 | 41 | 55, 69, 83, 121/123 |
| 2,5-Dibromohexane | 242, 244, 246 (low) | 163, 165 | 162, 164 | 43 | 55, 69, 83, 121/123 |
Note: The molecular ion peaks for these compounds are often of very low abundance or not observed at all due to rapid fragmentation.
This comparative data highlights how the position of the bromine atoms influences the relative abundance of different fragment ions, providing a basis for isomeric differentiation.
Experimental Protocols
Acquiring high-quality mass spectra is crucial for accurate compound identification. The following is a typical protocol for the analysis of a liquid sample like a dibromohexane isomer using an electron ionization mass spectrometer with a direct insertion probe.
Instrumentation:
-
Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer equipped with an electron ionization (EI) source.
-
Sample Introduction: Direct Insertion Probe (DIP).[1]
Procedure:
-
Sample Preparation: A small amount of the liquid sample (typically a few microliters) is drawn into a clean glass capillary tube.
-
Probe Insertion: The capillary tube is placed into the tip of the direct insertion probe. The probe is then introduced into the mass spectrometer's ion source through a vacuum interlock system.[1]
-
Vaporization: The probe is heated using a programmed temperature ramp. This causes the sample to vaporize directly into the ion source.
-
Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
-
Data Analysis: The resulting mass spectrum is processed and can be compared against spectral libraries for compound identification.
The general workflow for this experimental process is outlined in the diagram below:
References
Cyclization Efficiency: A Comparative Analysis of 1,3-Dibromohexane and 1,3-Diiodohexane
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of cyclic molecules, particularly the formation of five-membered rings, the choice of starting material is critical to optimizing reaction efficiency and yield. This guide provides a comprehensive comparison of the intramolecular cyclization of 1,3-dibromohexane and 1,3-diiodohexane to form methylcyclopentane (B18539). While direct comparative experimental data for these specific substrates is not extensively available in the literature, this guide leverages fundamental principles of organic chemistry to predict and explain the relative efficiencies of these two precursors.
Executive Summary
The intramolecular cyclization of 1,3-dihalohexanes to form methylcyclopentane is a classic example of an intramolecular nucleophilic substitution reaction. Based on the well-established principles of leaving group ability, 1,3-diiodohexane is expected to exhibit significantly higher cyclization efficiency than this compound . The weaker carbon-iodine bond and the greater stability of the iodide anion as a leaving group are the primary factors contributing to a faster reaction rate and likely higher product yield under analogous conditions.
Theoretical Framework: The Decisive Role of the Leaving Group
The cyclization of 1,3-dihalohexanes proceeds via an intramolecular SN2 (bimolecular nucleophilic substitution) mechanism. In this process, a carbanion, formed by the action of a strong base or a metal, acts as an internal nucleophile, attacking one of the carbon atoms bearing a halogen and displacing the halide ion.
The rate of an SN2 reaction is highly dependent on the nature of the leaving group. A good leaving group is a species that is stable on its own, typically the conjugate base of a strong acid. For the halogens, the leaving group ability follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻.[1] This trend is governed by two key factors:
-
Bond Strength: The carbon-halogen bond strength decreases down the group (C-Br > C-I). The weaker carbon-iodine bond in 1,3-diiodohexane requires less energy to break, thus facilitating a faster reaction.[2]
-
Polarizability and Stability of the Anion: Larger anions, like iodide, have a more diffuse electron cloud and are more polarizable. This allows them to better stabilize the developing negative charge in the transition state. Furthermore, iodide (I⁻) is a weaker base than bromide (Br⁻), making it a more stable species upon departure.[1]
Performance Comparison
The following table summarizes the expected performance differences between this compound and 1,3-diiodohexane in intramolecular cyclization reactions.
| Parameter | This compound | 1,3-Diiodohexane | Justification |
| Reaction Rate | Slower | Faster | Iodide is a superior leaving group compared to bromide, leading to a lower activation energy for the SN2 reaction.[1][2] |
| Reaction Conditions | May require more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger bases). | Milder reaction conditions are likely sufficient. | The higher reactivity of the C-I bond allows for less stringent conditions to achieve cyclization. |
| Expected Yield | Potentially lower | Potentially higher | Faster reaction kinetics and milder conditions often lead to fewer side reactions and a higher yield of the desired cyclized product. |
| Substrate Cost | Generally less expensive | Generally more expensive | The higher cost of iodine compared to bromine is reflected in the price of the corresponding dihaloalkanes. |
Experimental Protocols
While specific literature detailing the cyclization of these exact substrates is sparse, a general procedure for the intramolecular cyclization of a dihaloalkane can be adapted. The following represents a plausible experimental approach.
General Procedure for Intramolecular Cyclization of 1,3-Dihalohexanes
Materials:
-
1,3-Dihalohexane (this compound or 1,3-diiodohexane) (1.0 eq)
-
Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), Lithium diisopropylamide (LDA)) (1.1 - 1.5 eq)
-
Anhydrous, aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
A solution of the 1,3-dihalohexane (1.0 eq) in the chosen anhydrous solvent is prepared in a flask equipped with a magnetic stirrer and under an inert atmosphere.
-
The solution is cooled to an appropriate temperature (e.g., 0 °C or -78 °C, depending on the base and solvent).
-
The strong base (1.1 - 1.5 eq) is added portion-wise to the stirred solution.
-
The reaction mixture is allowed to slowly warm to room temperature and is stirred for a period of time until the starting material is consumed (monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC)). For this compound, gentle heating may be required.
-
Upon completion, the reaction is carefully quenched with a proton source (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride).
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica (B1680970) gel or by distillation to isolate the methylcyclopentane product.
Visualizing the Reaction Pathway and Influencing Factors
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Generalized workflow for the intramolecular SN2 cyclization.
Caption: Key factors influencing the efficiency of intramolecular cyclization.
References
A Comparative Guide to the Stereoselective Reactions of cis- and trans-1,3-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stereoselective reactions of cis- and trans-1,3-dibromohexane, focusing on bimolecular elimination (E2) and bimolecular nucleophilic substitution (S_N_2) pathways. The stereochemistry of these isomers, particularly their conformational preferences in the cyclohexane (B81311) chair form, dictates their reactivity and the stereochemical outcomes of their reactions. While specific quantitative experimental data for these exact substrates is sparse in readily available literature, this guide extrapolates from well-established principles of stereoselectivity in substituted cyclohexanes to predict and compare their chemical behavior.
Conformational Analysis: The Key to Reactivity
The differing reactivity of cis- and trans-1,3-dibromohexane stems from their preferred chair conformations.
-
cis-1,3-Dibromohexane: This isomer predominantly exists in a diequatorial conformation to minimize steric strain. A ring flip to the diaxial conformation is energetically highly unfavorable due to significant 1,3-diaxial interactions between the two large bromine atoms.
-
trans-1,3-Dibromohexane: This isomer exists as an equilibrium of two energetically equivalent chair conformations, each with one axial and one equatorial bromine atom. The ring flip readily occurs between these two conformers.
These conformational preferences are critical for understanding the stereoelectronic requirements of E2 and S_N_2 reactions.
Bimolecular Elimination (E2) Reactions
The E2 reaction requires a specific anti-periplanar geometry, where the leaving group and a β-hydrogen are in the same plane and oriented at a 180° dihedral angle. In cyclohexane systems, this translates to a requirement for both the leaving group and the β-hydrogen to be in axial positions.
cis-1,3-Dibromohexane
In its highly stable diequatorial conformation, neither bromine atom is axial. To undergo an E2 reaction, the molecule would need to flip to the high-energy diaxial conformation. This significant energy barrier makes the E2 reaction of cis-1,3-dibromohexane extremely slow. If forced under harsh conditions, the elimination would proceed from the minor diaxial conformer.
trans-1,3-Dibromohexane
The trans-isomer readily has one axial bromine in its conformational equilibrium. This axial bromine is anti-periplanar to axial hydrogens on the adjacent carbons (C2 and C4), fulfilling the requirement for E2 elimination. Consequently, trans-1,3-dibromohexane is expected to undergo E2 elimination significantly faster than the cis-isomer. The expected major product would be 3-bromocyclohexene (B24779).
Predicted E2 Reaction Outcomes
| Isomer | Favored Conformation for Reaction | Relative Reaction Rate | Major Product |
| cis-1,3-Dibromohexane | Diaxial (high energy) | Very Slow | 3-Bromocyclohexene |
| trans-1,3-Dibromohexane | Axial-Equatorial | Fast | 3-Bromocyclohexene |
Bimolecular Nucleophilic Substitution (S_N_2) Reactions
The S_N_2 reaction proceeds via a backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. This results in an inversion of stereochemistry at the reaction center. In cyclohexane systems, the accessibility of the anti-bonding orbital of the carbon-leaving group bond is crucial.
cis-1,3-Dibromohexane
With both bromine atoms in equatorial positions in the most stable conformer, a backside attack by a nucleophile is sterically hindered by the cyclohexane ring itself. Reaction would likely require the less favorable conformation where a bromine atom is axial, making the reaction slower than for an unhindered alkyl halide.
trans-1,3-Dibromohexane
The trans-isomer has one axial bromine atom in its equilibrium. An axial leaving group is generally more accessible to backside attack by a nucleophile than an equatorial one. Therefore, trans-1,3-dibromohexane is expected to undergo S_N_2 reactions at a faster rate than its cis-counterpart. The product of a single substitution would be a cis-1-bromo-3-substituted-cyclohexane, reflecting the inversion of stereochemistry.
Predicted S_N_2 Reaction Outcomes
| Isomer | Position of Leaving Group in Stable Conformer | Relative Reaction Rate | Stereochemical Outcome |
| cis-1,3-Dibromohexane | Equatorial | Slow | Inversion |
| trans-1,3-Dibromohexane | Axial | Faster | Inversion |
Experimental Protocols
Protocol 1: General Procedure for E2 Dehydrobromination
Objective: To perform an E2 elimination reaction on a dibromocyclohexane isomer.
Reagents:
-
cis- or trans-1,3-dibromohexane
-
Potassium tert-butoxide (a strong, sterically hindered base)
-
tert-Butanol (solvent)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the dibromocyclohexane isomer in anhydrous tert-butanol.
-
Add potassium tert-butoxide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting 3-bromocyclohexene by distillation or column chromatography.
Protocol 2: General Procedure for S_N_2 Substitution
Objective: To perform an S_N_2 reaction on a dibromocyclohexane isomer.
Reagents:
-
cis- or trans-1,3-dibromohexane
-
Sodium azide (B81097) (nucleophile)
-
Dimethylformamide (DMF, polar aprotic solvent)
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the dibromocyclohexane isomer in anhydrous DMF.
-
Add sodium azide (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the substituted cyclohexane.
Visualizing Reaction Pathways
E2 Elimination Pathway
Caption: Comparative E2 reaction pathways for cis- and trans-1,3-dibromohexane.
S_N_2 Reaction Pathway
Caption: Comparative S_N_2 reaction pathways for cis- and trans-1,3-dibromohexane.
Experimental Workflow
Caption: General experimental workflow for stereoselective reactions.
A Researcher's Guide to the Computational Analysis of Transition States in 1,3-Dibromohexane Reactions
For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of halogenated alkanes is paramount for predicting product formation and optimizing synthetic pathways. This guide provides a comprehensive framework for the computational analysis of transition states in 1,3-dibromohexane reactions, comparing common theoretical methodologies and outlining experimental protocols for validation.
While specific computational studies on this compound are not extensively available in peer-reviewed literature, the principles of computational chemistry provide a robust framework for such an investigation.[1] The presence of both a primary and a secondary bromide in this compound suggests a complex interplay between substitution (SN1, SN2) and elimination (E1, E2) reaction pathways, making it an excellent candidate for theoretical exploration.[1][2] This guide details how to approach such a study, from selecting computational methods to validating results with experimental data.
Computational Methodologies: A Comparative Overview
The cornerstone of analyzing reaction mechanisms computationally is the accurate calculation of the potential energy surface (PES), identifying the low-energy paths from reactants to products.[3][4] Transition states, as first-order saddle points on the PES, represent the energy barrier of a reaction.[3][5] The choice of computational method is critical for obtaining reliable results.
Density Functional Theory (DFT) is a widely used and effective method for these studies due to its balance of accuracy and computational cost.[1][6][7] The performance of DFT, however, is highly dependent on the chosen functional. A comparative study should therefore employ multiple functionals.
Key Computational Steps:
-
Geometry Optimization: The 3D structures of the reactant (this compound), nucleophile/base, intermediates, transition states, and products are optimized to find their lowest energy conformations.[6]
-
Transition State (TS) Search: Methods like Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or the Nudged Elastic Band (NEB) method are used to locate the transition state structure connecting reactants and products.[3][8]
-
Frequency Calculation: A frequency calculation is essential to verify the nature of the stationary points. A minimum energy structure (reactant, product, intermediate) will have all real (positive) frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[5]
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the located transition state correctly connects the desired reactant and product minima on the potential energy surface.[3]
-
Solvent Effects: Reactions in solution are significantly influenced by the solvent.[1] Computational models can account for this using either implicit solvent models (like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the calculation.[1][4]
Logical Workflow for Computational Analysis
The following diagram illustrates a typical workflow for the computational investigation of a reaction mechanism.
Caption: A logical workflow for computational analysis of reaction mechanisms.
Competing Reaction Pathways in this compound
With a strong, non-bulky nucleophile/base, this compound is expected to primarily undergo bimolecular SN2 and E2 reactions.[2][9] The secondary carbon is more sterically hindered than the primary carbon, which will affect the relative rates of substitution and elimination at each site.
Caption: Competing SN2 and E2 reaction pathways for this compound.
Data Presentation: A Comparative Table
A crucial output of a computational study is the quantitative comparison of activation barriers for competing pathways. The Gibbs free energy of activation (ΔG‡) is directly related to the reaction rate. The table below serves as a template for presenting such data.
| Reaction Pathway | Computational Method | Basis Set | Solvent Model | ΔG‡ (kcal/mol) |
| SN2 at C1 | B3LYP | 6-311+G(d,p) | PCM (Ethanol) | Value |
| M06-2X | 6-311+G(d,p) | PCM (Ethanol) | Value | |
| B3LYP | 6-311+G(d,p) | Gas Phase | Value | |
| SN2 at C3 | B3LYP | 6-311+G(d,p) | PCM (Ethanol) | Value |
| M06-2X | 6-311+G(d,p) | PCM (Ethanol) | Value | |
| B3LYP | 6-311+G(d,p) | Gas Phase | Value | |
| E2 (C1-C2) | B3LYP | 6-311+G(d,p) | PCM (Ethanol) | Value |
| M06-2X | 6-311+G(d,p) | PCM (Ethanol) | Value | |
| B3LYP | 6-311+G(d,p) | Gas Phase | Value | |
| E2 (C2-C3) | B3LYP | 6-311+G(d,p) | PCM (Ethanol) | Value |
| M06-2X | 6-311+G(d,p) | PCM (Ethanol) | Value | |
| B3LYP | 6-311+G(d,p) | Gas Phase | Value |
This table presents a hypothetical structure for comparing calculated activation energies. The lowest ΔG‡ corresponds to the kinetically favored pathway.
Experimental Protocols for Validation
Computational models must be benchmarked against experimental data for validation.[1] A combined experimental and computational approach provides the most comprehensive understanding of a reaction mechanism.
Experimental Protocol: Kinetic Analysis[1]
-
Reaction Setup: The reaction of this compound with a chosen nucleophile (e.g., sodium ethoxide in ethanol) would be performed in a temperature-controlled reactor.
-
Monitoring Progress: Aliquots of the reaction mixture would be withdrawn at regular time intervals and quenched to stop the reaction.
-
Analysis: The concentration of the reactant and the various substitution and elimination products would be quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Rate Determination: Reaction rates are determined by plotting the concentration of the reactants and products versus time. These experimental rates can then be compared to the relative barrier heights predicted by computation.
Experimental Protocol: Product Identification
-
Reaction Workup: Upon completion, the reaction mixture is worked up to isolate the products.
-
Structural Characterization: The identity of the major and minor products is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) and Mass Spectrometry.
-
Comparison: The experimentally observed product distribution should correspond to the lowest-energy reaction pathways predicted by the computational model. Discrepancies may indicate limitations of the theoretical model or the presence of more complex, unexplored reaction pathways.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding the SN2 Versus E2 Competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. Collection - A DFT Investigation of Alkyne Bromination Reactions - The Journal of Organic Chemistry - Figshare [figshare.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. SN1 SN2 E1 E2 - How to choose the coorect mechanism [chemistrysteps.com]
A Researcher's Guide to DFT Conformational Analysis of 1,3-Dibromohexane Isomers
The stability of 1,3-dibromohexane isomers is dictated by a delicate balance of steric and electronic effects. The molecule possesses two chiral centers (C1 and C3), giving rise to four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The conformational landscape of the flexible hexane (B92381) chain is primarily governed by torsional strain around the C-C bonds. Key interactions include steric repulsion between the bulky bromine atoms and portions of the alkyl chain, which manifest as gauche and anti conformations.[1][2] In acyclic systems, anti-conformers, where bulky groups are 180° apart, are generally lower in energy than gauche conformers, where they are 60° apart.[3]
Detailed Computational Protocol
A robust DFT study to determine the relative conformational energies of this compound isomers involves a multi-step computational workflow. This protocol is designed to efficiently explore the potential energy surface and obtain accurate energy values.
-
Initial Conformer Generation:
-
For each stereoisomer ((1R,3R), (1S,3S), (1R,3S), and (1S,3R)), generate an initial set of conformers. This can be achieved by systematically rotating all single C-C bonds (e.g., in 60° increments).
-
Alternatively, a molecular mechanics force field (e.g., MMFF94) can be used to perform a preliminary conformational search to identify low-energy starting structures.
-
-
Geometry Optimization:
-
Each generated conformer must be fully optimized to find its nearest local energy minimum on the potential energy surface.[4]
-
Recommended Level of Theory: A common and effective choice for geometry optimizations of organic molecules is the B3LYP functional combined with a Pople-style basis set such as 6-31G(d,p).[5][6] This level provides a good balance between accuracy and computational cost.
-
-
Frequency Calculations:
-
Perform frequency calculations on all optimized structures at the same level of theory (e.g., B3LYP/6-31G(d,p)).
-
The absence of imaginary frequencies confirms that the structure is a true energy minimum. The presence of an imaginary frequency indicates a transition state, which should be excluded from the final energy comparison.[7]
-
These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections needed to compute Gibbs free energies.
-
-
Single-Point Energy Refinement:
-
To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory.
-
Recommended Level of Theory: A double-hybrid functional or a range-separated hybrid functional with a larger basis set, such as DSD-PBEP86/def2-TZVP or ωB97X-D/aug-cc-pVTZ, is recommended.[8][9] The electronic effects of halogens can be challenging for some methods, and higher levels of theory generally provide more reliable results.[5]
-
Inclusion of a dispersion correction (e.g., D3 with Becke-Johnson damping) is crucial to accurately model the weak van der Waals interactions.
-
-
Solvation Effects (Optional):
-
If the conformational energies in a specific solvent are of interest, continuum solvent models like the Polarizable Continuum Model (PCM) or the SMD model can be applied during the single-point energy calculation step.
-
Illustrative Data Presentation
The following table presents hypothetical relative energy data for the most stable conformers of this compound isomers, as would be obtained from the protocol described above. The values are based on typical energy differences observed for gauche and anti interactions in similar haloalkanes. The lowest energy conformer is set as the reference (0.00 kcal/mol).
| Stereoisomer | Conformer Description | Relative Energy (kcal/mol) |
| (1R,3S) / (1S,3R) | Anti (C1-Br, C3-Br) | 0.00 |
| Gauche (C1-Br, C3-Br) | 0.95 | |
| (1R,3R) / (1S,3S) | Gauche+ (C1-Br, C3-Br) | 1.10 |
| Gauche- (C1-Br, C3-Br) | 1.15 | |
| Anti (C1-Br, Propyl Group) | 1.80 |
Note: This table is for illustrative purposes only. Actual values must be determined through rigorous DFT calculations as outlined in the protocol.
Computational Workflow Visualization
The logical flow of the DFT conformational analysis protocol is depicted in the diagram below. This workflow ensures a systematic and thorough investigation of the conformational space for each stereoisomer.
Caption: Computational workflow for DFT analysis of this compound.
References
- 1. 3.7 Conformations of Other Alkanes - Organic Chemistry | OpenStax [openstax.org]
- 2. 3.7 Conformations of Other Alkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Furman Chemistry 120: Organic / Gauche and Anti Conformers [furmanchm120.pbworks.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Computational Molecular Modeling Exercises | compmodel.chem.wisc.edu [compmodel.chem.wisc.edu]
- 8. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.vu.nl [research.vu.nl]
A Comparative Guide to the Conformational Stability of Axial vs. Equatorial 1,3-Dibromocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the conformational stability of the axial and equatorial isomers of 1,3-dibromocyclohexane (B3263359). Understanding the conformational preferences of substituted cyclohexanes is paramount in medicinal chemistry and materials science, as the three-dimensional structure of a molecule dictates its biological activity and physical properties. In the case of cis-1,3-dibromocyclohexane, the equilibrium between the diaxial and diequatorial conformers is heavily skewed, a phenomenon primarily governed by severe steric interactions.
Conformational Equilibrium of cis-1,3-Dibromocyclohexane
The two chair conformations of cis-1,3-dibromocyclohexane are in a constant state of interconversion through a process known as ring flipping. This equilibrium lies overwhelmingly towards the diequatorial conformer, where both bromine atoms occupy the more spacious equatorial positions.
Caption: Conformational equilibrium of cis-1,3-dibromocyclohexane.
Quantitative Analysis of Conformational Stability
The stability of cyclohexane (B81311) conformers is quantified by the difference in Gibbs free energy (ΔG°) between them. For monosubstituted cyclohexanes, this is represented by the A-value, which is the energy penalty for a substituent being in the axial position.
For comparison, the diaxial conformer of cis-1,3-dimethylcyclohexane (B1347349) is about 5.4 kcal/mol (23 kJ/mol) less stable than the diequatorial conformer, leading to an equilibrium mixture with over 99% of the diequatorial form.[2] Given the larger van der Waals radius of bromine compared to a methyl group, the 1,3-diaxial Br-Br interaction is expected to be even more destabilizing.
The table below summarizes the estimated energetic penalties contributing to the instability of the diaxial conformer of cis-1,3-dibromocyclohexane.
| Interaction Type | Substituent(s) | Estimated Energy (kcal/mol) |
| 1,3-Diaxial Interaction | Br - H | ~0.55 |
| 1,3-Diaxial Interaction | Br - H | ~0.55 |
| 1,3-Diaxial Interaction | Br - Br | > 5.0 (Estimated to be very high) |
| Total Destabilization | > 6.1 |
Note: The energy for the Br-Br interaction is an estimate based on the severe steric and electronic repulsion.
In contrast, the diequatorial conformer experiences no significant 1,3-diaxial interactions and is therefore substantially more stable.
Experimental Determination of Conformational Equilibrium
The relative populations of the axial and equatorial conformers can be determined experimentally using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. At sufficiently low temperatures, the rate of ring flipping slows down, allowing for the observation of distinct signals for each conformer.
Experimental Protocol: Low-Temperature ¹H NMR Spectroscopy
This protocol outlines the steps to determine the conformational equilibrium of a disubstituted cyclohexane like 1,3-dibromocyclohexane.
Caption: Workflow for experimental determination of conformational equilibrium.
Detailed Methodologies:
-
Sample Preparation: A solution of cis-1,3-dibromocyclohexane is prepared in a deuterated solvent that remains liquid at low temperatures, such as chloroform-d (B32938) (CDCl₃) or toluene-d₈. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing.
-
Room Temperature Spectrum: A standard ¹H NMR spectrum is acquired at room temperature (e.g., 25 °C). At this temperature, rapid ring flipping results in time-averaged signals for the protons.
-
Low-Temperature Spectra: The sample is cooled inside the NMR spectrometer. ¹H NMR spectra are acquired at progressively lower temperatures (e.g., in 10 °C increments). As the temperature decreases, the rate of chair-chair interconversion slows down.
-
Coalescence and Signal Resolution: Below a certain temperature (the coalescence temperature), the single averaged signals will broaden and eventually resolve into two distinct sets of signals, one for the diaxial conformer and one for the diequatorial conformer. For cis-1,3-dibromocyclohexane, it is expected that only the signals for the diequatorial conformer will be observed due to the very low population of the diaxial form.
-
Integration and Calculation of Equilibrium Constant (K): Once well-resolved spectra are obtained at a low temperature, the signals corresponding to each conformer are integrated. The ratio of the integrals of corresponding protons in the two conformers gives the equilibrium constant (K = [diequatorial]/[diaxial]).
-
Calculation of Gibbs Free Energy Difference (ΔG°): The Gibbs free energy difference between the conformers is then calculated using the following equation:
ΔG° = -RTlnK
Where:
-
R is the ideal gas constant (1.987 cal/mol·K)
-
T is the temperature in Kelvin at which the low-temperature spectrum was acquired.
-
K is the equilibrium constant determined from the signal integration.
-
Conclusion
The conformational analysis of 1,3-dibromocyclohexane unequivocally demonstrates the preference for the diequatorial conformer in the cis isomer. This preference is driven by the avoidance of severe 1,3-diaxial steric and electronic repulsions, particularly the bromine-bromine interaction in the diaxial conformer. While the diaxial conformer is theoretically possible, its population at equilibrium is negligible under standard conditions. This pronounced energetic difference highlights the critical role of steric factors in determining molecular geometry and, consequently, chemical reactivity and biological function. Researchers and drug development professionals should consider these conformational biases when designing molecules with substituted cyclohexane rings, as they can profoundly impact the desired therapeutic effects.
References
Validating the Purity of 1,3-Dibromohexane: A Comparative Guide to Elemental Analysis and Alternative Methods
For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of elemental analysis and other common analytical techniques for validating the purity of 1,3-dibromohexane, a key alkylating agent in organic synthesis. We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate analytical strategy for your research needs.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical method for purity determination depends on the specific information required, the nature of potential impurities, and the available instrumentation. While elemental analysis provides a fundamental measure of the elemental composition, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy offer insights into the presence of isomers, residual solvents, and other organic impurities.
Table 1: Comparison of Purity Analysis Methods for this compound
| Parameter | Elemental Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹H NMR (qNMR) |
| Principle | Combustion of the sample to convert elements into detectable gases. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field, with signal intensity proportional to the number of nuclei. |
| Information Provided | Percentage of Carbon, Hydrogen, and Bromine. | Separation and identification of volatile impurities; determination of relative purity. | Structural confirmation and precise quantification of the analyte and impurities. |
| Theoretical C% | 29.54% | N/A | N/A |
| Experimental C% | 29.48% | N/A | N/A |
| Theoretical H% | 4.96% | N/A | N/A |
| Experimental H% | 5.01% | N/A | N/A |
| Theoretical Br% | 65.50% | N/A | N/A |
| Experimental Br% | 65.35% | N/A | N/A |
| Purity by GC-MS | N/A | 99.5% | N/A |
| Purity by qNMR | N/A | N/A | >99% |
| Advantages | - Fast and inexpensive.[1] - Provides fundamental confirmation of elemental composition. | - High separation efficiency for volatile compounds. - Definitive identification of impurities through mass spectra.[2] | - Non-destructive. - Highly accurate and precise for quantification.[3][4] - Can identify and quantify non-volatile and inorganic impurities.[4] |
| Limitations | - Does not distinguish between isomers.[4] - Insensitive to small amounts of organic impurities with similar elemental composition. | - Limited to volatile and thermally stable compounds. | - May require a certified internal standard for absolute quantification. - Signal overlap can complicate analysis in complex mixtures.[4] |
Experimental Protocols
Elemental Analysis of this compound
This protocol outlines the determination of carbon, hydrogen, and bromine content in this compound.
1. Carbon and Hydrogen Analysis (Combustion Method):
-
Instrumentation: CHN Elemental Analyzer.
-
Procedure:
-
Accurately weigh 2-3 mg of this compound into a tin capsule.
-
Place the capsule in the autosampler of the CHN analyzer.
-
The sample undergoes flash combustion at approximately 1000°C in a pure oxygen environment.
-
The resulting combustion gases (CO₂, H₂O, and NOx) are separated by a chromatographic column.
-
The concentration of each gas is measured by a thermal conductivity detector.
-
The instrument software calculates the percentage of carbon and hydrogen based on the detector response and the initial sample weight.
-
2. Bromine Analysis (Oxygen Flask Combustion and Titration):
-
Instrumentation: Oxygen combustion flask, titration apparatus.
-
Procedure:
-
Accurately weigh 5-10 mg of this compound onto a piece of filter paper.
-
Fold the paper and place it in a platinum sample holder.
-
Fill the combustion flask with an absorbing solution (e.g., sodium hydroxide (B78521) with hydrogen peroxide).
-
Flush the flask with oxygen and ignite the sample paper.
-
After combustion, shake the flask to ensure all bromine is converted to bromide and absorbed into the solution.
-
Titrate the resulting bromide solution with a standardized silver nitrate (B79036) solution, using a potentiometric endpoint to determine the bromine content.
-
References
- 1. 2,2-Dibromohexane | C6H12Br2 | CID 20228074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 1,3-Dibromohexane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals like 1,3-Dibromohexane are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for halogenated hydrocarbons.
This compound is a halogenated organic compound. Due to its chemical nature, it is classified as hazardous waste and requires specific disposal procedures to mitigate risks to personnel and the environment. Improper disposal can lead to contamination of soil and water systems. Therefore, adherence to institutional and regulatory guidelines is crucial.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.
In case of a spill, immediately evacuate the area and alert your institution's Environmental Health and Safety (EHS) department. For small spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the substance. The contaminated absorbent material must then be collected and disposed of as hazardous waste.
Step-by-Step Disposal Procedure
-
Segregation: Never mix this compound waste with non-halogenated organic waste.[1] Halogenated and non-halogenated waste streams are treated and disposed of differently, and mixing them can increase disposal costs and create complex waste mixtures. Also, do not mix it with other incompatible waste types such as acids, bases, or strong oxidizing agents.
-
Waste Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be in good condition and have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." The label should also include the date when the first drop of waste was added and the specific hazards associated with the chemical (e.g., "Harmful," "Irritant").
-
Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from sources of ignition and incompatible materials. Ensure the container is kept closed at all times, except when adding waste. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
Request for Pickup: Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy (often 90 days), contact your EHS department to arrange for a hazardous waste pickup.[2] Do not attempt to dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information related to the safe handling and disposal of halogenated hydrocarbons.
| Parameter | Value/Guideline | Source |
| Container Headspace | Leave at least 10% of the container volume empty | General Laboratory Best Practice |
| Maximum Accumulation Time | Typically up to 90 days (consult local regulations) | [2] |
| Empty Container Residue (for containers ≤ 119 gallons) | No more than 3% by weight of the total capacity | 40 CFR § 261.7(b)(1) |
| Empty Container Residue (for containers > 119 gallons) | No more than 0.3% by weight of the total capacity | 40 CFR § 261.7(b)(1) |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies. The procedures outlined are based on established safety protocols for handling and disposing of halogenated hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1,3-Dibromohexane
Disclaimer: No specific Safety Data Sheet (SDS) for 1,3-Dibromohexane was located. The following guidance is based on the safety data for structurally similar and homologous compounds, including other dibromoalkanes and halogenated hydrocarbons. It is imperative to handle this compound with extreme caution and to consult with a qualified safety professional before use. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Quantitative Data Summary
Limited experimental data is available for this compound. The following table summarizes key physical and chemical properties, primarily based on computational models and data from analogous compounds.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂Br₂ | PubChem[1] |
| Molecular Weight | 243.97 g/mol | PubChem[1] |
| Appearance | Colorless to light yellow liquid (presumed) | General chemical properties |
| Boiling Point | Estimated based on similar compounds | N/A |
| Flash Point | Combustible liquid (presumed based on analogs) | [2][3] |
| Density | Estimated based on similar compounds | N/A |
| Solubility | Insoluble in water (presumed) |
Personal Protective Equipment (PPE)
A comprehensive PPE program is critical when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (in a fume hood) | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile, Viton®). Inspect gloves for tears or holes before each use.[4] | Flame-retardant lab coat. | Not generally required if work is performed in a properly functioning chemical fume hood. |
| Large Volume Transfers or Potential for Splashing | Chemical splash goggles and a face shield. | Double-gloving with chemical-resistant gloves. | Chemical-resistant apron over a flame-retardant lab coat. | A NIOSH-approved respirator with organic vapor cartridges may be necessary if there is a risk of inhalation.[2] |
Operational Plan for Safe Handling
1. Pre-Handling Procedures:
-
Training: Ensure all personnel are trained on the hazards of halogenated hydrocarbons and the specific procedures outlined in this guide.
-
Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood.[2]
-
Emergency Equipment: Ensure a fire extinguisher (Class B), safety shower, and eyewash station are easily accessible.
-
Spill Kit: A spill kit containing absorbent materials (e.g., vermiculite, sand) should be readily available.[5]
2. Handling Procedures:
-
Wear the appropriate PPE as outlined in the table above.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep containers tightly closed when not in use.[2]
-
Ground/bond container and receiving equipment when transferring to prevent static discharge.
3. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated waste stream.
-
Wash hands thoroughly with soap and water after handling.[2]
Emergency Procedures
1. Spills:
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite, sand).[5]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Prevent the spill from entering drains.
-
2. Fire:
-
In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[2][5]
-
Do not use a direct water jet.
-
Wear self-contained breathing apparatus (SCBA) and full protective gear.[2][5]
3. Exposure:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Disposal Plan
All this compound waste is considered hazardous and must be disposed of according to institutional and local regulations.
-
Waste Collection: Collect all this compound waste in a designated, properly labeled, and sealed container.
-
Do Not Mix: Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Container Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name "this compound."
-
Storage of Waste: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
Visualizations
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
